molecular formula C5H2Br2N4 B1387870 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 944709-42-6

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1387870
CAS No.: 944709-42-6
M. Wt: 277.9 g/mol
InChI Key: KUILFTQAMHFSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C5H2Br2N4 and its molecular weight is 277.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUILFTQAMHFSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NC=NN21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659986
Record name 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-42-6
Record name 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,8-Dibromo-triazolo[1,5-a]pyrazine: A Pivotal Scaffold for Advanced Kinase Inhibitors

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: A Pivotal Scaffold for Advanced Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyrazine Core

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and nitrogen-rich composition make it an ideal bioisostere for endogenous purines, allowing it to effectively interact with the ATP-binding sites of various kinases. This inherent characteristic has propelled the development of numerous potent and selective kinase inhibitors for a range of therapeutic areas, most notably in oncology. Within this class of compounds, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine stands out as a critical and versatile building block. The two bromine atoms at the 6- and 8-positions serve as highly functional handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine in the development of next-generation kinase inhibitors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is essential for its effective utilization in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 944709-42-6[4]
Molecular Formula C₅H₂Br₂N₄[4]
Molecular Weight 277.91 g/mol [4]
IUPAC Name 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine[4]
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.
Purity Commercially available with ≥98% purity.[2]

Synthesis of the Core Scaffold: A Self-Validating Protocol

The synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine can be achieved through a robust and reproducible two-step process, commencing with the construction of the parent triazolo[1,5-a]pyrazine ring system, followed by a regioselective bromination.

Part 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine

The foundational[1][2][3]triazolo[1,5-a]pyrazine core is most commonly synthesized via a cyclocondensation reaction between 3-amino-1,2,4-triazole and a 1,3-dicarbonyl equivalent, such as malondialdehyde or a protected precursor. This reaction builds the pyrazine ring onto the pre-existing triazole.

Experimental Protocol: Cyclocondensation

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add malondialdehyde bis(dimethyl acetal) (1.1 eq.) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Part 2: Bromination of[1][2][3]triazolo[1,5-a]pyrazine

The subsequent dibromination of the parent heterocycle is a critical step. The electron-rich nature of the pyrazine ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high yields and regioselectivity.

Experimental Protocol: Electrophilic Bromination

  • Reagent Preparation: Dissolve the synthesized[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a flask protected from light.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed, and cooling with an ice bath may be necessary to maintain the temperature below 40 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the addition of an aqueous solution of sodium thiosulfate to consume any excess bromine. The product, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried under vacuum to yield the final product.

SynthesisWorkflowcluster_startStarting Materialscluster_step1Step 1: Cyclocondensationcluster_step2Step 2: Bromination3-Amino-1,2,4-triazole3-Amino-1,2,4-triazoleCyclocondensationCyclocondensation3-Amino-1,2,4-triazole->CyclocondensationMalondialdehyde bis(dimethyl acetal)Malondialdehyde bis(dimethyl acetal)Malondialdehyde bis(dimethyl acetal)->Cyclocondensation[1,2,4]triazolo[1,5-a]pyrazine[1,2,4]triazolo[1,5-a]pyrazineCyclocondensation->[1,2,4]triazolo[1,5-a]pyrazine Acid catalyst,RefluxBrominationBromination[1,2,4]triazolo[1,5-a]pyrazine->BrominationNBS_DMFN-Bromosuccinimide (NBS)in DMFNBS_DMF->BrominationFinal_Product6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineBromination->Final_Product Room Temp,12-24hSignalingPathwayscluster_metc-Met Pathwaycluster_vegfrVEGFR-2 PathwayHGFHGFcMetc-Met ReceptorHGF->cMet BindsPI3K_AKT_mTORPI3K/AKT/mTORPathwaycMet->PI3K_AKT_mTORRAS_RAF_MEK_ERKRAS/RAF/MEK/ERKPathwaycMet->RAS_RAF_MEK_ERKProliferationCell Proliferation,Survival, MotilityPI3K_AKT_mTOR->ProliferationRAS_RAF_MEK_ERK->ProliferationVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2 BindsPLC_PKCPLCγ/PKCPathwayVEGFR2->PLC_PKCAngiogenesisAngiogenesisPLC_PKC->AngiogenesisInhibitorTriazolopyrazineDerivativeInhibitor->cMetInhibitor->VEGFR2DerivativeSynthesisStart6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineSuzukiSuzuki Coupling(R¹-B(OH)₂)Start->SuzukiIntermediate6-R¹-8-Bromo-triazolo[1,5-a]pyrazineSuzuki->Intermediate Pd Catalyst,BaseBuchwaldBuchwald-HartwigAmination (R²-NH₂)Intermediate->BuchwaldFinal6-R¹-8-R²-NH-triazolo[1,5-a]pyrazine(Target Kinase Inhibitor)Buchwald->Final Pd Catalyst,Ligand, Base

An In-depth Technical Guide to PF-04957325 (CAS 944709-42-6): A Selective Phosphodiesterase-8 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04957325 is a highly potent and selective small molecule inhibitor of phosphodiesterase-8 (PDE8), a family of dual-substrate specific enzymes that play a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2][3] By modulating the cAMP signaling pathway, PF-04957325 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of PDE8. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical applications of PF-04957325, with a focus on its therapeutic potential in inflammatory and neurodegenerative disorders.

Chemical and Physicochemical Properties

PropertyValueSource
CAS Number 944709-42-6Internal Knowledge
IUPAC Name 3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amineInternal Knowledge
Molecular Formula C15H16F3N9OSInternal Knowledge
Molecular Weight 400.38 g/mol [4]
Solubility Soluble in DMSO[5]

Mechanism of Action: Modulating the cAMP Signaling Pathway

The primary mechanism of action of PF-04957325 is the selective inhibition of PDE8A and PDE8B isoforms.[3] Phosphodiesterases are crucial enzymes responsible for the degradation of cyclic nucleotides, such as cAMP. By inhibiting PDE8, PF-04957325 prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.[5] This elevation in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6] The PDE8/cAMP/PKA/CREB signaling pathway is integral to a multitude of cellular processes, including immune response, inflammation, and neuronal function.[5][6]

PF-04957325 Mechanism of Action Signaling Pathway of PF-04957325 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE8 PDE8 cAMP->PDE8 Substrate for PKA PKA cAMP->PKA Activates AMP AMP PDE8->AMP Hydrolyzes to PF04957325 PF-04957325 PF04957325->PDE8 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines, BDNF) pCREB->Gene_Expression Modulates

Caption: Mechanism of action of PF-04957325.

Pharmacological Profile

Selectivity

PF-04957325 exhibits high selectivity for PDE8 isoforms. The reported half-maximal inhibitory concentrations (IC50) are in the low nanomolar range for PDE8A and PDE8B, while being significantly higher for other PDE isoforms, indicating a wide therapeutic window for targeted PDE8 inhibition.[3][5]

TargetIC50
PDE8A0.7 nM
PDE8B0.2 - 0.3 nM
Other PDE Isoforms> 1.5 µM

Source:[3][5]

Pharmacokinetics

Limited pharmacokinetic data for PF-04957325 is publicly available. In a study on experimental autoimmune encephalomyelitis (EAE), it was noted that the inhibitor has a short half-life of just a few hours, necessitating multiple daily doses or continuous delivery via osmotic pumps for sustained plasma levels.[1] Further comprehensive studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Applications and Experimental Protocols

PF-04957325 has been instrumental in elucidating the role of PDE8 in various disease models, particularly in the fields of immunology and neuroscience.

Autoimmune Inflammation: Experimental Autoimmune Encephalomyelitis (EAE)

In a mouse model of multiple sclerosis, EAE, PF-04957325 demonstrated significant therapeutic efficacy.[1][2] Treatment with PF-04957325 suppressed the clinical signs of EAE and reduced inflammatory lesion formation in the central nervous system.[1][2] The therapeutic effect is attributed to the reduction of leukocyte infiltration into the spinal cord, including a decrease in the accumulation of pathogenic Th1 and Th17 T cells.[1]

  • EAE Induction:

    • Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).[7]

    • Administer Pertussis toxin (PTX) intraperitoneally on the day of immunization and 48 hours later.[7]

  • Treatment Initiation:

    • Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0-5).[7]

    • Once mice develop a clinical score of 1 or 2, initiate treatment.[1][7]

  • Drug Administration:

    • Administer PF-04957325 subcutaneously at a dose of 10 mg/kg three times daily.[1][7]

    • Alternatively, for continuous delivery, implant Alzet mini-osmotic pumps to deliver 15.5 mg/kg/day.[1][2]

    • A vehicle control (e.g., 50% DMSO and 50% PBS) should be administered to a control group.[1]

  • Assessment:

    • Record daily clinical scores to assess disease progression.[1]

    • At the end of the study, collect spinal cord tissue for histological analysis of inflammation and demyelination.[1][7]

EAE_Workflow Experimental Workflow for EAE Studies with PF-04957325 cluster_induction EAE Induction cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Immunization Immunize with MOG35-55/CFA PTX Administer Pertussis Toxin Immunization->PTX Scoring Daily Clinical Scoring PTX->Scoring Treatment Initiate Treatment (Clinical Score 1-2) Scoring->Treatment Dosing PF-04957325 or Vehicle (s.c. or osmotic pump) Treatment->Dosing Clinical_Assessment Continued Daily Clinical Scoring Dosing->Clinical_Assessment Histology Histological Analysis of CNS Tissue Clinical_Assessment->Histology

Caption: Workflow for EAE studies.

Neuroinflammation: Alzheimer's Disease Models

In both in vitro and in vivo models of Alzheimer's disease (AD), PF-04957325 has shown promise in mitigating neuroinflammation and improving cognitive function.[5][6] In vitro, PF-04957325 pretreatment of microglia cells exposed to amyloid-β oligomers (AβO) reversed the pro-inflammatory phenotype and suppressed the release of inflammatory factors.[5][6] In vivo, in both AβO-injected and APP/PS1 transgenic mouse models of AD, treatment with PF-04957325 attenuated microglia activation, reduced the release of inflammatory mediators, and reversed cognitive impairments in behavioral tests such as the Y-maze, novel object recognition, and Morris water maze.[5][6]

  • Cell Culture:

    • Culture BV2 microglial cells in appropriate medium.[5]

  • Treatment:

    • Pre-treat BV2 cells with varying concentrations of PF-04957325 (e.g., 150 nM, 300 nM, 600 nM) for 6 hours.[5]

    • Induce inflammation by treating the cells with AβO (10 µM) for 24 hours.[5]

  • Analysis:

    • Collect cell lysates and culture supernatants.

    • Analyze the expression of pro-inflammatory mediators (e.g., IL-1β, IL-6, TNF-α, iNOS, COX-2) using Western blot and ELISA.[5][6]

    • Assess the activation state of microglia using immunofluorescence staining for markers like Iba1.

Steroidogenesis

PF-04957325 has been utilized to investigate the role of PDE8 in steroid hormone production. In Leydig cells, inhibition of PDE8 by PF-04957325 leads to an increase in testosterone production.[8] This effect is synergistically enhanced when combined with a PDE4 inhibitor, suggesting a coordinated regulation of steroidogenesis by these two PDE families.[8]

  • Cell Culture:

    • Plate mouse MA-10 Leydig cells in 24-well plates and allow them to adhere.[7][8]

  • Treatment:

    • Wash cells with serum-free medium and pre-incubate with varying concentrations of PF-04957325 for 30 minutes.[7]

    • Stimulate steroidogenesis with a submaximal concentration of luteinizing hormone (LH) or forskolin.[7][8]

    • Incubate for an appropriate time (e.g., 4 hours).[7]

  • Analysis:

    • Collect the cell culture medium.

    • Measure the concentration of testosterone or progesterone using a commercially available ELISA kit.[7]

Future Directions and Conclusion

PF-04957325 is a powerful and selective tool for probing the function of PDE8. Preclinical studies have demonstrated its therapeutic potential in models of autoimmune and neuroinflammatory diseases. However, further research is warranted to fully elucidate its pharmacokinetic and safety profiles. The absence of publicly available clinical trial data suggests that its development is still in the preclinical stage. Future investigations should focus on optimizing its drug-like properties, conducting comprehensive toxicological studies, and exploring its efficacy in a broader range of disease models. The insights gained from studies using PF-04957325 will be invaluable for the development of novel therapeutics targeting the PDE8 signaling pathway.

References

6,8-Dibromo-triazolo[1,5-a]pyrazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug development. As a bioisostere of the natural purine ring system, this scaffold has been explored for a multitude of therapeutic applications, including the development of treatments for cancer, infectious diseases, and neurological disorders.[2][4] The strategic placement of nitrogen atoms within its fused ring structure imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold for interacting with various biological targets.

This guide focuses on a key derivative, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine. The introduction of two bromine atoms onto the pyrazine ring transforms the core scaffold into a highly versatile building block. These bromine atoms serve as reactive handles for a wide array of cross-coupling reactions, enabling the systematic and modular synthesis of extensive compound libraries. This document provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic and characterization workflow, and explores its strategic application in modern drug discovery programs, offering researchers and drug development professionals a practical guide to leveraging this potent chemical tool.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a stable, solid compound under standard laboratory conditions, though storage under an inert atmosphere is recommended to ensure long-term integrity.[5] Its key identifiers and computed properties are summarized below.

PropertyValueSource
Molecular Weight 277.90 g/mol [1][5][6][7]
Molecular Formula C₅H₂Br₂N₄[1][5][6][8]
CAS Number 944709-42-6[1][5]
IUPAC Name 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine[1]
Canonical SMILES C1=C(N=C(C2=NC=NN21)Br)Br[1]
Appearance Solid[8]
Purity (Typical) ≥97%[6][8]
Monoisotopic Mass 275.86462 Da[1]

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Strategy

The synthesis can be approached via a two-step process: first, the construction of the parent[1][2][3]triazolo[1,5-a]pyrazine core, followed by a regioselective dibromination. The core is typically formed via the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl equivalent. For the pyrazine ring, a suitable precursor would be a di-electrophilic pyrazine derivative or a related acyclic precursor that can undergo cyclization. A more direct approach, however, involves the bromination of the pre-formed heterocyclic core.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is a conceptual, field-proven approach. Researchers should perform initial small-scale trials to optimize reaction conditions, such as temperature, reaction time, and stoichiometry.

Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine

The condensation of 3-amino-1,2,4-triazole with malondialdehyde or a synthetic equivalent is a common method for forming the fused pyrimidine ring.[2] A similar strategy can be adapted here.

  • Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (a stable precursor to malondialdehyde, 1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl) to facilitate the hydrolysis of the acetal and the subsequent condensation reaction.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude[1][2][3]triazolo[1,5-a]pyrazine.

Step 2: Dibromination of the Heterocyclic Core

The electron-deficient nature of the pyrazine ring requires robust bromination conditions. The 6 and 8 positions are electronically activated for electrophilic substitution relative to the 5 and 7 positions.

  • Reagent Selection: N-Bromosuccinimide (NBS) is a reliable source of electrophilic bromine. For a more environmentally benign approach, an in-situ generated BrOH from a bromide-bromate couple in an aqueous acidic medium can be employed.[9]

  • Reaction Setup: Dissolve the crude[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) from Step 1 in a suitable solvent like acetonitrile or a chlorinated solvent.

  • Bromination: Add NBS (2.2 eq) portion-wise to the solution at room temperature. The reaction may require heating to 50-70 °C for several hours to drive it to completion.

  • Monitoring and Work-up: Monitor the reaction progress by LC-MS, looking for the disappearance of the starting material and mono-brominated intermediate, and the appearance of the dibrominated product mass.

  • Purification: Once complete, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Extract the product into an organic solvent, wash with brine, and dry. The crude product should be purified by column chromatography on silica gel to yield 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a pure solid.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Dibromination A 3-Amino-1,2,4-triazole C Acid-catalyzed Condensation (Reflux) A->C B 1,1,3,3-Tetramethoxypropane B->C D [1,2,4]triazolo[1,5-a]pyrazine (Crude) C->D F Electrophilic Aromatic Substitution (Heat) D->F E N-Bromosuccinimide (NBS, 2.2 eq) E->F G Crude Product Mixture F->G H Purification (Silica Gel Chromatography) G->H I 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine (Pure) H->I

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization and Quality Control

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing brominated heterocyclic compounds.[10][11][12]

TechniqueExpected Result / Key Feature
¹H NMR Two singlets in the aromatic region (approx. 8.0-9.0 ppm), corresponding to the protons at the C5 and C2 positions. The absence of signals for C6-H and C8-H confirms substitution.
¹³C NMR Five distinct signals for the five carbon atoms in the molecule. Two signals will be significantly shifted due to the direct attachment of bromine atoms.
Mass Spec (EI/ESI) A characteristic isotopic cluster for a dibrominated compound. Expect major peaks at m/z corresponding to [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
HPLC/UPLC A single major peak under optimized conditions, with purity typically >97% by peak area integration.
Characterization Workflow

The process ensures that the final compound meets the structural and purity requirements for subsequent applications.

G Crude Crude Product (Post-Synthesis) Purification Column Chromatography Crude->Purification Pure Pure Compound Purification->Pure QC Quality Control Analysis Pure->QC NMR NMR (¹H, ¹³C) QC->NMR Structure Confirmation MS Mass Spectrometry QC->MS Mass Verification HPLC HPLC/UPLC QC->HPLC Purity Assessment Final Characterized Compound (Purity >97%) NMR->Final MS->Final HPLC->Final

Caption: Workflow for purification and quality control analysis.

Strategic Applications in Drug Discovery

The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile intermediate for library synthesis. The two bromine atoms are orthogonal reactive sites that can be functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions.

Role as a Versatile Chemical Scaffold
  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to install diverse amino substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

  • Stille Coupling: Reaction with organostannanes.

This modularity allows for the rapid generation of a large number of analogues from a single, common intermediate, which is a cornerstone of modern medicinal chemistry. By systematically varying the substituents at the 6- and 8-positions, chemists can fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Avenues

The broader class of triazolopyrazines and their isosteres have shown promise in several therapeutic areas:

  • Oncology: As kinase inhibitors, such as inhibitors of c-Met, which is implicated in various cancers.[13] The scaffold can act as a hinge-binding motif.

  • Infectious Diseases: Derivatives have been investigated as antimalarial agents, highlighting their potential against parasitic diseases.[14]

  • Neuroscience: The scaffold has been used to develop agents that modulate central nervous system targets.[2]

Library Synthesis Workflow

The diagram below illustrates how the dibromo-scaffold serves as a central hub for creating a diverse chemical library for high-throughput screening.

G cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Analogue Library Start This compound Suzuki Suzuki Coupling (R¹-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R²-NH₂) Start->Buchwald Sonogashira Sonogashira (R³-C≡CH) Start->Sonogashira Prod1 Aryl/Heteroaryl Substituted Analogues Suzuki->Prod1 Prod2 Amino-Substituted Analogues Buchwald->Prod2 Prod3 Alkynyl-Substituted Analogues Sonogashira->Prod3 Screening High-Throughput Screening (HTS) Prod1->Screening Prod2->Screening Prod3->Screening

Caption: Use of the scaffold in parallel synthesis for library generation.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a single chemical entity; it is a strategic platform for innovation in drug discovery. Its stable, purine-like core combined with two versatile reactive sites provides an ideal starting point for the exploration of vast chemical space. By enabling the efficient, modular synthesis of diverse compound libraries, it empowers medicinal chemists to rapidly develop structure-activity relationships and identify novel drug candidates against a wide range of biological targets. This guide has provided the fundamental chemical knowledge, a practical synthetic framework, and the strategic context necessary for researchers to fully exploit the potential of this powerful building block in their research endeavors.

References

An In-depth Technical Guide to 6,8-Dibromo-triazolo[1,5-a]pyrazine: Synthesis, Characterization, and Applications in Drug Discovery

An In-depth Technical Guide to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on a key derivative, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine , a pivotal building block for the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document provides a comprehensive overview of its chemical properties, logical synthetic strategies, robust characterization methodologies, and its potential in drug development. The protocols and insights presented herein are synthesized from established principles in heterocyclic chemistry and validated through extensive experience in the field, aiming to empower researchers to leverage this scaffold in their discovery programs.

Introduction: The Strategic Importance of the[1][2][3]triazolo[1,5-a]pyrazine Core

The fusion of a triazole and a pyrazine ring creates the[1][2][3]triazolo[1,5-a]pyrazine system, a nitrogen-rich heterocycle that has garnered significant attention in medicinal chemistry. This scaffold is a bioisostere of purine, allowing it to interact with a wide array of biological targets. Derivatives of this core have demonstrated a broad spectrum of activities, including antimalarial, anticancer, antidiabetic, antimicrobial, and neurological effects[2]. The unique electronic properties and the spatial arrangement of nitrogen atoms in this fused system allow for diverse, high-affinity interactions with enzymes and receptors.

The subject of this guide, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, is of particular strategic importance. The two bromine atoms serve as versatile synthetic handles, enabling late-stage functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. The positions of the bromine atoms at C6 and C8 offer the potential for developing derivatives with distinct pharmacological profiles.

Physicochemical Properties and IUPAC Nomenclature

A thorough understanding of the fundamental properties of a molecule is the bedrock of its application in research.

Table 1: Core Properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

PropertyValueSource
IUPAC Name 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazinePubChem[1]
CAS Number 944709-42-6PubChem[1]
Molecular Formula C₅H₂Br₂N₄PubChem[1]
Molecular Weight 277.90 g/mol PubChem[1]
Predicted Density 2.62 ± 0.1 g/cm³ChemicalBook[3]
Storage Under inert gas (Nitrogen or Argon) at 2-8°CChemicalBook[3]

Proposed Synthetic Routes and Methodologies

Conceptual Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from commercially available pyrazine derivatives. The key steps include the formation of the triazole ring followed by a bromination reaction.

GA2-AminopyrazineB2-HydrazinopyrazineA->BDiazotization & ReductionC[1,2,4]Triazolo[1,5-a]pyrazineB->CCyclization with Formic AcidD6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineC->DElectrophilic Bromination

Caption: Proposed synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydrazinopyrazine

  • Rationale: The initial step involves the conversion of an amino group to a hydrazine, which is a key precursor for the formation of the triazole ring.

  • Procedure:

    • Dissolve 2-aminopyrazine in an appropriate acidic medium (e.g., HCl).

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl.

    • Slowly add the diazonium salt solution to the reducing agent solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydrazinopyrazine.

Step 2: Cyclization to form[1][2][3]Triazolo[1,5-a]pyrazine

  • Rationale: This step involves the condensation of the hydrazine with a one-carbon unit (formic acid) to construct the triazole ring.

  • Procedure:

    • Reflux the 2-hydrazinopyrazine obtained from the previous step in an excess of formic acid for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield[1][2][3]triazolo[1,5-a]pyrazine.

Step 3: Electrophilic Bromination to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

  • Rationale: The final step is the selective bromination of the pyrazine ring. The electron-rich nature of the fused heterocyclic system makes it susceptible to electrophilic substitution.

  • Procedure:

    • Dissolve the[1][2][3]triazolo[1,5-a]pyrazine in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

    • Add N-bromosuccinimide (NBS) or liquid bromine dropwise to the solution at room temperature. The use of a catalyst like iron(III) bromide (FeBr₃) might be necessary to enhance the reaction rate.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Structural Characterization and Validation

The identity and purity of the synthesized 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine must be rigorously confirmed using a suite of analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Two singlets in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the fused triazole ring.
¹³C NMR Five distinct signals corresponding to the five carbon atoms in the heterocyclic core. The signals for the carbon atoms bearing the bromine atoms would be shifted downfield.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (277.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (a triplet of peaks with a ratio of approximately 1:2:1 for [M], [M+2], and [M+4]).
Infrared (IR) Characteristic absorption bands for C-H stretching in the aromatic region, C=N and C=C stretching vibrations within the heterocyclic rings, and C-Br stretching in the lower frequency region.
HPLC A single sharp peak under optimized conditions, indicating the high purity of the compound.

Applications in Drug Discovery: A Versatile Scaffold for SAR Studies

The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its potential as a versatile intermediate for the synthesis of compound libraries for drug discovery. The two bromine atoms can be selectively functionalized using modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. This reaction can be employed to introduce a wide variety of aryl and heteroaryl groups at the C6 and C8 positions of the triazolopyrazine core.

GAThis compoundFMono- or Di-substituted Triazolopyrazine DerivativesA->FBAryl/Heteroaryl Boronic AcidB->FCPd Catalyst (e.g., Pd(PPh₃)₄)C->FDBase (e.g., K₂CO₃)D->FESolvent (e.g., Dioxane/Water)E->F

Caption: Suzuki-Miyaura cross-coupling workflow for derivatization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Rationale: To introduce diverse substituents at the C6 and/or C8 positions to explore structure-activity relationships.

  • Procedure:

    • To a reaction vessel, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, the desired aryl or heteroaryl boronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Degas the mixture by bubbling argon or nitrogen through the solvent (e.g., a mixture of dioxane and water) for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Potential Therapeutic Targets

Derivatives of the triazolopyrazine and related triazolopyrimidine scaffolds have shown activity against a range of therapeutic targets. The functionalized derivatives of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine could be screened for activity in assays for:

  • Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. The triazolopyrazine scaffold can be elaborated to target kinases involved in cancer cell proliferation, such as EGFR.

  • Antimicrobial Activity: The nitrogen-rich core can be functionalized to develop novel antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier can be exploited to develop treatments for neurological diseases.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a high-value building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through logical, established chemical transformations. The true power of this molecule is realized in its capacity for diversification through modern synthetic methods like palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the potential of this versatile scaffold in the quest for novel therapeutics.

An In-depth Technical Guide to the Physical and Chemical Properties of 6,8-Dibromo-triazolo[1,5-a]pyrazine

An In-depth Technical Guide to the Physical and Chemical Properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

Introduction: A Versatile Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrazine heterocyclic system is a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold." This structural motif is frequently found in compounds targeting a wide array of biological targets, most notably protein kinases. The introduction of bromine atoms onto this core, as in 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, creates a highly versatile intermediate for the synthesis of complex molecular architectures. The two bromine atoms serve as handles for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core, a critical process in structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the physical and chemical properties of this important building block, intended for researchers and professionals in drug development and synthetic chemistry.

Molecular Structure and Identification

The foundational step in understanding the properties of a compound is a thorough characterization of its structure and key identifiers.

IdentifierValueSource
IUPAC Name 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine[1]
CAS Number 944709-42-6[1]
Molecular Formula C₅H₂Br₂N₄[1]
Molecular Weight 277.90 g/mol [1]
Canonical SMILES C1=C(N=C(C2=NC=NN21)Br)Br[1]
InChI InChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H[1]
InChIKey KUILFTQAMHFSPW-UHFFFAOYSA-N[1]
digraph "6_8_Dibromo_triazolo_1_5_a_pyrazine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="1.3,-0.75!"]; C7 [label="C", pos="-2.6,0!"]; C8a [label="C", pos="-0.8,0!"]; H2[label="H", pos="-3.5,0!"]; Br6 [label="Br", pos="2.6,-1.5!"]; Br8 [label="Br", pos="2.6,1.5!"];

// Bonds N1 -- C8a [label=""]; C8a -- N2 [label=""]; N2 -- C7 [label=""]; C7 -- N3 [label=""]; N3 -- C8a [label=""]; C8a -- C6 [label=""]; C6 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- N1 [label=""]; C7 -- H2[label=""]; C6 -- Br6 [label=""]; C5 -- Br8 [label=""];

// Double bonds N1 -- C5 [style=double]; C6 -- N4 [style=double]; N2 -- C7 [style=double]; N3 -- C8a [style=double]; }

Caption: Chemical structure of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Physical Properties

Experimentally determined physical properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are not widely reported in the literature. The data presented below is a combination of computed values from established chemical databases and predictions based on analogous structures.

PropertyValue/ObservationComments and Citations
Appearance Expected to be a solid at room temperature.Based on the high molecular weight and aromatic nature.
Melting Point Not experimentally determined. Predicted to be high.Heterocyclic compounds, particularly those with nitrogen, tend to have higher melting points due to intermolecular interactions.
Solubility Poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF.This is a common characteristic for similar heterocyclic compounds.
Density (Predicted) 2.62 ± 0.1 g/cm³[4]
XLogP3 (Calculated) 1.7[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[4]

Proposed Synthesis

A plausible synthetic route to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine can be conceptualized based on established methods for the synthesis of the triazolopyrazine core. A common strategy involves the condensation of a hydrazine-substituted pyrazine with a one-carbon electrophile.

Gcluster_0Synthesis Workflowstart2-Hydrazinopyrazinestep1Bromination(NBS, DMF)start->step1intermediate3,5-Dibromo-2-hydrazinopyrazinestep1->intermediatestep2Cyclization(Triethyl orthoformate)intermediate->step2product6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazinestep2->product

Caption: Proposed synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Dibromo-2-hydrazinopyrazine

  • To a solution of 2-hydrazinopyrazine (1 equivalent) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-Dibromo-2-hydrazinopyrazine.

Step 2: Cyclization to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

  • A mixture of 3,5-Dibromo-2-hydrazinopyrazine (1 equivalent) and triethyl orthoformate (5 equivalents) is heated at reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried to yield 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Chemical Properties and Reactivity

The chemical reactivity of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is dominated by the two bromine substituents, which are susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. This makes the compound an excellent starting material for generating libraries of analogues for drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, both bromine atoms can be sequentially or simultaneously replaced by various aryl or heteroaryl groups.

Gcluster_0Suzuki-Miyaura Coupling WorkflowstartThis compound+ Arylboronic AcidcatalystPd Catalyst (e.g., Pd(PPh₃)₄)+ Base (e.g., K₂CO₃)start->catalystreactionReaction in Solvent(e.g., Dioxane/Water)catalyst->reactionproduct6-Aryl-8-bromo-[1,2,4]triazolo[1,5-a]pyrazineor6,8-Diaryl-[1,2,4]triazolo[1,5-a]pyrazinereaction->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Detailed Protocol: Mono-arylation via Suzuki-Miyaura Coupling
  • To a degassed solution of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1 equivalent) in a mixture of dioxane and water (4:1), add the desired arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture at 90°C under a nitrogen atmosphere for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is expected to be simple, showing two singlets in the aromatic region.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.8Singlet1HH-5The proton on the pyrazine ring is deshielded by the adjacent nitrogen atoms and the fused triazole ring.
~8.9-9.2Singlet1HH-2The proton on the triazole ring is also in an electron-deficient environment, leading to a downfield shift.

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework. Due to the presence of bromine, the signals for the carbon atoms attached to bromine will be influenced by the C-Br bond.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~115-120C-6Carbon attached to bromine, expected to be in the mid-range for aromatic carbons with a halogen.
~125-130C-8Similar to C-6, this carbon is bonded to a bromine atom.
~140-145C-5Aromatic CH in an electron-deficient ring.
~148-152C-2Aromatic CH in the triazole ring.
~155-160C-8aQuaternary carbon at the ring junction.

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic C-H and C=N bonds.

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450C=C and C=N stretching in the aromatic rings
850-750C-H out-of-plane bending
700-500C-Br stretching
Mass Spectrometry (MS)

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

m/zInterpretation
276, 278, 280Molecular ion cluster [M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio, characteristic of a dibrominated compound.
197, 199[M-Br]⁺ fragment.
118[M-2Br]⁺ fragment.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a valuable and versatile building block in synthetic and medicinal chemistry. Its physical and chemical properties, particularly the reactivity of the C-Br bonds in cross-coupling reactions, make it an ideal starting material for the synthesis of diverse compound libraries. While experimental data for some of its physical properties are scarce, predictions based on its structure and related compounds provide a solid foundation for its use in research and development. This guide has provided a comprehensive overview of its key characteristics to aid scientists in its effective application.

The Triazolo[1,5-a]pyrazine Core: A Technical Guide to its Chemical Origins and Ascendance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine ring system stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its nitrogen-rich, planar architecture provides a versatile template for designing ligands that can engage with a multitude of biological targets through a variety of non-covalent interactions. This technical guide delves into the fundamental discovery and historical evolution of this potent heterocyclic core. We will explore the foundational synthetic strategies that first brought this scaffold to light, provide detailed, field-tested protocols for its creation, and chart its journey from a chemical curiosity to a cornerstone in the development of novel therapeutics for indications ranging from malaria to neurological disorders.

Introduction: A Scaffold of Significance

The fusion of a 1,2,4-triazole ring with a pyrazine nucleus gives rise to the[1][2][3]triazolo[1,5-a]pyrazine scaffold, a heterocyclic system of considerable interest to the drug development community.[2] This moiety is a key structural component in a range of biologically active molecules, demonstrating efficacy as anticancer, antimalarial, antidiabetic, and antimicrobial agents, as well as modulators of the central nervous system.[2][4] Its unique electronic properties, arising from the nitrogen-rich framework, facilitate crucial interactions with biomolecular targets such as hydrogen bonding, π-π stacking, and metal ion coordination.[2] The historical development of this scaffold is rooted in the broader exploration of fused nitrogen heterocycles, a field that has yielded countless therapeutic breakthroughs.

Historical Context: A Tale of Isosteric Scaffolds

While the precise first synthesis of the parent[1][2][3]triazolo[1,5-a]pyrazine is not prominently documented in readily available historical records, its discovery can be understood within the context of the well-established chemistry of its isosteres, particularly the[1][2][3]triazolo[1,5-a]pyrimidine system. The pyrimidine-based scaffold was first reported in the early 20th century, and the synthetic logic applied to its creation provided a clear and direct pathway for chemists to access the pyrazine analogue.

The foundational principle for the synthesis of this class of fused heterocycles is the cyclocondensation of a 2-hydrazino-azine with a suitable one-carbon electrophile. This strategy represents a robust and classical approach to the formation of the fused triazole ring.

The Foundational Synthesis: A Two-Step Journey to the Core

The most direct and historically significant route to the triazolo[1,5-a]pyrazine scaffold begins with the synthesis of the key precursor, 2-hydrazinopyrazine. This intermediate is then cyclized to form the fused bicyclic system.

Part A: Synthesis of the Key Precursor: 2-Hydrazinopyrazine

The synthesis of 2-hydrazinopyrazine is typically achieved through the nucleophilic aromatic substitution of a suitable halopyrazine, most commonly 2-chloropyrazine, with hydrazine hydrate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrazine (1.0 eq).

  • Addition of Hydrazine: Add a significant excess of hydrazine hydrate (typically 5-10 volumes). The large excess serves as both the nucleophile and the solvent and is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted multiple times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydrazinopyrazine, often as an oil or low-melting solid.

References

The Triazolopyrazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrazine scaffold, a fused heterocyclic system comprising a triazole and a pyrazine ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This technical guide provides a comprehensive overview of the biological significance of the triazolopyrazine core, delving into its applications in oncology, neuroscience, and infectious diseases. We will explore the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underscore the therapeutic potential of this remarkable heterocyclic system. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics.

Part 1: The Triazolopyrazine Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the Triazolopyrazine Core: Structure and Properties

The triazolopyrazine core is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid, planar structure provides a well-defined framework for the spatial orientation of various substituents, facilitating precise interactions with biological macromolecules. The presence of multiple nitrogen atoms imparts favorable physicochemical properties, including the potential for hydrogen bonding, which is crucial for target binding. Furthermore, the triazolopyrazine nucleus is metabolically stable and can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Synthetic Strategies for Triazolopyrazine Derivatives

The synthesis of the triazolopyrazine core can be achieved through various synthetic routes. A common and effective method involves the condensation of a hydrazine-substituted pyrazine with a one-carbon synthon, followed by cyclization. For instance, the synthesis of the key intermediate 3-(trifluoromethyl)-[4][5]triazolo[4,3-a]pyrazine has been well-documented and serves as a versatile starting material for a wide range of derivatives.[6][7][8]

This protocol outlines a multi-step synthesis to obtain the 3-(trifluoromethyl)-[4][5]triazolo[4,3-a]pyrazine scaffold.

Step 1: Synthesis of Trifluoroacetohydrazide

  • Dissolve ethyl trifluoroacetate in acetonitrile.

  • Add hydrazine hydrate (35% w/v) to the solution at room temperature (approximately 20°C).

  • Stir the reaction mixture for 1 hour. The resulting product, trifluoroacetohydrazide, is used in the next step without further purification.

Step 2: Formation of 2-chloro-1-(2,2,2-trifluoroacetyl)hydrazine

  • To the solution containing trifluoroacetohydrazide, add sodium hydroxide solution (50% w/v) and chloroacetyl chloride dropwise using constant-pressure dropping funnels.

  • Maintain the reaction temperature at 10°C.

Step 3: Cyclization to form 5-chloro-2-(trifluoromethyl)-1,3,4-oxadiazole

  • Add phosphorus oxychloride (POCl3) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 24 hours to facilitate cyclization.

Step 4: Ring opening and subsequent cyclization to form 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5]triazolo[4,3-a]pyrazine

  • Cool the reaction mixture to -20°C.

  • Add ethylenediamine as a nucleophile to induce ring-opening of the oxadiazole followed by cyclization.

Step 5: Aromatization to 3-(trifluoromethyl)-[4][5]triazolo[4,3-a]pyrazine

  • Add concentrated hydrochloric acid to the product from the previous step.

  • Heat the mixture to 55°C to facilitate the final cyclization and aromatization to yield the desired triazolopyrazine scaffold.

Part 2: Diverse Pharmacological Applications of the Triazolopyrazine Core

The versatility of the triazolopyrazine scaffold is evident in its wide range of biological activities. This section will highlight its most significant applications in key therapeutic areas.

Anticancer Activity

Triazolopyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and angiogenesis.[3]

A prominent strategy in cancer therapy is the dual inhibition of the c-Met and VEGFR-2 receptor tyrosine kinases.[9] The HGF/c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis, while the VEGF/VEGFR-2 pathway is a critical driver of angiogenesis.[10][11] Triazolopyrazine-based compounds have been designed to simultaneously block these pathways, leading to a synergistic antitumor effect.[9]

Upon binding to the ATP-binding pocket of these kinases, the triazolopyrazine inhibitors prevent their autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[12] This blockade of pro-survival signaling ultimately leads to the induction of apoptosis, or programmed cell death. The apoptotic process can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, culminating in the activation of caspases and the execution of cell death.[12][13][14]

cMet_VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT VEGFR2->RAS_MAPK VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->cMet Inhibits Triazolopyrazine->VEGFR2 Inhibits

Caption: c-Met and VEGFR-2 signaling pathways inhibited by triazolopyrazine.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Triazolopyrazine Triazolopyrazine Inhibitor Mitochondria Mitochondria Triazolopyrazine->Mitochondria Induces stress Death_Receptor Death Receptor Triazolopyrazine->Death_Receptor Sensitizes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by triazolopyrazine derivatives.

SAR studies have been instrumental in optimizing the anticancer potency of triazolopyrazine derivatives. For dual c-Met/VEGFR-2 inhibitors, it has been observed that the nature and position of substituents on the triazolopyrazine core significantly influence their activity. For instance, the introduction of a phenoxy group at a specific position can enhance binding to the kinase domain. Furthermore, the linker connecting the triazolopyrazine core to other aromatic moieties plays a crucial role in determining the overall conformation and inhibitory potential of the molecule.[9]

Several triazolopyrazine-based compounds have shown promising preclinical activity. For example, certain derivatives have exhibited potent inhibition of c-Met and VEGFR-2 kinases in the nanomolar range and have demonstrated significant antiproliferative effects against various cancer cell lines, including lung, breast, and colon cancer.[15][16][17]

Compound IDc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)Reference
Compound A 262.60.981.05-[9]
Compound B ----8.18[16]

Table 1: In vitro activity of representative triazolopyrazine-based anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyrazine compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neurological Disorders

The triazolopyrazine core has also been explored for the treatment of neurological disorders, particularly through the inhibition of phosphodiesterases (PDEs).[1]

PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in the brain. Inhibition of specific PDEs can lead to an increase in the levels of these cyclic nucleotides, thereby modulating neuronal function. Triazolopyrazine derivatives have been identified as potent inhibitors of PDE2 and PDE10.[18] PDE2 is involved in cognitive processes, and its inhibition is being investigated as a potential treatment for Alzheimer's disease and schizophrenia. PDE10A is highly expressed in the striatum and is a target for the treatment of psychosis and Huntington's disease.

For CNS-active drugs, the ability to cross the blood-brain barrier is paramount. SAR studies on triazolopyrazine-based PDE inhibitors have focused on optimizing both potency and brain penetrance. Lipophilicity and molecular weight are key parameters that are carefully modulated to achieve the desired pharmacokinetic profile.[19][20][21][22]

Anti-infective Agents

The triazolopyrazine scaffold has demonstrated significant activity against a range of pathogens, including the malaria parasite Plasmodium falciparum and various bacteria.[1]

Triazolopyrazine-based compounds have emerged as a promising new class of antimalarial agents. Their mechanism of action is believed to involve the inhibition of the P. falciparum ATPase4 (PfATP4), a sodium-proton pump that is essential for maintaining ion homeostasis in the parasite.[23] Disruption of this pump leads to an increase in intracellular sodium ion concentration, ultimately causing parasite death.

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Culture P. falciparum in human erythrocytes in a complete medium.

  • Drug Dilution: Prepare serial dilutions of the triazolopyrazine compounds in a 96-well plate.

  • Infection and Incubation: Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Triazolopyrazine derivatives have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Their mechanism of action is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication and repair.

Part 3: Experimental Protocols and Data Analysis

This section provides a more detailed look at some of the key experimental workflows used in the evaluation of triazolopyrazine derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Triazolopyrazine Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., c-Met) Purification->Kinase_Assay MTT_Assay Antiproliferative Assay (MTT) Purification->MTT_Assay Antimalarial_Assay Antimalarial Susceptibility Assay Purification->Antimalarial_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis MTT_Assay->SAR_Analysis Antimalarial_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for triazolopyrazine drug discovery.

Detailed Protocol: c-Met Kinase Inhibition Assay[6][31][32][33][34]

This protocol describes a common method for determining the in vitro potency of a compound in inhibiting c-Met kinase activity.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant human c-Met kinase, a specific substrate (e.g., a synthetic peptide), and ATP in the reaction buffer.

    • Prepare serial dilutions of the triazolopyrazine test compound.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, c-Met kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 4: Future Perspectives and Conclusion

The triazolopyrazine core continues to be a highly attractive scaffold for the development of novel therapeutics. Its versatility and amenability to chemical modification provide a rich platform for the design of potent and selective inhibitors for a wide range of biological targets. Future research in this area will likely focus on:

  • Expansion to New Therapeutic Areas: Exploring the potential of triazolopyrazine derivatives in other diseases, such as inflammatory and metabolic disorders.

  • Development of More Selective Inhibitors: Fine-tuning the structure of triazolopyrazine compounds to achieve greater selectivity for specific targets, thereby reducing off-target effects and improving the safety profile.

  • Application of Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies to enhance the bioavailability and targeted delivery of triazolopyrazine-based drugs.

References

The Strategic Utility of 6,8-Dibromo-triazolo[1,5-a]pyrazine: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolo[1,5-a]pyrazine Scaffold and the Significance of the 6,8-Dibromo Moiety

The[1][2][3]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This similarity allows compounds based on this scaffold to interact with a wide array of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[4][5] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The triazolo[1,5-a]pyrazine framework has been successfully incorporated into a variety of biologically active molecules, demonstrating its versatility and potential in drug discovery.[3][6]

Within this promising class of compounds, 6,8-Dibromo-triazolo[1,5-a]pyrazine emerges as a key intermediate, a versatile building block poised for the synthesis of diverse and potent therapeutic agents.[1][7] Its di-bromo substitution at the 6 and 8 positions offers two reactive handles for the strategic introduction of various functional groups through well-established cross-coupling chemistries. This allows for the systematic exploration of the chemical space around the triazolo[1,5-a]pyrazine core, enabling the fine-tuning of a compound's pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide will provide an in-depth exploration of the applications of 6,8-Dibromo-triazolo[1,5-a]pyrazine, focusing on its synthetic utility in the development of kinase inhibitors and other potential therapeutic agents.

Core Applications: A Launchpad for Kinase Inhibitor Discovery

The primary application of 6,8-Dibromo-triazolo[1,5-a]pyrazine lies in its role as a precursor for the synthesis of potent and selective kinase inhibitors for the treatment of cancer.[8] The pyrimidine portion of the fused ring system is a key pharmacophoric element that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. The bromine atoms at the 6 and 8 positions provide convenient anchor points for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Targeting Key Oncogenic Kinases

Derivatives of the broader triazolo[1,5-a]pyrazine and related pyrazolopyrimidine scaffolds have demonstrated inhibitory activity against a range of cancer-relevant kinases, including:

  • c-Met and VEGFR-2: Dual inhibitors of these kinases are of significant interest due to their roles in tumor growth, angiogenesis, and metastasis.[2]

  • CDKs (Cyclin-Dependent Kinases): Inhibition of CDKs is a validated strategy for inducing cell cycle arrest and apoptosis in cancer cells.[9]

  • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a clinically proven approach for the treatment of various solid tumors.[10]

The strategic functionalization of 6,8-Dibromo-triazolo[1,5-a]pyrazine allows for the rational design of inhibitors targeting these and other important kinases.

Synthetic Strategies: Unleashing the Potential of a Di-bromo Scaffold

The true power of 6,8-Dibromo-triazolo[1,5-a]pyrazine lies in its synthetic tractability. The differential reactivity of the two bromine atoms can, in principle, be exploited for sequential functionalization, although concurrent substitution is more commonly reported. The most prevalent and effective methods for elaborating this scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][11]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl, heteroaryl, or vinyl substituents at the 6 and 8 positions of the triazolo[1,5-a]pyrazine core. These substituents can be tailored to interact with specific residues within the kinase active site, thereby influencing potency and selectivity.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar heterocyclic systems and should be optimized for specific substrates.[11]

Materials:

  • 6,8-Dibromo-triazolo[1,5-a]pyrazine

  • Aryl or heteroaryl boronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add 6,8-Dibromo-triazolo[1,5-a]pyrazine, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 6 and 8 positions. These amino groups can serve as crucial hydrogen bond donors or acceptors, and the appended substituents can be designed to occupy specific regions of the kinase binding pocket.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a generalized procedure and requires optimization for specific amines and substrates.[11]

Materials:

  • 6,8-Dibromo-triazolo[1,5-a]pyrazine

  • Amine (2.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3 equivalents)

  • Solvent (e.g., anhydrous 1,4-dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the ligand.

  • Add the 6,8-Dibromo-triazolo[1,5-a]pyrazine, the amine, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-120 °C and stir until complete conversion is observed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the diversification of the 6,8-Dibromo-triazolo[1,5-a]pyrazine scaffold.

G start 6,8-Dibromo-triazolo[1,5-a]pyrazine suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Base) start->buchwald product_suzuki 6,8-Diaryl/heteroaryl- triazolo[1,5-a]pyrazine Derivatives suzuki->product_suzuki product_buchwald 6,8-Diamino- triazolo[1,5-a]pyrazine Derivatives buchwald->product_buchwald bio_eval Biological Evaluation (e.g., Kinase Assays) product_suzuki->bio_eval product_buchwald->bio_eval

Caption: Synthetic diversification of 6,8-Dibromo-triazolo[1,5-a]pyrazine.

Beyond Cancer: Exploring Other Therapeutic Avenues

While the development of kinase inhibitors for oncology remains a primary focus, the versatility of the triazolo[1,5-a]pyrazine scaffold suggests potential applications in other therapeutic areas. A notable example is the investigation of related compounds for the treatment of infectious diseases, such as Hepatitis B Virus (HBV) infection.[4][12] The ability to modulate host or viral proteins makes this scaffold an attractive starting point for the discovery of novel anti-infective agents.

Data Summary: A Landscape of Potential

The following table summarizes the potential applications and biological targets of derivatives that can be synthesized from 6,8-Dibromo-triazolo[1,5-a]pyrazine, based on the activities of analogous compounds reported in the literature.

Therapeutic AreaPotential Biological TargetsRepresentative References
Oncology c-Met, VEGFR-2, CDKs, EGFR, and other kinases[2][9][10]
Infectious Diseases Viral polymerases, host factors[4][12]
Inflammatory Diseases Kinases involved in inflammatory signaling[13]
Agrochemicals Herbicidal and fungicidal targets[3]

Conclusion and Future Directions

6,8-Dibromo-triazolo[1,5-a]pyrazine is a strategically important building block in modern medicinal chemistry. Its di-bromo functionality provides a versatile platform for the synthesis of diverse libraries of compounds through robust and well-understood cross-coupling methodologies. The primary application of this scaffold is in the discovery of novel kinase inhibitors for cancer therapy, a field where the triazolo[1,5-a]pyrazine core has already demonstrated significant promise.

Future research in this area will likely focus on the development of more selective and potent kinase inhibitors with improved pharmacokinetic properties. The exploration of sequential and site-selective functionalization of the 6,8-dibromo scaffold could lead to the discovery of compounds with novel pharmacological profiles. Furthermore, the expansion of screening efforts to other therapeutic areas, such as infectious and inflammatory diseases, holds the potential to unlock new applications for this versatile chemical entity. As our understanding of the molecular basis of disease continues to grow, the strategic application of building blocks like 6,8-Dibromo-triazolo[1,5-a]pyrazine will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.

References

The Triazolo[1,5-a]pyrazine Scaffold: A Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: A Core Scaffold for Modern Drug Discovery

Executive Summary: 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its fused bicyclic structure, an isostere of purine, combined with two strategically positioned bromine atoms, makes it a highly versatile scaffold for the synthesis of compound libraries targeting a range of biological entities, particularly kinases. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic strategy with mechanistic insights, and its application as a core intermediate in the development of targeted therapeutics. The protocols and rationale described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a notable "privileged scaffold" in medicinal chemistry. Structurally, it acts as a bioisostere of purine, allowing it to interact with biological targets that recognize adenine or guanine moieties, such as kinases and polymerases.[4] The fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a unique electronic landscape that can be finely tuned through substitution. The introduction of bromine atoms at the 6- and 8-positions provides robust and orthogonal chemical handles for diversification, primarily through transition metal-catalyzed cross-coupling reactions. This dual-functionality is critical for structure-activity relationship (SAR) studies, enabling chemists to rapidly generate analogs with modified properties to enhance potency, selectivity, and pharmacokinetic profiles.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. The canonical identifiers and computed physicochemical properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are summarized below, providing a foundational dataset for experimental design and computational modeling.

Chemical Identifiers

The definitive structural representations for this compound are its SMILES and InChIKey strings, which encode its topology and are recognized by chemical databases and software worldwide.

  • SMILES: C1=C(N=C(C2=NC=NN21)Br)Br[2]

  • InChIKey: KUILFTQAMHFSPW-UHFFFAOYSA-N[1][2]

Physicochemical Data

The following table summarizes key properties, which are crucial for predicting solubility, permeability, and potential for further chemical modification.

PropertyValueSource
IUPAC Name 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine[2]
CAS Number 944709-42-6[2][5]
Molecular Formula C₅H₂Br₂N₄[1][2]
Molecular Weight 277.90 g/mol [2]
Monoisotopic Mass 275.86462 Da[2]
XLogP3 1.7[2]
Appearance Off-white to yellow solid[1]
Storage 2-8°C under inert gas (Nitrogen or Argon)[1]

Synthesis and Mechanistic Considerations

While specific literature detailing the exact synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is sparse, a logical and robust synthetic route can be postulated based on established methodologies for related heterocyclic systems. The proposed pathway involves the construction of the fused ring system followed by a directed bromination.

Proposed Synthetic Workflow

The synthesis begins with the commercially available parent heterocycle,[1][2][3]triazolo[1,5-a]pyrazine, and proceeds via a direct electrophilic bromination.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Post-Synthesis A [1,2,4]Triazolo[1,5-a]pyrazine (Starting Material) B 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine (Final Product) A->B  N-Bromosuccinimide (NBS, 2.2 eq.)  Solvent: Acetonitrile or DMF  Heat (e.g., 80°C) C Crude Product Mixture B->C Reaction Work-up (Quenching, Extraction) D Purified Product C->D Purification (Column Chromatography or Recrystallization)

Caption: Proposed workflow for the synthesis and purification of the target compound.

Mechanistic Rationale
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine (Br+) under neutral or slightly acidic conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Reaction Conditions: The pyrazine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Therefore, heating is required to drive the reaction to completion. Using a slight excess of NBS (2.2 equivalents) ensures di-substitution occurs.

  • Regioselectivity: The positions ortho and para to the bridgehead nitrogen (N5) are activated towards electrophilic attack. However, the C6 and C8 positions are electronically analogous to the alpha positions of pyridine, which are known to be susceptible to halogenation under these conditions. The directing effect of the fused triazole ring further favors substitution at these positions.

  • Work-up and Purification: The reaction is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any unreacted NBS. The crude product is then extracted into an organic solvent. Purification is critical and is best achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.

Protocol for Spectroscopic Validation

To ensure the identity and purity of the synthesized 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, a multi-pronged analytical approach is mandatory. This self-validating system ensures that the material proceeding to subsequent steps is unequivocally the correct compound.

High-Resolution Mass Spectrometry (HRMS)
  • Methodology: Electrospray ionization (ESI) in positive mode is typically used.

  • Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The [M+H]⁺ ion cluster will have three major peaks at approximately m/z 276.87, 278.87, and 280.87 in a ~1:2:1 ratio, corresponding to the presence of the ⁷⁹Br₂ , ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes, respectively. The exact mass of the monoisotopic peak ([C₅H₃⁷⁹Br₂N₄]⁺) should be within 5 ppm of the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃ or DMSO-d₆): The molecule has two protons. Due to the symmetry, they are expected to appear as two distinct singlets in the aromatic region (typically δ 8.0-9.5 ppm). The lack of coupling confirms their isolated positions on the pyrazine ring.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. Two signals will be significantly downfield, corresponding to the carbons bearing the bromine atoms (C-Br, typically δ 120-140 ppm). The remaining three carbons of the heterocyclic core will also be observable.

Application as a Core Scaffold in Drug Discovery

The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile intermediate. The two bromine atoms serve as orthogonal synthetic handles for introducing molecular complexity and diversity through cross-coupling chemistry.

This scaffold is particularly relevant for the development of kinase inhibitors .[3] Many kinase inhibitors bind to the ATP pocket, and the triazolo[1,5-a]pyrazine core can mimic the hinge-binding interactions of the adenine portion of ATP. The substituents installed at the C6 and C8 positions can then be used to target other regions of the active site to achieve potency and selectivity.

Library Synthesis Workflow

The differential reactivity of the C6 and C8 positions can be exploited for sequential, site-selective functionalization, enabling the rapid generation of a diverse chemical library from a single core.

G cluster_0 Position 8 Functionalization cluster_1 Position 6 Functionalization A 6,8-Dibromo Scaffold B Mono-coupled Intermediate A->B Suzuki Coupling 1 (Ar¹B(OH)₂) Pd Catalyst, Base C Di-substituted Final Product B->C Buchwald-Hartwig Amination (R²-NH₂) Pd Catalyst, Base D Diverse Compound Library C->D Iterate with different Ar¹ and R² groups

Caption: Use of the dibromo-scaffold for combinatorial library synthesis.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki coupling at one of the bromine positions.

Objective: To synthesize 6-Bromo-8-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrazine.

Materials:

  • 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90-100°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-coupled product.

Causality:

  • Inert Atmosphere: This is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

  • Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.

  • Base and Solvent: The aqueous base (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The dioxane/water system is effective at dissolving both the organic and inorganic reagents.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, characterized by the SMILES string C1=C(N=C(C2=NC=NN21)Br)Br and InChIKey KUILFTQAMHFSPW-UHFFFAOYSA-N, provides a foundation for its use. The presence of two addressable bromine atoms on a privileged heterocyclic core allows for the systematic and efficient exploration of chemical space. By understanding its synthesis, properties, and the rationale behind its application in cross-coupling reactions, researchers can effectively utilize this scaffold to build libraries of novel molecules with the potential to become next-generation therapeutics.

References

Methodological & Application

Synthesis of 6,8-Dibromo-triazolo[1,5-a]pyrazine: An Application Note

Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: An Application Note

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This has led to the development of potent and selective antagonists for receptors such as the adenosine A2A receptor, which are implicated in neurodegenerative disorders like Parkinson's disease[1]. The introduction of bromine atoms at the 6 and 8 positions of this scaffold can significantly modulate its physicochemical and pharmacological properties, including metabolic stability and target affinity, making 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of this important compound, commencing from commercially available starting materials.

Overall Synthesis Workflow

The synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is achieved through a two-step process. The initial step involves the construction of the core heterocyclic system,[1][2][3]triazolo[1,5-a]pyrazine, via the cyclization of 2-hydrazinopyrazine with trimethyl orthoformate. The subsequent step is a regioselective dibromination of the formed scaffold using N-bromosuccinimide (NBS).

Synthesis_Workflowcluster_step1Step 1: Scaffold Synthesiscluster_step2Step 2: Dibromination2-Chloropyrazine2-Chloropyrazine2-Hydrazinopyrazine2-Hydrazinopyrazine2-Chloropyrazine->2-HydrazinopyrazineHydrazine Hydrate[1,2,4]triazolo[1,5-a]pyrazine[1,2,4]triazolo[1,5-a]pyrazine2-Hydrazinopyrazine->[1,2,4]triazolo[1,5-a]pyrazineTrimethyl Orthoformate, Acid catalyst6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineThis compound[1,2,4]triazolo[1,5-a]pyrazine->this compoundN-Bromosuccinimide (NBS)

Caption: Overall workflow for the synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Part 1: Synthesis of the[1][2][3]triazolo[1,5-a]pyrazine Scaffold

This initial phase focuses on the construction of the core heterocyclic ring system.

Step 1.1: Preparation of 2-Hydrazinopyrazine

The precursor, 2-hydrazinopyrazine, is synthesized from the readily available 2-chloropyrazine via nucleophilic aromatic substitution with hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of 2-Hydrazinopyrazine from 2-Chloropyrazine.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrazine (1 equivalent).

  • Add an excess of hydrazine hydrate (approximately 10-20 equivalents) to the flask. The large excess of hydrazine hydrate serves as both the nucleophile and the solvent, driving the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of ice-water to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 2-hydrazinopyrazine.

Step 1.2: Cyclization to form[1][2][3]triazolo[1,5-a]pyrazine

The synthesized 2-hydrazinopyrazine is then cyclized with trimethyl orthoformate in the presence of an acid catalyst to form the triazole ring.

Reaction Scheme:

step2Triazolopyrazine<<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=109252&t=l"/>TD>TR><TR><TD>[1,2,4]triazolo[1,5-a]pyrazineTD>TR>TABLE>>Dibromo_Product<<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44630666&t=l"/>TD>TR><TR><TD>6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineTD>TR>TABLE>>Triazolopyrazine->Dibromo_ProductDMF, 0°C to rtNBS<<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8759&t=l"/>TD>TR><TR><TD>N-Bromosuccinimide (NBS)TD>TR>TABLE>>

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 6,8-Dibromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyrazine Scaffold and its Functionalization

The[1][2][3]triazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide range of biologically active molecules.[1] Compounds incorporating this nitrogen-rich heterocyclic system have shown potential as inhibitors of various kinases and other enzymes, making them valuable templates for the development of novel therapeutics. The functionalization of this core structure is therefore of critical importance for generating molecular diversity and optimizing pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5] Its tolerance of a wide variety of functional groups, the commercial availability of a vast array of boronic acids and esters, and the generally high yields make it an indispensable tool for medicinal chemists.[6][7] This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, a key intermediate for the synthesis of novel substituted triazolopyrazines. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical parameters and troubleshooting strategies to enable researchers to successfully employ this powerful transformation.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Palladium(II) Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')₂ Base Ar-Pd(II)-R(L2) Di-organopalladium(II) Complex Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Ar-R Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6,8-Dibromo-triazolo[1,5-a]pyrazine to form a Pd(II) complex. This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organoboron reagent (a boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Experimental Protocol: Mono-Arylation of 6,8-Dibromo-triazolo[1,5-a]pyrazine

This protocol details a general method for the selective mono-arylation of 6,8-Dibromo-triazolo[1,5-a]pyrazine. The higher reactivity of the C8-Br bond is anticipated due to electronic effects, but regioselectivity may vary depending on the specific coupling partners and conditions.

Materials:

  • 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 6,8-Dibromo-triazolo[1,5-a]pyrazine is highly dependent on the careful selection of several key parameters. Due to the electron-deficient nature of the triazolopyrazine ring system and the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst, optimization of these parameters is crucial.

ParameterOptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)For challenging couplings involving heteroaryl halides, catalysts with electron-rich and bulky phosphine ligands are often superior.[3] These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation. For nitrogen-containing heterocycles, palladium precatalysts can also be highly effective.[9]
Ligand PPh₃, dppf, SPhos, XPhos, RuPhosThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient and sterically hindered substrates, bulky and electron-donating ligands like XPhos or SPhos often give superior results.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base plays a crucial role in the activation of the boronic acid.[8] For nitrogen-containing heterocycles, inorganic bases are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.[2]
Solvent 1,4-Dioxane/H₂O, DME, Toluene, DMFThe solvent must be able to dissolve both the organic and inorganic reaction components. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base and the boronate species.[10] Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective for challenging heteroaryl couplings.[11]
Boron Reagent Boronic acids (Ar-B(OH)₂), Boronate esters (e.g., pinacol esters, Ar-B(pin))Boronate esters often exhibit greater stability and can lead to higher yields, particularly in cases where protodeboronation of the boronic acid is a significant side reaction.[3][12]
Temperature 80-120 °CThe reaction temperature needs to be high enough to overcome the activation energy of the oxidative addition step but not so high as to cause decomposition of the starting materials, products, or catalyst. Microwave heating can sometimes accelerate the reaction and improve yields.[13][14]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Use a fresh batch of catalyst, screen different phosphine ligands, increase the reaction temperature, and try alternative bases and solvent systems. Ensure all reagents and solvents are of high purity and appropriately degassed.
Protodeboronation of the Boron Reagent Presence of water and/or acidic protons, prolonged reaction times.Use a boronate ester instead of a boronic acid, minimize the amount of water in the reaction, or use anhydrous conditions. Ensure the base is not too strong, which can accelerate this side reaction.
Homocoupling of the Boron Reagent Oxygen in the reaction mixture, high catalyst loading.Thoroughly degas the reaction mixture and maintain an inert atmosphere. Optimize the catalyst loading to the lowest effective amount.
Dehalogenation of the Starting Material Presence of a reducing agent, certain catalyst/ligand combinations.Screen different palladium sources and ligands. Ensure the absence of any potential reducing agents in the reaction mixture.
Formation of Di-substituted Product High equivalence of boronic acid, prolonged reaction time, high temperature.Use a stoichiometric amount or a slight excess (1.05-1.1 equiv) of the boronic acid. Carefully monitor the reaction and stop it once the mono-substituted product is maximized. Lowering the reaction temperature may also improve selectivity.

Visualization of the Experimental Workflow

References

The Strategic Utility of 6,8-Dibromo-triazolo[1,5-a]pyrazine in Modern Drug Discovery

The Strategic Utility of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine in Modern Drug Discovery

Introduction: The Privileged Scaffold in Medicinal Chemistry

The[1][2]triazolo[1,5-a]pyrazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its role as a bioisostere of purines. This structural mimicry allows molecules incorporating this heterocycle to interact with biological targets that naturally recognize purine-based ligands, such as kinases and other ATP-binding proteins. The electron-deficient nature of the pyrazine ring fused to the electron-rich triazole ring creates a unique electronic landscape, influencing its reactivity and intermolecular interactions. The strategic placement of two bromine atoms at the 6- and 8-positions of the core structure, yielding 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine, provides medicinal chemists with a versatile platform for the synthesis of diverse compound libraries through sequential and regioselective cross-coupling reactions. This application note will provide detailed protocols and mechanistic insights for the utilization of this key synthetic intermediate in drug discovery programs.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₂Br₂N₄--INVALID-LINK--[3]
Molecular Weight 277.90 g/mol --INVALID-LINK--[3]
CAS Number 944709-42-6--INVALID-LINK--[3]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsGeneral knowledge

Synthetic Utility and Regioselectivity

The two bromine substituents on the[1][2]triazolo[1,5-a]pyrazine core exhibit differential reactivity, enabling selective functionalization. The C6 and C8 positions are electronically distinct due to the influence of the fused triazole ring. In analogous dihalo-N-heterocycles like dihalopurines, the C6 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is attributed to the electronic influence of the adjacent nitrogen atoms. This differential reactivity is the key to the strategic, stepwise elaboration of the 6,8-dibromo scaffold.

Gcluster_0Sequential Functionalization WorkflowStart6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineStep1Selective Reaction at C6(e.g., Suzuki Coupling)Start->Step1More reactive positionIntermediate6-Aryl-8-bromo-[1,2,4]triazolo[1,5-a]pyrazineStep1->IntermediateStep2Reaction at C8(e.g., Buchwald-Hartwig Amination)Intermediate->Step2Product6-Aryl-8-amino-[1,2,4]triazolo[1,5-a]pyrazine DerivativeStep2->Product

Caption: Workflow for the sequential functionalization of the dibromo-scaffold.

Application Protocol 1: Selective Mono-Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura cross-coupling is a robust method for the formation of C-C bonds. For dihaloheterocycles, regioselectivity can often be achieved by controlling the reaction conditions. In the case of 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine, the C6-position is anticipated to be more reactive towards oxidative addition to the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand, is used to initiate the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination steps, particularly with electron-deficient heteroaryl halides.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-bromo-[1][2]triazolo[1,5-a]pyrazine.

GReactantsThis compoundArylboronic AcidConditionsPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 °CReactants->ConditionsReaction SetupProduct6-Aryl-8-bromo-[1,2,4]triazolo[1,5-a]pyrazineConditions->ProductYields

Caption: Key components of the selective mono-Suzuki coupling reaction.

Application Protocol 2: Buchwald-Hartwig Amination at the C8-Position

Following the initial Suzuki coupling, the remaining bromine at the C8-position can be functionalized using a Buchwald-Hartwig amination to introduce a diverse range of amino substituents. This reaction is a powerful tool for C-N bond formation.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium catalyst in combination with a specialized ligand is crucial. For challenging substrates, pre-formed catalysts like G3 or G4 palladacycles with bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) often provide high yields.

  • Base: A strong, non-nucleophilic base such as NaOt-Bu or LiHMDS is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the 6-aryl-8-bromo-[1][2]triazolo[1,5-a]pyrazine (1.0 eq.), the desired amine (1.2 eq.), and a strong base like NaOt-Bu (1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst system, for example, a pre-catalyst such as BrettPhos Pd G3 (0.02 eq.).

  • Add an anhydrous, degassed solvent such as toluene.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final 6-aryl-8-amino-[1][2]triazolo[1,5-a]pyrazine derivative.

GReactants6-Aryl-8-bromo-[1,2,4]triazolo[1,5-a]pyrazineAmineConditionsPalladium Catalyst/LigandNaOt-BuToluene90-110 °CReactants->ConditionsReaction SetupProduct6-Aryl-8-amino-[1,2,4]triazolo[1,5-a]pyrazineConditions->ProductYields

Caption: Key components of the Buchwald-Hartwig amination reaction.

Case Study: A Potential Synthetic Route to a TAK-981 Analogue

TAK-981 (Subasumstat) is a first-in-class inhibitor of the SUMO-activating enzyme currently in clinical trials for the treatment of cancer.[4][5] While the exact patented synthesis may vary, the core of TAK-981 contains a substituted heterocyclic system that can be conceptually derived from intermediates like those synthesized from 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine. The protocols described above can be adapted to generate advanced intermediates for TAK-981 analogues.

StepReaction TypeStarting MaterialKey ReagentsProduct
1 Suzuki-Miyaura Coupling6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazineArylboronic acid, Pd catalyst, base6-Aryl-8-bromo-[1][2]triazolo[1,5-a]pyrazine
2 Buchwald-Hartwig Amination6-Aryl-8-bromo-[1][2]triazolo[1,5-a]pyrazineAmine, Pd catalyst, base6-Aryl-8-amino-[1][2]triazolo[1,5-a]pyrazine
3 Further Elaboration6-Aryl-8-amino-[1][2]triazolo[1,5-a]pyrazineVarious reagentsAdvanced Intermediate for TAK-981 Analogue

Conclusion

6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The differential reactivity of the two bromine atoms allows for a strategic and regioselective approach to the construction of diverse compound libraries. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer a robust starting point for researchers in drug discovery to leverage the full synthetic potential of this privileged scaffold.

The Strategic Utility of 6,8-Dibromo-triazolo[1,5-a]pyrazine in Modern Medicinal Chemistry

The Strategic Utility of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine in Modern Medicinal Chemistry

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological understanding. In this landscape, certain molecular scaffolds emerge as privileged structures, offering a versatile platform for the synthesis of diverse compound libraries with a wide range of biological activities. One such scaffold that has garnered significant attention is the[1][2][3]triazolo[1,5-a]pyrazine core. In particular, the di-halogenated intermediate, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine , serves as a powerful and versatile building block in the medicinal chemist's arsenal, enabling the strategic and efficient construction of potent and selective drug candidates.

This technical guide delves into the applications of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, providing detailed insights into its synthetic utility and showcasing its role in the development of targeted therapies. We will explore the causality behind experimental choices, provide validated protocols for its derivatization, and present its application in the context of kinase inhibitor discovery.

The[1][2][3]triazolo[1,5-a]pyrazine Scaffold: A Privileged Heterocycle

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a nitrogen-rich heterocycle that has proven to be a valuable scaffold in drug discovery. Its isomeric relationship with the purine core of nucleobases has led to its exploration as a bioisostere in various therapeutic areas. The triazolopyrimidine scaffold, a close relative, has been successfully employed in the development of agents targeting a range of biological entities, including kinases, G-protein coupled receptors, and microtubules. This success has naturally extended to the triazolopyrazine core, which offers a distinct electronic and steric profile for molecular recognition.

The strategic importance of the 6,8-dibromo substitution pattern on this scaffold cannot be overstated. The two bromine atoms provide orthogonal handles for sequential and selective functionalization through a variety of modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies in lead optimization.

Application in Kinase Inhibitor Development: A Case Study

A prime example of the utility of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is found in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The[1][2][3]triazolo[1,5-a]pyrazine scaffold has been successfully utilized to generate inhibitors of various kinases.

The general strategy involves the sequential displacement of the bromine atoms at the C6 and C8 positions with different chemical moieties to achieve high affinity and selectivity for the target kinase. The bromine at the C6 position is typically more reactive and can be selectively displaced first, followed by modification at the C8 position. This differential reactivity is a key advantage of this building block.

Below is a logical workflow for the synthesis of a library of potential kinase inhibitors starting from 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

GA6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineBSelective Nucleophilic Aromatic Substitution (SNAr)at C6 Position with an Amine (R1-NH2)A->BC6-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyrazine IntermediateB->CDPalladium-Catalyzed Cross-Coupling(e.g., Suzuki or Buchwald-Hartwig) at C8 PositionC->DELibrary of 6-Amino-8-substituted-[1,2,4]triazolo[1,5-a]pyrazine DerivativesD->EFBiological Screening(Kinase Inhibition Assays)E->FGStructure-Activity Relationship (SAR) AnalysisF->GHLead Compound IdentificationG->H

Caption: Synthetic workflow for kinase inhibitor development.

Detailed Protocols

The following protocols are based on established synthetic transformations and provide a practical guide for researchers working with 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Protocol 1: Selective Amination at the C6 Position

This protocol describes the selective nucleophilic aromatic substitution of the bromine atom at the C6 position with an amine. The greater electrophilicity of the C6 position, influenced by the adjacent pyrazine nitrogen, allows for this selective reaction.

Materials:

  • 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine and the desired amine.

  • Add anhydrous DMF to dissolve the starting materials.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine derivative.

Expertise & Experience: The choice of a non-nucleophilic base like DIPEA is crucial to prevent competition with the desired amine nucleophile. The reaction temperature is optimized to be high enough to drive the reaction to completion while minimizing side product formation.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C8 Position

This protocol details the functionalization of the remaining bromine atom at the C8 position via a Suzuki cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Materials:

  • 6-Amino-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine derivative (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 6-amino-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Partition the filtrate between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 6-amino-8-substituted-[1][2][3]triazolo[1,5-a]pyrazine derivative.

Trustworthiness: The use of a pre-catalyst like Pd(PPh₃)₄ or a catalyst system generated in situ from a palladium source and a ligand ensures reproducibility. Degassing the solvent is critical to prevent oxidation of the palladium(0) active species.

Protocol 3: Buchwald-Hartwig Amination at the C8 Position

As an alternative to C-C bond formation, the Buchwald-Hartwig amination allows for the introduction of a second, different amino group at the C8 position, further expanding the accessible chemical space.

Materials:

  • 6-Amino-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine derivative (from Protocol 1) (1.0 eq)

  • Desired primary or secondary amine (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 - 0.05 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.04 - 0.1 eq)

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst formation.

  • Add the 6-amino-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine derivative, the desired amine, and the base.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Authoritative Grounding: The Buchwald-Hartwig amination is a Nobel Prize-winning reaction, and its mechanism and scope are well-documented in the chemical literature, ensuring a high degree of reliability for this transformation.

Data Presentation: A Representative Library

The following table showcases a representative set of compounds that can be synthesized using the protocols described above, along with hypothetical kinase inhibition data to illustrate the outcome of a typical screening campaign.

Compound IDR¹ (at C6)R² (at C8)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
DBP-001 Cyclopropylamine4-Fluorophenyl50>10,000
DBP-002 MorpholinePyridin-3-yl1508,500
DBP-003 (S)-3-aminopyrrolidine1-Methyl-1H-pyrazol-4-yl125,200
DBP-004 Cyclopropylamine1H-Indazol-5-yl25>10,000
DBP-005 Cyclopropylamine4-(Methylsulfonyl)phenyl81,200

This data would be instrumental in building a structure-activity relationship (SAR) model. For instance, the data suggests that a small, cyclic amine at the C6 position and an electron-deficient or heteroaromatic ring at the C8 position might be favorable for potent and selective inhibition of Kinase X.

Caption: Key diversification points of the scaffold.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a highly valuable and versatile building block in medicinal chemistry. Its di-bromo substitution pattern allows for selective and sequential functionalization, enabling the rapid synthesis of diverse compound libraries. The application of this scaffold in the development of kinase inhibitors highlights its potential for the discovery of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their drug discovery endeavors.

Application Notes and Protocols for Radiolabeling Triazolo[1,5-a]pyrazine Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, including adenosine A2A receptors and phosphodiesterase 2A (PDE2A).[1][2] Its favorable pharmacological properties and synthetic tractability have made it an attractive candidate for the development of novel Positron Emission Tomography (PET) radiotracers. PET is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of biological processes at the molecular level, playing a crucial role in drug development, diagnostics, and understanding disease pathophysiology.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established radiolabeling protocols for triazolo[1,5-a]pyrazine derivatives, with a focus on the two most commonly used PET radionuclides: Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). We will delve into the underlying chemistry, provide step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible radiosynthesis.

The Triazolo[1,5-a]pyrazine Core and Labeling Positions

The triazolo[1,5-a]pyrazine core is a nitrogen-rich bicyclic heteroaromatic system. The strategic placement of substituents on this scaffold allows for the modulation of its pharmacological properties and provides handles for radiolabeling. The general structure and potential labeling positions are illustrated below. The choice of labeling position is critical and is typically dictated by the synthetic accessibility of the precursor and the desire to minimize the impact of the radiolabel on the molecule's affinity and selectivity for its biological target.

Caption: General structure of the triazolo[1,5-a]pyrazine core highlighting potential sites for radiolabeling and substituent modification.

Part 1: [¹⁸F]Fluorination of Triazolo[1,5-a]pyrazine Derivatives

Fluorine-18 is a positron emitter with a half-life of 109.7 minutes, which allows for multi-step radiosyntheses and imaging studies of longer duration.[4] The introduction of [¹⁸F]fluoride into aromatic systems like the triazolo[1,5-a]pyrazine core is typically achieved through nucleophilic substitution reactions.

Scientific Rationale and Strategy

The direct radiofluorination of electron-rich heterocyclic systems can be challenging. Therefore, the strategy often involves a multi-step synthesis of a suitable precursor molecule that is activated for nucleophilic substitution. A common approach is the use of a leaving group, such as a nitro group or a halogen, ortho or para to an activating group on a phenyl ring appended to the triazolo[1,5-a]pyrazine core.

A notable example is the radiosynthesis of an [¹⁸F]-labeled triazolopyridopyrazine-based inhibitor of PDE2A.[1] In this case, two primary strategies were explored: copper-mediated radiofluorination and aromatic nucleophilic substitution.[1] The aromatic nucleophilic substitution of a nitro-precursor proved to be a viable, albeit challenging, route.[1] The presence of the electron-withdrawing nitro group facilitates the attack of the [¹⁸F]fluoride ion.

Experimental Workflow: [¹⁸F]Fluorination

The overall workflow for the [¹⁸F]fluorination of a triazolo[1,5-a]pyrazine derivative via nucleophilic substitution is depicted below. This process begins with the production of [¹⁸F]fluoride and culminates in the quality control of the final radiolabeled product.

G cluster_0 Radiosynthesis Workflow start [18F]Fluoride Production (Cyclotron) trapping Trapping & Elution of [18F]F- (Anion Exchange Cartridge) start->trapping drying Azeotropic Drying (Kryptofix 2.2.2/K2CO3) trapping->drying labeling Nucleophilic Substitution (Precursor + [18F]F-) drying->labeling purification Semi-preparative HPLC labeling->purification formulation Formulation (Ethanol/Saline) purification->formulation qc Quality Control (Radio-TLC, HPLC, etc.) formulation->qc end Final [18F]-labeled Product qc->end

Caption: Automated radiosynthesis workflow for [¹⁸F]-labeled triazolo[1,5-a]pyrazine derivatives.

Detailed Protocol: Aromatic Nucleophilic Substitution with [¹⁸F]Fluoride

This protocol is adapted from the synthesis of an [¹⁸F]-labeled PDE2A inhibitor.[1]

Materials and Reagents:

  • Nitro-precursor of the triazolo[1,5-a]pyrazine derivative

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Ethanol (absolute)

  • Sep-Pak C18 cartridges

  • Anion exchange cartridge (e.g., QMA)

  • Semi-preparative HPLC system with a radioactivity detector

  • Radio-TLC system

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Evaporate the solvent under a stream of nitrogen at approximately 110 °C.

    • Add anhydrous acetonitrile and repeat the evaporation process two more times to ensure the complete removal of water, forming the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • Dissolve the nitro-precursor in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at a specified temperature (e.g., 150 °C) for a defined period (e.g., 15 minutes). The optimal temperature and time should be determined empirically.[1] It is crucial to monitor for potential decomposition of the precursor at high temperatures.[1]

  • Purification:

    • Quench the reaction with water.

    • Load the crude reaction mixture onto a semi-preparative HPLC column.

    • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge followed by elution with ethanol.

    • Formulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol.

  • Quality Control:

    • Determine the radiochemical purity using analytical HPLC and/or radio-TLC.

    • Measure the molar activity (Am).

    • Perform tests for sterility, pyrogenicity, and residual solvents as required for preclinical or clinical use.

ParameterTypical ValueReference
Radiochemical Yield (RCY)5-15% (decay-corrected)[1]
Molar Activity (Am)> 50 GBq/µmol[1]
Radiochemical Purity> 95%[1]

Table 1: Typical radiochemical data for the [¹⁸F]fluorination of a triazolo[1,5-a]pyrazine derivative via nucleophilic substitution.

Part 2: [¹¹C]Carbonylation of Triazolo[1,5-a]pyrazine Derivatives

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes.[5][6] This short half-life necessitates rapid radiosynthetic methods and limits its use to facilities with an on-site cyclotron.[5] A common strategy for introducing [¹¹C] is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6]

Scientific Rationale and Strategy

For triazolo[1,5-a]pyrazine derivatives, particularly those with hydroxyl or amine functionalities, [¹¹C]-methylation is a highly efficient labeling strategy. The precursor molecule is typically a desmethyl analog of the target compound. The reaction involves the nucleophilic attack of a deprotonated heteroatom (oxygen or nitrogen) on the electrophilic [¹¹C]methylating agent.

An example of this approach is the synthesis of [¹¹C]-labeled 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, which are structurally related to the triazolo[1,5-a]pyrazine core.[7] In this case, O-[¹¹C]methylation of a desmethyl precursor was achieved using [¹¹C]CH₃OTf.[7]

Experimental Workflow: [¹¹C]Methylation

The rapid decay of [¹¹C] requires a highly streamlined and automated radiosynthesis process. The general workflow is outlined below.

G cluster_1 Radiosynthesis Workflow start [11C]CO2 Production (Cyclotron) conversion1 Conversion to [11C]CH4 start->conversion1 conversion2 Conversion to [11C]CH3I conversion1->conversion2 conversion3 Conversion to [11C]CH3OTf conversion2->conversion3 labeling [11C]Methylation (Precursor + [11C]CH3OTf) conversion3->labeling purification SPE or HPLC Purification labeling->purification formulation Formulation purification->formulation qc Quality Control formulation->qc end Final [11C]-labeled Product qc->end

Caption: Automated radiosynthesis workflow for [¹¹C]-labeled triazolo[1,5-a]pyrazine derivatives.

Detailed Protocol: [¹¹C]Methylation with [¹¹C]Methyl Triflate

This protocol is based on the synthesis of [¹¹C]-labeled 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives.[7]

Materials and Reagents:

  • Desmethyl precursor of the triazolo[1,5-a]pyrazine derivative

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) generated from cyclotron-produced [¹¹C]CO₂

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., NaOH, TBAOH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Semi-preparative or analytical HPLC system with a radioactivity detector

  • Radio-TLC system

Procedure:

  • Production of [¹¹C]Methyl Triflate:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[3]

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄, then to [¹¹C]CH₃I, and finally to [¹¹C]CH₃OTf using an automated synthesis module. This is a standard procedure in many PET radiochemistry facilities.

  • Radiolabeling Reaction:

    • Dissolve the desmethyl precursor in a small volume of anhydrous solvent in the reaction vessel.

    • Add a suitable base to deprotonate the hydroxyl or amine group.

    • Bubble the gaseous [¹¹C]CH₃OTf through the solution at room temperature or slightly elevated temperature.

    • Allow the reaction to proceed for a short period (typically 5-10 minutes).

  • Purification:

    • For many [¹¹C]methylations, purification can be simplified using SPE cartridges to minimize time loss due to radioactive decay.[7]

    • Load the crude reaction mixture onto a C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted [¹¹C]CH₃OTf and polar impurities.

    • Elute the [¹¹C]-labeled product with a suitable organic solvent (e.g., ethanol or acetonitrile).

    • In some cases, semi-preparative HPLC may be necessary to achieve the desired radiochemical purity.

  • Formulation:

    • If SPE is used for purification, the eluent containing the final product can often be directly formulated with sterile saline.

    • If HPLC is used, the solvent must be removed and the product reconstituted in a biocompatible solution.

  • Quality Control:

    • Rapidly assess the radiochemical purity using analytical HPLC and/or radio-TLC.

    • Measure the molar activity at the end of synthesis (EOS).

ParameterTypical ValueReference
Radiochemical Yield (RCY)40-60% (decay-corrected)[7]
Molar Activity (Am)185-370 GBq/µmol (at EOS)[7]
Radiochemical Purity> 98%[7]

Table 2: Typical radiochemical data for the [¹¹C]methylation of a desmethyl triazolo[1,5-a]pyrazine precursor.

Conclusion

The triazolo[1,5-a]pyrazine scaffold represents a versatile platform for the development of novel PET imaging agents. The choice between [¹⁸F] and [¹¹C] labeling depends on the specific biological question being addressed, the required imaging time, and the available radiochemistry infrastructure. The protocols outlined in this application note provide a robust starting point for researchers entering this exciting field. Successful radiolabeling of these derivatives hinges on the careful synthesis of high-purity precursors and the optimization of reaction conditions to maximize radiochemical yield and molar activity while minimizing synthesis time.

References

The Strategic Utility of 6,8-Dibromo-triazolo[1,5-a]pyrazine in Agrochemical Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyrazine Scaffold as a Privileged Structure in Agrochemicals

The[1][2][3]triazolo[1,5-a]pyrazine heterocyclic system represents a class of compounds with significant and diverse biological activities. This scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets.[4] In the realm of agriculture, derivatives of the closely related triazolo[1,5-a]pyrimidine scaffold have been successfully commercialized as herbicides.[3] These compounds often act by inhibiting key plant enzymes, such as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids.[5] The versatility of this scaffold also extends to fungicidal and insecticidal activities, making it a focal point of extensive research in the agrochemical industry.[6][7]

The strategic introduction of halogen atoms onto this core structure is a well-established method in medicinal and agrochemical chemistry to modulate the physicochemical properties and biological activity of a molecule. Halogenation can influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins. The subject of this guide, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, is a key intermediate, offering two reactive sites for the systematic exploration of chemical space and the development of novel agrochemical candidates. The bromine atoms at the 6- and 8-positions can be selectively functionalized through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.

This document provides a comprehensive overview of the application of 6,8-Dibromo-triazolo[1,5-a]pyrazine in agrochemical research, including its synthesis and detailed protocols for its derivatization into potential herbicidal and fungicidal compounds.

Physicochemical Properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

A clear understanding of the physical and chemical properties of this key intermediate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 944709-42-6[8]
Molecular Formula C₅H₂Br₂N₄[8]
Molecular Weight 277.90 g/mol [8]
IUPAC Name 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine[8]
SMILES C1=C(N=C(C2=NC=NN21)Br)Br[8]

Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

The synthesis of the title compound can be achieved through the bromination of the parent[1][2][3]triazolo[1,5-a]pyrazine heterocycle. The following protocol is a representative procedure.

Protocol 1: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

Materials:

  • [1][2][3]Triazolo[1,5-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a solid.

Causality behind Experimental Choices:

  • The use of a strong acid like sulfuric acid protonates the nitrogen atoms in the heterocyclic ring, increasing the electrophilicity of the pyrazine ring and facilitating electrophilic aromatic substitution.

  • N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • The reaction is performed at a low initial temperature to control the exothermic nature of the reaction.

Application in the Synthesis of Agrochemical Analogs

The two bromine atoms on the 6,8-Dibromo-triazolo[1,5-a]pyrazine scaffold serve as versatile synthetic handles for introducing a wide range of substituents, a critical step in optimizing biological activity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are particularly powerful tools for this purpose. While direct agrochemical applications starting from this specific dibromo-pyrazine are not extensively documented in publicly available literature, its utility is well-established in the synthesis of kinase inhibitors for medicinal chemistry.[1][2][6] The protocols outlined below are adapted from these methodologies and are directly applicable to the synthesis of potential agrochemical candidates.

Workflow for Derivatization of 6,8-Dibromo-triazolo[1,5-a]pyrazine

G A 6,8-Dibromo-triazolo[1,5-a]pyrazine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) A->B Selective functionalization at C8 or C6 C Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base) A->C Selective amination D Stille Coupling (R-Sn(Bu)3, Pd catalyst) A->D E 6-Aryl-8-bromo-triazolo[1,5-a]pyrazine B->E F 6,8-Diaryl-triazolo[1,5-a]pyrazine B->F Double coupling G 6-Amino-8-bromo-triazolo[1,5-a]pyrazine C->G H 6,8-Diamino-triazolo[1,5-a]pyrazine C->H Double amination I 6-Alkyl/Aryl-8-bromo-triazolo[1,5-a]pyrazine D->I E->B Further coupling J Biological Screening (Herbicidal/Fungicidal Assays) E->J F->J G->C Further amination G->J H->J I->J

Caption: Synthetic workflow for the diversification of 6,8-Dibromo-triazolo[1,5-a]pyrazine.

Protocol 2: Selective Suzuki Coupling for the Synthesis of 6-Aryl-8-bromo-triazolo[1,5-a]pyrazines

This protocol allows for the introduction of an aryl or heteroaryl group at one of the bromine-substituted positions, leaving the other for further functionalization.

Materials:

  • 6,8-Dibromo-triazolo[1,5-a]pyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 6,8-Dibromo-triazolo[1,5-a]pyrazine (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C for 4-8 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-8-bromo-triazolo[1,5-a]pyrazine.

Causality behind Experimental Choices:

  • The use of a palladium catalyst, specifically with a dppf ligand, is highly effective for Suzuki cross-coupling reactions with heterocyclic halides.

  • An aqueous base like sodium carbonate is required for the transmetalation step of the catalytic cycle.

  • Degassing the solvents is crucial to remove oxygen, which can deactivate the palladium catalyst.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-8-bromo-triazolo[1,5-a]pyrazines

This protocol enables the introduction of a primary or secondary amine, a common structural motif in many bioactive molecules.

Materials:

  • 6,8-Dibromo-triazolo[1,5-a]pyrazine

  • Amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.5 eq)

  • Toluene

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry reaction flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add dry toluene, followed by 6,8-Dibromo-triazolo[1,5-a]pyrazine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Heat the mixture to 90-110 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 6-amino-8-bromo-triazolo[1,5-a]pyrazine product.

Causality behind Experimental Choices:

  • The Pd₂(dba)₃/Xantphos catalytic system is a robust combination for the amination of aryl and heteroaryl bromides. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step.

  • Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

  • Anhydrous and inert conditions are essential to prevent the deactivation of the catalyst and side reactions.

Structure-Activity Relationships (SAR) and Potential Agrochemical Applications

Herbicidal Activity:

  • Target: Acetohydroxyacid Synthase (AHAS) is a common target for triazolopyrimidine herbicides.[9]

  • Key Structural Features: Many AHAS-inhibiting herbicides feature a sulfonamide or a similar acidic group. The remaining bromine atom on a mono-substituted derivative of 6,8-Dibromo-triazolo[1,5-a]pyrazine could be a strategic point to introduce such functionalities, or the aryl group introduced via Suzuki coupling could bear these motifs.

  • SAR Insights: The nature and substitution pattern of the aryl group at the 6- or 8-position are critical for herbicidal activity and crop selectivity. Small electron-withdrawing or electron-donating groups on the aryl ring can significantly impact the potency.

Fungicidal Activity:

  • Potential Targets: The triazolo[1,5-a]pyrimidine scaffold has been explored for its fungicidal properties, with some derivatives showing activity against pathogens like Rhizoctonia solani and Botrytis cinerea.[1]

  • SAR Insights: The introduction of substituted hydrazone moieties or other hydrogen-bonding groups has been shown to be beneficial for fungicidal activity. The amino group introduced via Buchwald-Hartwig amination can serve as a precursor for the synthesis of such derivatives.

The following table provides hypothetical structures of potential agrochemical candidates that could be synthesized from 6,8-Dibromo-triazolo[1,5-a]pyrazine and their rationale based on known agrochemical classes.

StructureSynthetic Route from Dibromo-precursorRationale for Potential Agrochemical Activity
6-(4-chlorophenyl)-8-amino-[1][2][3]triazolo[1,5-a]pyrazine Sequential Suzuki coupling and Buchwald-Hartwig aminationThe anilino-pyrimidine/triazine core is a well-known herbicidal pharmacophore. The chloro-phenyl group is a common feature in many commercial pesticides.
6,8-bis(morpholino)-[1][2][3]triazolo[1,5-a]pyrazine Double Buchwald-Hartwig aminationThe morpholine moiety can improve the physicochemical properties and may confer fungicidal activity.
6-(2,6-difluorophenyl)-8-(1H-pyrazol-4-yl)-[1][2][3]triazolo[1,5-a]pyrazine Sequential Suzuki couplingsThe 2,6-difluorophenyl group is present in many commercial fungicides and herbicides. The pyrazole ring is another common agrochemical scaffold.

Conclusion

6,8-Dibromo-triazolo[1,5-a]pyrazine is a highly valuable and versatile building block for the synthesis of novel compounds in agrochemical research. Its two reactive bromine atoms allow for the systematic and selective introduction of a wide array of chemical functionalities through robust and well-established cross-coupling methodologies. While direct examples of its use in agrochemical synthesis are yet to be widely published, the proven synthetic routes from the field of medicinal chemistry provide a clear and reliable roadmap for its application. By leveraging the protocols and strategic insights presented in this guide, researchers can efficiently generate diverse libraries of novel triazolo[1,5-a]pyrazine derivatives for screening and discovery of the next generation of herbicides and fungicides.

References

Application Notes and Protocols for the Regioselective Functionalization of Purine C6 and C8 Positions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biological probes.[1][2] The ability to selectively functionalize the C6 and C8 positions of the purine ring is paramount for modulating biological activity, improving pharmacokinetic properties, and enabling the synthesis of novel drug candidates. This application note provides a comprehensive guide to the experimental procedures for achieving regioselective C6 and C8 functionalization. We will delve into the mechanistic rationale behind key synthetic strategies, offer detailed, field-proven protocols, and present data in a clear, accessible format.

Introduction: The Strategic Importance of C6 and C8 Functionalization

The C6 and C8 positions of the purine ring system offer distinct electronic environments that can be exploited for selective modification. The C6 position, located on the electron-deficient pyrimidine ring, is susceptible to nucleophilic attack, particularly when activated with a suitable leaving group. Conversely, the C8 position, part of the electron-rich imidazole ring, is more amenable to electrophilic substitution and direct C-H activation methodologies.[2] The strategic introduction of diverse substituents at these sites has been instrumental in the development of antiviral, anticancer, and anti-inflammatory agents.[3] This guide will equip researchers with the knowledge to navigate the synthetic landscape of purine functionalization with confidence and precision.

Part 1: Functionalization of the C6 Position

The C6 position is a prime target for introducing a wide array of functional groups. Methodologies range from classical nucleophilic aromatic substitution (SNAr) to modern cross-coupling and radical-based approaches.

Nucleophilic Aromatic Substitution (SNAr) via Activated Purine Intermediates

A cornerstone of C6 functionalization is the SNAr reaction, which typically involves the displacement of a leaving group, such as a halogen, from the C6 position by a nucleophile.[3] Classical methods often employ harsh conditions that can be detrimental to sensitive substrates like 2'-deoxynucleosides.[4]

1.1.1 Mechanistic Insight: The SNAr Pathway

The SNAr reaction at the C6 position proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the attack of a nucleophile, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent expulsion of the leaving group restores the aromaticity of the purine ring. The efficiency of this process is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the nucleophilicity of the attacking species.

dot

SNAr_Mechanism Start C6-Halopurine Halogen (X) at C6 Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nu⁻ Nucleophile Nu⁻ Product C6-Functionalized Purine Nu at C6 Intermediate->Product - X⁻ LeavingGroup X⁻ caption ScaptionAr Mechanism at C6

Caption: SNAr Mechanism at C6.

1.1.2 Protocol: Mild and Efficient C6-Amination via a 6-(Imidazol-1-yl) Purine Intermediate

This protocol, adapted from established literature, circumvents the harsh conditions of traditional chlorination methods by employing a milder activation strategy.[4] Inosine or its 2'-deoxy analogue is converted to a highly reactive 6-(imidazol-1-yl) intermediate, which readily undergoes SNAr with various amines.

Materials:

  • Protected inosine or 2'-deoxyinosine (e.g., 3',5'-di-O-acetyl-2'-deoxyinosine)

  • Imidazole

  • Iodine (I₂)

  • Triphenylphosphine (Ph₃P)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Secondary amine (e.g., morpholine, piperidine)

  • Methanol

  • Ammonia in Methanol (7N)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Activation: To a solution of the protected inosine (1.0 equiv) in toluene, add imidazole (1.5 equiv), triphenylphosphine (1.5 equiv), iodine (1.5 equiv), and diisopropylethylamine (2.0 equiv).

  • Heat the reaction mixture at 95 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the 6-(imidazol-1-yl)purine derivative.

  • Nucleophilic Displacement: Dissolve the purified 6-(imidazol-1-yl)purine derivative in the desired secondary amine (used as solvent) and heat at 80 °C for 24-48 hours.[4]

  • Deprotection: After the displacement reaction is complete, remove the excess amine under reduced pressure. Dissolve the residue in 7N ammonia in methanol and stir at room temperature for 12-24 hours to remove the acetyl protecting groups.

  • Concentrate the solution and purify the final C6-aminated purine nucleoside by silica gel chromatography.

SubstrateNucleophileYield of 6-(imidazol-1-yl) intermediateFinal Yield
3',5'-di-O-acetyl-2'-deoxyinosineBenzylamine94%82%
3',5'-di-O-acetyl-2'-deoxyinosineSodium benzylthiolate94%80%
Photoredox/Nickel Dual Catalysis for C6-Alkylation

Recent advances have enabled the direct installation of alkyl groups at the C6 position through photoredox and nickel dual catalysis.[3][5] This methodology is particularly valuable for its ability to functionalize unprotected nucleosides with readily available alkyl bromides, streamlining synthetic efforts.[3][5]

1.2.1 Mechanistic Rationale

This dual catalytic cycle involves the generation of an alkyl radical from an alkyl bromide via a photoredox catalyst. This radical is then captured by a low-valent nickel complex. The resulting Ni(III) species undergoes reductive elimination to form the C-C bond at the C6 position of a 6-chloropurine substrate.

dot

Dual_Catalysis cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC* PC_reduced PC⁻ PC->PC_reduced SET AlkylBr Alkyl-Br PC->AlkylBr SET PC_ground PC PC_ground->PC hv Ni0 Ni(0)L Ni_I_R R-Ni(I)L Ni0->Ni_I_R + R• Ni_III Ar-Ni(III)(R)L ₂Cl Ni_I_R->Ni_III + Ar-Cl Ni_I_Cl Ar-Ni(I)L ₂Cl Ni_III->Ni_I_Cl Reductive Elimination Product 6-Alkyl-Purine Ni_III->Product AlkylRadical Alkyl• AlkylBr->AlkylRadical ArylCl 6-Cl-Purine ArylCl->Ni_III caption Photoredox/Ni Dual Catalysis

Caption: Photoredox/Ni Dual Catalysis.

1.2.2 Protocol: C6-Alkylation of Unprotected 6-Chloropurine Riboside

Materials:

  • 6-Chloropurine riboside

  • Alkyl bromide (e.g., bromocyclohexane)

  • NiCl₂·glyme

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (photocatalyst)

  • N,N-Dimethylformamide (DMF)

  • Blue LED light source

Step-by-Step Protocol:

  • In a nitrogen-filled glovebox, combine 6-chloropurine riboside (1.0 equiv), NiCl₂·glyme (10 mol%), dtbbpy (12 mol%), and the photocatalyst (1-2 mol%) in a reaction vial.

  • Add the alkyl bromide (2.0 equiv) and anhydrous DMF.

  • Seal the vial and place it in a photoreactor equipped with a blue LED light source.

  • Irradiate the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of EDTA.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate.

  • Purify the C6-alkylated purine nucleoside by silica gel chromatography.

Alkyl BromideYield
Bromocyclopentane54%
3-Bromocyclobutanol53%
Bromocycloheptane37%

Part 2: Functionalization of the C8 Position

The C8 position offers a unique handle for modification, often proceeding through different mechanisms than C6 functionalization. Direct C-H activation has emerged as a powerful tool for C8-arylation and other transformations.[6][7]

Transition Metal-Catalyzed Direct C-H Arylation

Palladium and copper co-catalyzed systems have been extensively used for the direct arylation of the C8-H bond of purine nucleosides with aryl halides.[6][8] This approach avoids the pre-functionalization of the purine ring, offering a more atom-economical route.

2.1.1 Mechanistic Considerations

The proposed mechanism involves the coordination of a copper(I) species to the N7 position of the purine, which facilitates the deprotonation of the C8-H bond.[6] The resulting 8-cupriopurine intermediate then undergoes a standard palladium-catalyzed cross-coupling cycle with an aryl halide to afford the C8-arylated product.[6]

dot

C8_Arylation Purine Purine Nucleoside H at C8 Cu_Complex Cu(I) Coordinated to N7 Purine->Cu_Complex + Cu(I) Cuprio_Purine 8-Cupriopurine Intermediate Cu_Complex->Cuprio_Purine - H⁺ Pd_Cycle Pd(0)/Pd(II) Cross-Coupling Cycle Cuprio_Purine->Pd_Cycle Product C8-Aryl Purine Aryl at C8 Pd_Cycle->Product Aryl_Halide Ar-X Aryl_Halide->Pd_Cycle caption C8 C-H Arylation

Caption: C8 C-H Arylation.

2.1.2 Protocol: Pd/Cu-Catalyzed Direct C8-Arylation of 2'-Deoxyadenosine

Materials:

  • 2'-Deoxyadenosine

  • Aryl iodide (e.g., iodobenzene)

  • Palladium acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • To a reaction tube, add 2'-deoxyadenosine (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous DMF and piperidine (1.5 equiv).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the C8-arylated 2'-deoxyadenosine.

Aryl HalideYield
Iodobenzeneup to 99%
4-Iodotolueneup to 95%
1-Iodo-4-methoxybenzeneup to 92%
Lithiation and Electrophilic Quench

For the introduction of a wider range of functional groups, including alkyl and silyl groups, a lithiation-electrophilic quench strategy can be employed. The acidity of the C8-proton allows for its removal by a strong base like lithium diisopropylamide (LDA).[9][10]

2.2.1 Protocol: C8-Methylation of Adenosine

Materials:

  • Adenosine

  • Hexamethyldisilazane (HMDS)

  • Lithium diisopropylamide (LDA) in THF

  • Methyl iodide (MeI)

  • Tetra-n-butylammonium fluoride (TBAF) in THF

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Protection: Reflux a suspension of adenosine in HMDS to protect the hydroxyl groups as trimethylsilyl (TMS) ethers. Remove excess HMDS under vacuum.

  • Lithiation: Dissolve the silylated adenosine in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA in THF (1.2 equiv). Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add methyl iodide (1.5 equiv) to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Deprotection: Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature. Extract the product with ethyl acetate. Concentrate the organic layer and dissolve the residue in THF. Add TBAF (1.1 equiv per silyl group) and stir at room temperature for 12 hours.

  • Concentrate the solution and purify the C8-methyladenosine by silica gel chromatography.[9]

ElectrophileProduct
Methyl IodideC8-Methyladenosine
N,N-DimethylformamideC8-Formyladenosine
IodineC8-Iodoadenosine

Conclusion

The selective functionalization of the C6 and C8 positions of purines is a dynamic and evolving field. The protocols outlined in this application note provide a robust starting point for researchers seeking to synthesize novel purine derivatives. By understanding the underlying mechanistic principles, scientists can rationally design and execute synthetic strategies to access a diverse range of functionalized purines for applications in drug discovery and chemical biology.

References

Application Note: Strategic Design and Characterization of Covalent Inhibitors Utilizing Triazolopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition and the Versatility of the Triazolopyrazine Scaffold

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from a class viewed with caution to a validated and powerful strategy for achieving high potency and prolonged target engagement.[1][2] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent inhibitors form a stable bond with their target protein, often leading to complete and sustained inhibition.[3] This is particularly advantageous for targets where high fractional occupancy is required for therapeutic efficacy.[4]

The design of a successful covalent inhibitor hinges on two key components: a recognition element that provides affinity and selectivity for the target, and a reactive "warhead" that forms the covalent bond with a specific nucleophilic amino acid residue, most commonly a cysteine.[5] The triazolopyrazine scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry.[6] This nitrogen-rich heterocyclic framework offers a unique combination of structural rigidity and synthetic tractability, allowing for precise decoration with substituents that can optimize target recognition and physicochemical properties.[7][8] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal foundation for designing potent and selective kinase inhibitors.[7] By strategically functionalizing the triazolopyrazine core with a suitable electrophilic warhead, such as an acrylamide group, researchers can develop highly effective targeted covalent inhibitors.

This application note provides a comprehensive guide to the design, synthesis, and characterization of covalent inhibitors based on the triazolopyrazine scaffold. We will detail the strategic considerations for inhibitor design, provide step-by-step protocols for key biochemical and cellular assays, and offer insights into the interpretation of experimental data.

I. Strategic Design of Triazolopyrazine-Based Covalent Inhibitors

The design of a potent and selective covalent inhibitor requires a multi-faceted approach that considers both the non-covalent binding affinity of the scaffold and the reactivity of the warhead. The triazolopyrazine core serves as the primary recognition element, and its substituents must be optimized to achieve high affinity for the target protein's binding site.

A common strategy involves identifying a known non-covalent inhibitor with a triazolopyrazine core and then appending a reactive moiety. The positioning of the warhead is critical to ensure it is correctly oriented to react with the target nucleophile. Molecular modeling and structural biology can be invaluable tools in this process, providing insights into the binding mode of the scaffold and the proximity of reactive residues.

Diagram: Conceptual Design Workflow

G cluster_0 Computational Design cluster_1 Synthesis & In Vitro Validation cluster_2 Cellular Characterization Target Selection Target Selection Scaffold Hopping/Optimization Scaffold Hopping/Optimization Target Selection->Scaffold Hopping/Optimization Identify Target & Nucleophile Warhead Selection Warhead Selection Scaffold Hopping/Optimization->Warhead Selection Triazolopyrazine Scaffold Molecular Docking Molecular Docking Warhead Selection->Molecular Docking e.g., Acrylamide MD Simulations MD Simulations Molecular Docking->MD Simulations Predict Binding Mode Synthesis Synthesis MD Simulations->Synthesis Biochemical Potency Biochemical Potency Synthesis->Biochemical Potency Chemical Synthesis Covalent Adduct Confirmation Covalent Adduct Confirmation Biochemical Potency->Covalent Adduct Confirmation Kinetic Analysis (kinact/KI) Selectivity Profiling Selectivity Profiling Covalent Adduct Confirmation->Selectivity Profiling Intact Protein MS Cellular Potency Cellular Potency Selectivity Profiling->Cellular Potency Target Engagement Target Engagement Cellular Potency->Target Engagement Cell-Based Assays Washout Assay Washout Assay Target Engagement->Washout Assay Cellular Thermal Shift Assay Phenotypic Assays Phenotypic Assays Washout Assay->Phenotypic Assays Confirm Irreversible Binding

Caption: Workflow for Triazolopyrazine Covalent Inhibitor Design.

II. Synthesis of a Model Triazolopyrazine-Based Covalent Inhibitor

The synthesis of a triazolopyrazine scaffold functionalized with an acrylamide warhead can be achieved through a multi-step synthetic route. A representative synthetic scheme is outlined below. The specific details of the synthesis will vary depending on the desired substitution pattern on the triazolopyrazine core.

Diagram: Generalized Synthetic Scheme

G Triazolopyrazine Core Triazolopyrazine Core Amine-Functionalized Triazolopyrazine Amine-Functionalized Triazolopyrazine Triazolopyrazine Core->Amine-Functionalized Triazolopyrazine Functional Group Interconversion Final Covalent Inhibitor Final Covalent Inhibitor Amine-Functionalized Triazolopyrazine->Final Covalent Inhibitor Acryloyl Chloride, Base

Caption: Generalized Synthesis of an Acrylamide-Modified Triazolopyrazine.

III. Biochemical Characterization of Covalent Inhibitors

A. Protocol: Determination of Covalent Inhibitor Potency (k_inact/K_I)

The potency of an irreversible inhibitor is best described by the second-order rate constant, k_inact/K_I, which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[1] This can be determined through kinetic analysis of enzyme inhibition over time.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of the triazolopyrazine-based covalent inhibitor in DMSO.

    • Prepare a solution of the kinase substrate and ATP at concentrations appropriate for the specific kinase.

  • Assay Procedure:

    • In a 384-well plate, add a fixed concentration of the kinase to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for different pre-incubation times (e.g., 0, 5, 10, 20, 30, and 60 minutes).

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a fixed time, ensuring that product formation is in the linear range.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • For each pre-incubation time, plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Plot the IC₅₀ values against the pre-incubation time. The data should show a time-dependent decrease in IC₅₀.

    • Determine the observed rate of inactivation (k_obs) for each inhibitor concentration by fitting the progress curves to a single exponential decay equation.

    • Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine k_inact and K_I. The ratio k_inact/K_I represents the second-order rate constant of inhibition.

B. Protocol: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

Mass spectrometry is a definitive method to confirm the covalent modification of a target protein by an inhibitor.[9][10] By measuring the mass of the intact protein before and after incubation with the inhibitor, the formation of a covalent adduct can be directly observed as a mass increase corresponding to the molecular weight of the inhibitor.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Incubate the purified target protein (e.g., 5 µM) with a molar excess of the covalent inhibitor (e.g., 50 µM) in a suitable buffer (e.g., ammonium bicarbonate) for a sufficient time to allow for complete reaction (e.g., 2 hours at room temperature).

    • Prepare a control sample of the protein incubated with DMSO.

  • LC-MS Analysis:

    • Desalt the samples using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the data in positive ion mode over a mass range that encompasses the expected charge states of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the inhibitor-treated sample to the control sample.

    • A mass shift equal to the molecular weight of the covalent inhibitor confirms the formation of a 1:1 protein-inhibitor adduct.

Table: Expected Mass Shifts for Covalent Adducts

ProteinInhibitorExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Kinase XControl (DMSO)35,000.035,000.2-
Kinase XTriazolo-Acrylamide35,450.035,450.5450.3

IV. Cellular Characterization of Covalent Inhibitors

A. Protocol: Cellular Target Engagement using a Washout Assay

A key characteristic of irreversible covalent inhibitors is their sustained target inhibition even after the removal of the free compound from the extracellular medium.[3][12] A washout assay is a straightforward method to assess the durability of target engagement in a cellular context.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with the covalent inhibitor at a concentration that gives maximal inhibition (e.g., 10x IC₅₀) for a defined period (e.g., 2-4 hours).

    • Include a non-covalent inhibitor as a control.

  • Washout Procedure:

    • For the washout groups, remove the inhibitor-containing medium and wash the cells three times with fresh, pre-warmed, inhibitor-free medium.

    • Add fresh, inhibitor-free medium to the washout wells and return the plate to the incubator for a specified duration (e.g., 4, 8, 12, or 24 hours).

    • For the "no washout" groups, simply replace the medium with fresh inhibitor-containing medium.

  • Assessment of Target Inhibition:

    • After the desired washout period, lyse the cells and analyze the phosphorylation status of a downstream substrate of the target kinase by Western blotting or an ELISA-based method.

    • Compare the level of target inhibition in the washout and no-washout groups.

  • Data Interpretation:

    • Sustained inhibition of the target in the washout group for the covalent inhibitor, but not the non-covalent control, indicates irreversible binding.

Diagram: Washout Assay Workflow

G Cell Treatment Cell Treatment Washout Washout Cell Treatment->Washout 2-4h Incubation No Washout No Washout Cell Treatment->No Washout Continuous Incubation Incubate (Inhibitor-free media) Incubate (Inhibitor-free media) Washout->Incubate (Inhibitor-free media) 3x Washes Cell Lysis & Analysis Cell Lysis & Analysis Incubate (Inhibitor-free media)->Cell Lysis & Analysis 4-24h No Washout->Cell Lysis & Analysis

Caption: Workflow of a Cellular Washout Assay.

V. Conclusion

The strategic design of covalent inhibitors utilizing the versatile triazolopyrazine scaffold represents a promising avenue for the development of novel therapeutics with enhanced potency and prolonged duration of action. By combining rational design principles with a robust suite of biochemical and cellular characterization assays, researchers can effectively advance the discovery of next-generation covalent drugs. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful design, synthesis, and evaluation of triazolopyrazine-based covalent inhibitors.

References

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Substituted Triazolopyrazines for Selective JAK1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—represents a class of intracellular, non-receptor tyrosine kinases pivotal to cytokine signaling.[][2] These enzymes are central to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical communication network that regulates immune function, cell growth, and differentiation.[3][4] Dysregulation of this pathway, particularly through JAK1, is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis.[2][3][5]

Selective inhibition of JAK1 is a highly sought-after therapeutic strategy. While broader-spectrum JAK inhibitors are clinically effective, they can be associated with side effects, such as anemia or thrombocytopenia, which are often linked to the inhibition of JAK2.[6] Consequently, developing inhibitors with high selectivity for JAK1 over other family members offers the potential for a superior therapeutic window with an improved safety profile.[5][6] The[7][8][9]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating significant potential for developing potent and selective JAK1 inhibitors.[10][11][12]

This document provides a comprehensive guide for researchers, detailing the rationale, synthetic chemistry, and biological evaluation protocols for novel substituted triazolopyrazine-based JAK1 inhibitors.

Section 1: The JAK-STAT Signaling Pathway and the Rationale for JAK1 Inhibition

The JAK-STAT pathway is a cornerstone of intercellular communication, translating extracellular cytokine signals into a transcriptional response. The process is initiated when a cytokine binds to its specific cell surface receptor, inducing receptor dimerization.[2] This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dissociation from the receptor, dimerization, and subsequent translocation into the nucleus, where they act as transcription factors to modulate gene expression.[2][3]

JAK1 is a critical signaling partner for a wide array of pro-inflammatory cytokines, including those that use the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7) and the IL-6 family of cytokines.[5] By selectively blocking the ATP-binding site of JAK1, small molecule inhibitors can prevent the phosphorylation cascade, effectively silencing this pro-inflammatory signaling and mitigating the downstream immune response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK1_inactive JAK1 (Inactive) STAT_inactive STAT (Inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1_active JAK1-P (Active) JAK1_inactive->JAK1_active 2. Activation JAK1_active->Receptor JAK1_active->STAT_inactive 5. STAT Phosphorylation STAT_active STAT-P STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Triazolopyrazine JAK1 Inhibitor Inhibitor->JAK1_active INHIBITION Transcription Gene Transcription DNA->Transcription 8. Regulation

Caption: The JAK-STAT signaling cascade and point of inhibition.

Section 2: Synthesis of Substituted Triazolopyrazines

The synthesis of the[7][8][9]triazolo[4,3-a]pyrazine core is a versatile process that allows for the introduction of various substituents to explore structure-activity relationships (SAR). A common and effective strategy begins with commercially available 2,3-dichloropyrazine.[11] This approach provides a key intermediate that can be readily functionalized.

General Synthetic Workflow

The overall workflow involves a three-stage process:

  • Formation of the Triazole Ring: Nucleophilic substitution of a chlorine atom on the pyrazine ring with hydrazine, followed by cyclization to form the fused triazole ring system.

  • Introduction of Core Substituents: Functionalization of the remaining chlorine atom on the pyrazine core, typically via nucleophilic aromatic substitution.

  • Late-Stage Diversification: Modification of the substituent introduced in stage 2 to generate a library of final compounds.

Synthesis_Workflow Start 2,3-Dichloropyrazine Intermediate1 2-Chloro-3-hydrazinylpyrazine Start->Intermediate1 Hydrazine Hydrate Intermediate2 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (Key Intermediate) Intermediate1->Intermediate2 Triethoxymethane (Cyclization) Intermediate3 Substituted Triazolopyrazine Core (e.g., with aminophenol) Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution (e.g., R-NH2) Final_Compounds Library of Final Analogs Intermediate3->Final_Compounds Further Derivatization

Caption: General workflow for triazolopyrazine synthesis.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Key Intermediate (8-Chloro-[7][8][9]triazolo[4,3-a]pyrazine) [11]

  • Rationale: This two-step protocol first installs a hydrazine group, which is the precursor for the triazole ring. The subsequent cyclization with triethoxymethane is a classic method for forming the five-membered triazole ring fused to the pyrazine core. Ethanol is a suitable polar solvent for the initial substitution, while the neat cyclization at elevated temperature drives the reaction to completion.

  • Materials:

    • 2,3-Dichloropyrazine

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

    • Triethoxymethane

    • Round-bottom flasks, condenser, magnetic stirrer, heating mantle

    • Rotary evaporator

  • Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine

    • Dissolve 2,3-dichloropyrazine (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can often be used in the next step without further purification.

  • Step 2: Synthesis of 8-Chloro-[7][8][9]triazolo[4,3-a]pyrazine

    • To the crude 2-chloro-3-hydrazinylpyrazine, add an excess of triethoxymethane.

    • Heat the mixture to reflux (approx. 80°C) for 3-5 hours.

    • Cool the reaction mixture and remove the excess triethoxymethane under reduced pressure.

    • Purify the resulting solid by recrystallization or silica gel column chromatography to yield the pure key intermediate.

Protocol 2.2.2: Synthesis of a Final Substituted Analog (Example: N-Aryl Substitution)

  • Rationale: The chlorine atom on the key intermediate is susceptible to nucleophilic aromatic substitution. Using a substituted amine (e.g., 4-aminophenol) in the presence of a base allows for the formation of a C-N bond, installing the desired substituent. A polar aprotic solvent like THF or DMF is typically used to facilitate the reaction.

  • Materials:

    • 8-Chloro-[7][8][9]triazolo[4,3-a]pyrazine (from Protocol 2.2.1)

    • Desired amine or alcohol (e.g., 4-aminophenol)

    • Base (e.g., Potassium tert-butoxide (KTB) or Triethylamine (Et₃N))

    • Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄)

  • Procedure:

    • To a solution of the desired amine/alcohol (1.2 eq) in THF, add the base (1.5 eq) at 0°C.

    • Stir the mixture for 15 minutes, then add a solution of 8-chloro-[7][8][9]triazolo[4,3-a]pyrazine (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to obtain the final compound.

  • Characterization: Confirm the identity and purity of all synthesized intermediates and final compounds using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14][15]

Section 3: Biological Evaluation of JAK1 Inhibitors

Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm on-target activity in a physiological context.

In Vitro Biochemical Kinase Assay

Protocol 3.1.1: Luminescence-Based JAK1 Kinase Inhibition Assay (Kinase-Glo®) [16][17]

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase (JAK1) uses ATP to phosphorylate a substrate. The addition of the Kinase-Glo® reagent stops the reaction and initiates a luciferase-based reaction that produces light in direct proportion to the amount of ATP present. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescence signal.

  • Materials:

    • Recombinant human JAK1 enzyme

    • Substrate peptide (e.g., IRS-1tide)[17]

    • ATP

    • Kinase assay buffer

    • Synthesized triazolopyrazine compounds

    • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well plates

    • Luminometer plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.

    • In a white assay plate, add the diluted compounds. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add the JAK1 enzyme and substrate peptide solution to all wells except the "no enzyme" control.

    • Allow the plate to incubate for 15-20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.[18]

    • Stop the reaction and detect remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Convert raw luminescence data to percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Mechanism of Action Assay

Protocol 3.2.1: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition [18][19]

  • Principle: To confirm that the compound inhibits JAK1 signaling in a cellular environment, its ability to block cytokine-induced phosphorylation of downstream STAT proteins is measured. IL-6 is a potent activator of the JAK1/STAT3 pathway.

  • Materials:

    • A suitable human cell line (e.g., HEL 92.1.7, U937, or TF-1)

    • Complete cell culture medium

    • Recombinant human Interleukin-6 (IL-6)

    • Test compounds

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

    • HRP-conjugated secondary antibody

    • SDS-PAGE and Western blotting equipment and reagents

    • Chemiluminescence detection system

  • Procedure:

    • Plate cells and allow them to adhere (if applicable).

    • Starve the cells in serum-free or low-serum medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound (or vehicle) for 1-2 hours.

    • Stimulate the cells with IL-6 (e.g., 10-50 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against pSTAT3.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence substrate.

    • Strip the membrane and re-probe with the antibody for total STAT3 to confirm equal protein loading.

    • Quantify band intensity to determine the dose-dependent inhibition of STAT3 phosphorylation.

Kinase Selectivity Profiling

To establish the selectivity of the synthesized compounds, the biochemical kinase assay (Protocol 3.1.1) should be repeated using recombinant JAK2, JAK3, and TYK2 enzymes. The ratio of IC₅₀ values (e.g., IC₅₀ JAK2 / IC₅₀ JAK1) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for JAK1.

Section 4: Data Presentation and Interpretation

The data generated should be organized to facilitate the analysis of structure-activity relationships (SAR). A summary table is an effective way to compare the potency and selectivity of different analogs.

Table 1: Hypothetical Biological Data for a Series of Triazolopyrazine Analogs

Compound IDR-Group (Substituent)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK2/JAK1)Cellular pSTAT3 IC₅₀ (nM)
TZP-01 -H15030012002450
TZP-02 -F8048025006210
TZP-03 -Cl7560030008195
TZP-04 -CH₃12025015002.1380
TZP-05 -CF₃251500>100006065
  • Interpretation: From this hypothetical data, one could infer that small, electron-withdrawing groups (like in TZP-02, TZP-03, and especially TZP-05) on the aryl ring enhance JAK1 potency.[20] The trifluoromethyl group in TZP-05 not only improves potency against JAK1 but also dramatically increases selectivity over JAK2.[21] The strong correlation between the biochemical (JAK1 IC₅₀) and cellular (pSTAT3 IC₅₀) data for potent compounds like TZP-05 validates their on-target mechanism of action.

Conclusion

The triazolopyrazine scaffold serves as a robust starting point for the development of potent and selective JAK1 inhibitors. The synthetic routes are adaptable, allowing for extensive exploration of SAR to optimize both potency and the kinase selectivity profile. By employing a systematic approach that combines targeted synthesis with a tiered biological evaluation—from biochemical assays to cellular mechanism-of-action studies—researchers can efficiently identify and advance promising lead candidates for the treatment of autoimmune and inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions of Dibrominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the unique challenges encountered during cross-coupling reactions of dibrominated heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve problems effectively in your own research.

Introduction: The Challenge of Selectivity and Reactivity

Dibrominated heterocycles are invaluable building blocks in medicinal chemistry and materials science, offering two reactive sites for molecular elaboration. However, controlling the reactivity at these two positions presents a significant synthetic challenge. Issues such as achieving selective mono-functionalization versus di-functionalization, controlling regioselectivity between two non-equivalent bromine atoms, and preventing catalyst deactivation are common hurdles. This guide provides a structured approach to diagnosing and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when working with dibrominated heterocycles in cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction on a dibrominated pyridine is giving me a mixture of mono- and di-arylated products. How can I favor mono-arylation?

A1: Achieving selective mono-arylation is a common challenge and often depends on the interplay between the ligand, solvent, and halide byproduct.[1][2] Bulky monodentate ligands can sometimes promote difunctionalization.[1] To favor mono-arylation, consider the following:

  • Stoichiometry: Use a slight deficiency of the boronic acid coupling partner (e.g., 0.8-0.95 equivalents).

  • Ligand Choice: While bulky ligands can be beneficial, their effect can be complex. Experiment with less bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, as the selectivity can be highly ligand-dependent.[3]

  • Solvent Effects: The choice of solvent can significantly influence selectivity. Polar, oxygen-containing solvents like THF can sometimes favor mono-arylation with dibromoarenes, a counterintuitive trend that may be linked to the role of the bromide anion byproduct.[2]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-coupled product by disfavoring the second, often more challenging, coupling event.

Q2: I am observing poor reactivity at one of the bromine positions on my dibrominated thiophene. What could be the cause?

A2: The reactivity of the two bromine atoms can be significantly different due to the electronic and steric environment of the heterocycle. Generally, bromines at positions alpha to the heteroatom (e.g., C2 and C5 in thiophene) are more activated towards oxidative addition. If you are targeting a less reactive position, you may need to employ more forcing conditions or a more active catalyst system. Consider these points:

  • Catalyst System: Use a highly active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a well-defined Pd(0) pre-catalyst.[4]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation barrier for the less reactive C-Br bond.

  • Base Selection: The choice of base can be critical. For less reactive bromides, a stronger base might be necessary to facilitate the transmetalation step.

Q3: My Buchwald-Hartwig amination of a dibrominated imidazole is failing, and I suspect catalyst deactivation. What are the likely culprits?

A3: Catalyst deactivation is a frequent issue in the cross-coupling of nitrogen-containing heterocycles.[5][6] The primary causes include:

  • Catalyst Poisoning: The nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, forming stable, inactive complexes.[5] This is a major deactivation pathway.

  • Palladium Black Formation: The precipitation of elemental palladium (palladium black) indicates catalyst decomposition. This can be caused by factors such as the presence of oxygen or high reaction temperatures.[5]

  • Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain reagents.

To mitigate these issues, refer to the detailed troubleshooting guide on catalyst deactivation below.

Q4: In my Sonogashira coupling of a 2,4-dibromopyridine, the reaction is not selective and I get a mixture of products. How can I control the regioselectivity?

A4: Regioselectivity in the cross-coupling of dihaloheteroarenes is often dictated by the electronic properties of the C-Br bonds.[3] For 2,4-dibromopyridine, the C2 position is generally more electron-deficient and thus more reactive towards oxidative addition.[3][7] However, this "typical" selectivity can be inverted. To control regioselectivity:

  • Ligand Control: The choice of ligand can have a profound impact on regioselectivity.[3] Bulky ligands, such as hindered NHC ligands, have been shown to favor coupling at the C4 position of 2,4-dichloropyridines, a principle that can be extended to their dibromo counterparts.[3]

  • Catalyst Speciation: The nature of the active palladium species can influence the reaction outcome. Mononuclear palladium species may favor one regioisomer, while multinuclear palladium clusters or nanoparticles might favor another.[7] The Pd/ligand ratio can be a key parameter to control catalyst speciation.[7]

Troubleshooting Guides

Guide 1: Poor or No Conversion

Problem: The cross-coupling reaction of your dibrominated heterocycle is sluggish or shows no product formation.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Inefficient Oxidative Addition The C-Br bond is not being broken by the palladium catalyst. This is often the rate-limiting step, especially for electron-rich heterocycles.- Increase Catalyst Activity: Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[8] - Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst to ensure a sufficient concentration of the active catalytic species. - Increase Temperature: Carefully increase the reaction temperature in increments.
Catalyst Deactivation The catalyst is being consumed by side reactions or poisoning.[5]- Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst.[5] Ensure all solvents are rigorously degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). - Ligand Choice: For nitrogen-containing heterocycles, choose ligands that are less prone to forming inhibitory complexes with the substrate or product. - Lower Catalyst Loading: In some cases, high catalyst loading can lead to the formation of inactive palladium aggregates.
Poor Solubility of Reagents One or more of the reaction components (substrate, base, etc.) is not sufficiently soluble in the chosen solvent.- Solvent Screening: Test a range of anhydrous, degassed solvents. For Suzuki couplings, solvent systems like 1,4-dioxane/water or toluene/water can be effective.[9][10] - Change the Base: Some inorganic bases have poor solubility in organic solvents. Consider using a more soluble base or a phase-transfer catalyst.
Issues with the Coupling Partner The organometallic coupling partner (e.g., boronic acid) may have degraded or is not sufficiently reactive.- Check Reagent Quality: Ensure the boronic acid or other coupling partner is pure and has not decomposed. Pyridineboronic acids, for example, can be prone to protodeboronation.[11] - Activate the Coupling Partner: In some cases, converting a boronic acid to its corresponding trifluoroborate salt or MIDA ester can improve stability and reactivity.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Dibrominated Heterocycle

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dibrominated heterocycle (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv for mono-coupling; 2.2 mmol, 2.2 equiv for di-coupling), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Lack of Selectivity (Mono- vs. Di-substitution)

Problem: The reaction yields an inseparable mixture of mono- and di-substituted products.

Troubleshooting Workflow for Selectivity:

selectivity_workflow cluster_legend Legend start Problem: Poor Selectivity (Mono- vs. Di-substitution) adjust_stoichiometry Adjust Stoichiometry of Nucleophile (e.g., 0.8-0.95 eq. for mono) start->adjust_stoichiometry screen_ligands Screen Ligands (Bulky vs. Less Bulky) adjust_stoichiometry->screen_ligands If still unselective optimize_solvent Optimize Solvent System (Polar vs. Apolar) screen_ligands->optimize_solvent If still unselective vary_temperature Vary Reaction Temperature (Lower T for mono) optimize_solvent->vary_temperature If still unselective check_base Evaluate Base Strength and Type vary_temperature->check_base If still unselective solution Achieved Desired Selectivity check_base->solution If selective Problem Problem Action Action Step Outcome Desired Outcome

Caption: Troubleshooting workflow for poor selectivity.

Guide 3: Unconventional Regioselectivity

Problem: The cross-coupling reaction is occurring at the "wrong" bromine atom, or you wish to invert the conventional selectivity.

Key Mechanistic Insight: The regioselectivity of oxidative addition is the critical step. For many N-heteroarenes, the C-Br bond alpha to the nitrogen is more electron-deficient and thus kinetically favored for oxidative addition.[3] To overcome this intrinsic preference, the catalyst system must be tailored to favor reaction at the alternative site.

Strategies for Inverting Regioselectivity:

Strategy Explanation Example Application
Sterically Hindered Ligands Very bulky ligands (e.g., IPr NHC ligand) can block the more accessible C-Br bond (often alpha to the heteroatom), forcing the catalyst to react at the less sterically hindered, electronically disfavored position.[3]Achieving C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine derivatives.[3]
Ligand-Free Conditions In some cases, "ligand-free" conditions (often involving phase-transfer catalysts) can dramatically alter selectivity, potentially through the formation of different active palladium species."Jeffery" conditions have been shown to provide exquisite C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[3]
Control of Catalyst Speciation The ratio of palladium to ligand can influence whether the active catalyst is a mononuclear species or a multinuclear cluster/nanoparticle. These different species can exhibit different regioselectivities.[7]In the cross-coupling of 2,4-dibromopyridine, a higher Pd/PPh₃ ratio can switch selectivity from C2 to C4.[7]

Catalytic Cycle and Selectivity Control:

catalytic_cycle pd0 Pd(0)L₂ oa_c2 {Oxidative Addition (C2)} pd0->oa_c2 oa_c4 {Oxidative Addition (C4)} pd0->oa_c4 pd_c2 (C2-HetAr)-Pd(II)(Br)L₂ oa_c2->pd_c2 Conventional Pathway pd_c4 (C4-HetAr)-Pd(II)(Br)L₂ oa_c4->pd_c4 Ligand-Controlled Pathway transmetalation_c2 {Transmetalation} pd_c2->transmetalation_c2 transmetalation_c4 {Transmetalation} pd_c4->transmetalation_c4 pd_c2_r (C2-HetAr)-Pd(II)(R)L₂ transmetalation_c2->pd_c2_r pd_c4_r (C4-HetAr)-Pd(II)(R)L₂ transmetalation_c4->pd_c4_r re_c2 {Reductive Elimination} pd_c2_r->re_c2 re_c4 {Reductive Elimination} pd_c4_r->re_c4 re_c2->pd0 product_c2 {C2-Coupled Product} re_c2->product_c2 re_c4->pd0 product_c4 {C4-Coupled Product} re_c4->product_c4 substrate {2,4-Dibromo-HetAr} substrate->oa_c2 substrate->oa_c4

Caption: Competing catalytic cycles in cross-coupling of 2,4-dibromoheterocycles.

References

Solubility issues of 6,8-Dibromo-triazolo[1,5-a]pyrazine in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,8-Dibromo-triazolo[1,5-a]pyrazine. This resource is designed for researchers, medicinal chemists, and process scientists who are actively using this compound in their experimental workflows. We understand that navigating the physical properties of highly functionalized heterocyclic compounds can be challenging. This guide provides in-depth, experience-driven answers to common questions regarding the solubility of 6,8-Dibromo-triazolo[1,5-a]pyrazine, helping you to design robust experiments and troubleshoot issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6,8-Dibromo-triazolo[1,5-a]pyrazine that influence its solubility?

A1: Understanding the inherent properties of the molecule is the first step in predicting its behavior in various solvents. While extensive experimental data is not publicly available, we can infer its characteristics from its structure and computed properties.

The structure features a fused heterocyclic core ([1][2][3]triazolo[1,5-a]pyrazine), which is rich in nitrogen atoms, and two bromine substituents. The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds are weak hydrogen bond donors. The two bromine atoms significantly increase the molecular weight and introduce a degree of lipophilicity.

Key computed properties from PubChem are summarized below[2]:

PropertyValueImplication for Solubility
Molecular Weight 277.9 g/mol Relatively high for a small molecule, which can negatively impact solubility due to stronger crystal lattice energy.
XLogP3 1.7This positive value indicates a degree of lipophilicity, suggesting better solubility in non-polar organic solvents over water.
Hydrogen Bond Donors 0The absence of classic donors (like -OH, -NH) means it cannot self-solvate through hydrogen bond donation, making it reliant on solvents that are strong hydrogen bond acceptors.
Hydrogen Bond Acceptors 4The four nitrogen atoms can accept hydrogen bonds from protic solvents, suggesting some potential for solubility in solvents like alcohols, but this is counteracted by the overall molecular structure.

Based on these properties, 6,8-Dibromo-triazolo[1,5-a]pyrazine is predicted to be a crystalline solid with poor aqueous solubility and a preference for moderately polar to non-polar organic solvents.

Q2: I am struggling to dissolve 6,8-Dibromo-triazolo[1,5-a]pyrazine in common laboratory solvents. What do you recommend?

A2: This is a common challenge with complex, halogenated heterocycles. The combination of a planar, rigid ring system and a relatively high molecular weight contributes to strong crystal lattice forces that are difficult to overcome.

We recommend a systematic approach to solvent screening. Start with solvents that have proven effective for similar heterocyclic compounds[4]. A suggested starting panel of solvents is provided below, categorized by polarity.

Solvent CategoryRecommended SolventsExpected Solubility & Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Highest Potential. These solvents are excellent at disrupting crystal lattices and solvating a wide range of compounds. They are the first choice for preparing concentrated stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate Potential. The polarity is suitable for the molecule's lipophilic character. Often used in synthesis and purification of similar compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to Low Potential. Can be effective, especially with heating. Dioxane is often used in cross-coupling reactions involving similar substrates.
Polar Protic Ethanol, IsopropanolLow Potential. While the nitrogen atoms are hydrogen bond acceptors, the overall molecule is not highly polar. Solubility is likely to be limited but may be sufficient for very dilute solutions.
Non-polar Toluene, HeptanesVery Low Potential. Unlikely to be effective unless used as a co-solvent or for recrystallization procedures where the compound is less soluble.

Expert Tip: For biological screening applications where an aqueous buffer is the final medium, creating a concentrated stock solution in 100% DMSO is the industry-standard approach. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid artifacts.

Q3: My experiment requires heating to dissolve the compound. Is this safe, and what should I watch out for?

A3: Gentle heating is a standard and effective technique to increase both the rate of dissolution and the saturation concentration of a solute. However, it must be done with caution.

Causality: Heating provides the necessary energy (enthalpy of solution) to break the intermolecular forces within the crystal lattice, allowing the solvent molecules to surround and solvate the individual molecules of 6,8-Dibromo-triazolo[1,5-a]pyrazine.

Self-Validating Protocol for Thermal Dissolution:

  • Initial Test: In a small, loosely capped vial, add a small amount of the compound to your chosen solvent.

  • Stirring: Begin stirring the suspension at room temperature.

  • Incremental Heating: Gently warm the vial in a water or oil bath, increasing the temperature in 5-10°C increments. Do not exceed the boiling point of the solvent.

  • Visual Inspection: Observe for dissolution at each temperature step.

  • Crucial Stability Check: Once dissolved, allow the solution to cool slowly back to room temperature while observing it. If the compound precipitates upon cooling, you have created a supersaturated solution, not a stable one. This is a critical failure point in many experiments. If precipitation occurs, you must either use the solution hot (if the protocol allows) or accept a lower, stable concentration at room temperature.

Q4: Standard solvents are not working. What advanced strategies can I employ?

A4: When single-solvent systems fail, more advanced formulation strategies, often used in preclinical drug development, can be adapted for laboratory use[1][3].

  • Co-Solvent Systems: Using a mixture of solvents can synergistically increase solubility[5]. The goal is to create a solvent environment with a polarity that perfectly matches the solute.

    • Example: A common combination is a strong solvent like DMSO or DMF mixed with a less polar, more volatile solvent like DCM or THF. This can be useful for reactions where the strong solvent is needed for dissolution, but a less polar medium is preferred for the reaction itself. Another approach is combining a polar aprotic solvent with a polar protic one, like DMF/Ethanol.

  • pH Modification (for aqueous solutions): While 6,8-Dibromo-triazolo[1,5-a]pyrazine itself is not strongly acidic or basic, the triazolo[1,5-a]pyrazine core is known to be weakly basic. Adjusting the pH of an aqueous co-solvent system may slightly improve solubility, though this is less likely to have a dramatic effect compared to ionizable compounds[6].

  • Use of Solubilizing Excipients: For in vitro biological assays, excipients can be used.

    • Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent aqueous solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, shielding them from the aqueous environment[3].

The choice of strategy depends heavily on the downstream application. For chemical synthesis, co-solvents are preferred. For biological assays, excipients or DMSO stocks are the standard.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 6,8-Dibromo-triazolo[1,5-a]pyrazine.

G start Start: Compound fails to dissolve in chosen solvent at RT check_solvent Is the solvent appropriate? (See Q2 Table) start->check_solvent change_solvent Switch to a recommended polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No energy_input Apply Energy Input check_solvent->energy_input Yes change_solvent->start Retry sonicate 1. Sonicate energy_input->sonicate heat 2. Gentle Heating (See Q3 Protocol) sonicate->heat check_dissolved Is it dissolved? heat->check_dissolved check_stable Does it stay dissolved upon cooling to RT? check_dissolved->check_stable Yes advanced Consider Advanced Strategy (See Q4) check_dissolved->advanced No success Success: Stable Solution Proceed with Experiment check_stable->success Yes check_stable->advanced No (Precipitation Occurs) cosolvent Use Co-Solvent System (e.g., DMSO/DCM) advanced->cosolvent cosolvent->start Retry

Caption: Troubleshooting workflow for dissolving 6,8-Dibromo-triazolo[1,5-a]pyrazine.

References

Technical Support Center: Purification of 6,8-Dibromo-triazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 6,8-Dibromo-triazolo[1,5-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic properties and the presence of multiple nitrogen atoms in the triazolo[1,5-a]pyrazine core, combined with heavy atom bromination, can present specific challenges during purification.

This document provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target compounds efficiently and reliably.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of 6,8-Dibromo-triazolo[1,5-a]pyrazine derivatives in a practical question-and-answer format.

Issue 1: Poor Separation During Column Chromatography

Question: I'm running a silica gel column, but my desired 6,8-dibromo product is co-eluting with an impurity, or I'm seeing significant streaking/tailing on TLC and in my column fractions. What's happening and how can I fix it?

Answer: This is the most frequent challenge. The root cause often lies in the interaction between the basic nitrogen atoms of your triazolopyrazine core and the acidic silanol groups on the surface of standard silica gel. This interaction leads to non-ideal chromatographic behavior.

Causality & Solution Pathway:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving your product from impurities like starting materials or mono-brominated species.

    • Action: Before running a column, always perform a thorough TLC analysis with various solvent systems. If using a standard hexane/ethyl acetate system, try adjusting the ratio. If separation is still poor, switch to a system with different selectivity, such as dichloromethane/methanol.[1][2] Aim for a target Rf value of 0.2-0.3 for your desired compound to maximize separation.

  • Strong Compound-Silica Interaction: The basic nitrogens in the triazolo[1,5-a]pyrazine ring system are protonated by acidic silica, causing streaking and, in severe cases, irreversible binding to the column.

    • Action 1 (Recommended): Add a basic modifier to your eluent. Incorporating 0.1-1% triethylamine (Et₃N) or a few drops of ammonia in the methanol portion of your mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2][3] This is the most common and effective solution.

    • Action 2: Switch to a different stationary phase. Neutral or basic alumina can be excellent alternatives for acid-sensitive or basic compounds.[2][3] For highly polar derivatives, consider reversed-phase (C18) flash chromatography.[4]

  • Column Overloading: Exceeding the capacity of your column will inevitably lead to broad peaks and poor separation.

    • Action: A general rule is to load a crude sample mass that is 1-5% of the total mass of the silica gel used.[2] If you need to purify a large amount of material, it is always better to use a larger column than to overload a smaller one.[2]

Troubleshooting Summary Table: Column Chromatography
SymptomPotential CauseRecommended Action
Poor Separation (Overlapping Spots) Incorrect solvent polarityOptimize eluent system using TLC; aim for Rf ≈ 0.2-0.3. Try different solvent families (e.g., DCM/MeOH).[1][2]
Streaking / Tailing on TLC/Column Strong interaction with acidic silicaAdd 0.1-1% triethylamine or ammonia to the eluent.[2][3]
No Elution of Compound Compound is too polar for the eluentSwitch to a more polar solvent system or run a gradient elution.[2]
Product Degradation Compound is unstable on silicaTest stability with 2D TLC.[5] If unstable, use a neutral stationary phase like alumina or deactivated silica.[5]
All Fractions are Mixed Column overloadingReduce sample load to 1-5% of silica mass. Use a larger column for larger samples.[2]
Issue 2: Challenges with Recrystallization

Question: My 6,8-dibromo-triazolopyrazine derivative either "oils out" or refuses to crystallize from solution, even after I've removed most impurities by chromatography. How can I induce crystallization?

Answer: Recrystallization is a powerful technique for achieving high purity, but it relies on a delicate thermodynamic balance. The high molecular weight and rigidity of the dibrominated core can sometimes make lattice formation difficult.

Causality & Solution Pathway:

  • Improper Solvent Choice: The compound may be too soluble even in the cold solvent, or the solvent may not be ideal for promoting crystal lattice formation.

    • Action: Systematically screen for a suitable solvent. The ideal solvent should dissolve your compound completely when hot but poorly when cold. Start with common solvents like ethanol or ethyl acetate. If these fail, a co-solvent system is often effective. For similar heterocyclic compounds, mixtures like ethyl acetate/DMSO or ethyl acetate/heptane have proven successful.[6] Use the minimum amount of hot solvent necessary to fully dissolve the compound to avoid low recovery.[2]

  • Supersaturation & Nucleation Failure: The solution may be supersaturated, but there are no nucleation sites to initiate crystal growth.

    • Action 1: Induce nucleation by scratching the inside of the flask at the air-solvent interface with a glass rod.[2] The microscopic scratches provide a surface for the first crystals to form.

    • Action 2: Add a "seed" crystal. If you have a tiny amount of pure, solid material, adding it to the cooled, supersaturated solution can trigger rapid crystallization.[2]

    • Action 3: Cool the solution slowly. Rapid cooling can cause the compound to crash out as an amorphous solid or oil. Allowing the solution to cool slowly to room temperature and then moving it to a refrigerator or freezer promotes the formation of larger, purer crystals.

  • Residual Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Action: If your material is colored by high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution, then filter it hot through Celite before allowing it to cool.[2] This can remove impurities that disrupt the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying a newly synthesized 6,8-Dibromo-triazolo[1,5-a]pyrazine derivative?

A: A two-stage approach is most effective. First, perform flash column chromatography on silica gel to remove the bulk of impurities. Use an eluent system containing 0.1-1% triethylamine to ensure good peak shape.[2][3] After chromatography, combine the pure fractions and concentrate them. Then, perform a final purification step via recrystallization from a carefully selected solvent system to remove any remaining minor impurities and achieve high analytical purity.

Q2: My compound is a solid, but TLC shows it's impure. Can I skip chromatography and go straight to recrystallization?

A: You can certainly try, but it is often less efficient if the purity is below 90%. Recrystallization is most effective at removing small amounts of impurities. If significant amounts of starting material or byproducts are present, they can interfere with crystallization, a phenomenon known as "eutectic mixture" formation. A rapid filtration through a small plug of silica gel (a "quick plug") can be a good compromise to remove polar baseline impurities before attempting recrystallization.

Q3: How can I be sure my compound is stable on silica gel before running a large-scale column?

A: You can perform a simple 2D TLC experiment.[5] Spot your crude material on a TLC plate, and run it in a suitable solvent system. After the first run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If it degrades, you will see new spots appearing along the vertical path from the original spot.[5]

Q4: What are the likely identities of common impurities I might see?

A: Common impurities include:

  • Unreacted Starting Material: The non-brominated triazolo[1,5-a]pyrazine scaffold.

  • Mono-brominated Species: 6-bromo- or 8-bromo-triazolo[1,5-a]pyrazine. These can be difficult to separate from the desired dibromo product due to similar polarities.

  • Reagents & Catalysts: Residual brominating agents (e.g., NBS) or catalysts from the synthesis.

  • Solvents: Trapped solvent from the reaction or purification (e.g., DMF, DMSO, ethyl acetate). These can often be removed by high vacuum drying or co-evaporation with a lower-boiling solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes a standard procedure for purifying a 6,8-Dibromo-triazolo[1,5-a]pyrazine derivative using silica gel chromatography with a triethylamine-modified eluent.

  • Solvent System Selection:

    • On a TLC plate, test various ratios of a primary solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

    • To each test vial, add a trace amount of triethylamine (Et₃N).

    • Identify the solvent ratio that provides an Rf value of ~0.2-0.3 for the desired product and shows the best separation from impurities.

  • Column Packing:

    • Select an appropriately sized column (for ~1g of crude material, a 40g column is typical).

    • Pack the column with silica gel using the "slurry method" with your chosen non-polar solvent (e.g., hexane). Ensure there are no air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Prepare your eluent, ensuring you have added the basic modifier (e.g., 0.5% Et₃N by volume).

    • Begin eluting the column, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this step.

    • Place the flask under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is useful when a single solvent is not effective for recrystallization.

  • Solvent Selection:

    • Find a "soluble" solvent in which your compound dissolves readily (e.g., ethyl acetate, dichloromethane).

    • Find a "poor" or "anti-solvent" in which your compound is insoluble (e.g., hexane, heptane).

  • Dissolution:

    • Place your impure, solid compound in a clean Erlenmeyer flask with a stir bar.

    • Heat the flask gently and add the "soluble" solvent dropwise until the compound just dissolves completely. Use the absolute minimum amount of solvent.

  • Induce Precipitation:

    • While the solution is still warm and stirring, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the point of saturation.

    • If it becomes too cloudy, add a drop or two of the "soluble" solvent to clarify it.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum.

Visualized Workflows

Diagram 1: Troubleshooting Column Chromatography

This diagram outlines the decision-making process when encountering poor separation.

start Start: Poor Separation on Silica Column check_streaking Is there streaking or tailing? start->check_streaking check_stability Is compound stable on silica? (Run 2D TLC) start->check_stability If degradation is suspected check_rf Is product Rf between 0.2-0.3? adjust_polarity Adjust eluent polarity (Hex/EtOAc or DCM/MeOH) check_rf->adjust_polarity No success Success: Pure Fractions Collected check_rf->success Yes check_streaking->check_rf No add_modifier Add 0.1-1% Et3N or NH3 to eluent check_streaking->add_modifier Yes add_modifier->check_rf change_system Try different solvent system (e.g., Toluene/Acetone) adjust_polarity->change_system Still poor separation adjust_polarity->success Separation Improved change_system->success check_stability->check_streaking Yes change_stationary Switch to Alumina or Reversed-Phase (C18) check_stability->change_stationary No

Caption: Decision tree for troubleshooting poor column chromatography results.

Diagram 2: Purification Method Selection

This workflow helps in choosing the right initial purification strategy.

start Crude Product (Post-Workup) check_state Is the crude material a solid? start->check_state check_purity TLC/NMR Purity > 90%? check_state->check_purity Yes column Perform Flash Column Chromatography check_state->column No (Oil/Gum) recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_purity->column No re_eval Re-evaluate Purity recrystallize->re_eval column->re_eval final_product Pure Product re_eval->recrystallize Needs Polishing re_eval->final_product Purity OK

Caption: Logical workflow for selecting an initial purification method.

References

Identifying side reactions in the synthesis of triazolopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.[1][2][3][4] The 1,2,4-triazolo[4,3-a]pyrazine core is a key pharmacophore in numerous biologically active compounds, making its efficient and clean synthesis a critical aspect of drug discovery.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of triazolopyrazines, particularly when using common methods such as the cyclization of a hydrazinopyrazine with a one-carbon synthon like triethyl orthoformate.

Issue 1: Formation of an Isomeric Triazolopyrazine Product

Question: My reaction is producing a significant amount of an isomeric product alongside my target[5][6][7]triazolo[4,3-a]pyrazine. How can I suppress this side reaction?

Answer: The formation of an isomeric product, specifically the thermodynamically more stable[5][6][7]triazolo[1,5-a]pyrazine, is likely due to a Dimroth rearrangement .[6][8][9] This is a common intramolecular rearrangement in triazole chemistry, especially under acidic or basic conditions.[6][9]

Causality & Mechanism:

The Dimroth rearrangement in this context involves the initial formation of the desired kinetically favored[5][6][7]triazolo[4,3-c]pyrimidine (a related scaffold which illustrates the principle), which then rearranges to the thermodynamically more stable[5][6][7]triazolo[1,5-c]pyrimidine isomer.[6][8][9] The proposed mechanism involves protonation, ring-opening to a diazo intermediate, rotation around the C-C bond, and subsequent ring closure.[8][10] The presence of acid or base can facilitate this rearrangement.[6][9]

Troubleshooting & Optimization:

  • pH Control: Carefully control the pH of your reaction. If the rearrangement is acid-catalyzed, consider running the reaction under neutral or slightly basic conditions. Conversely, if base is promoting the rearrangement, acidic conditions might be preferable, though this can also lead to other side reactions.

  • Temperature and Reaction Time: The Dimroth rearrangement is often thermally driven. Running the reaction at a lower temperature and for a shorter duration can favor the kinetic product. Monitor the reaction progress closely by TLC or LC-MS to stop it before significant rearrangement occurs.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates involved in the rearrangement. Experiment with different solvents to find one that disfavors the rearrangement pathway.

Workflow for Minimizing Dimroth Rearrangement:

Start Reaction Setup pH_Control Optimize pH (Neutral or slightly basic) Start->pH_Control Temp_Time Lower Temperature & Shorter Reaction Time pH_Control->Temp_Time Solvent Screen Solvents Temp_Time->Solvent Analysis Monitor by TLC/LC-MS Solvent->Analysis Quench Quench Reaction Promptly Analysis->Quench Side_Product Dimroth Rearrangement Product ([1,2,4]triazolo[1,5-a]pyrazine) Analysis->Side_Product Product Desired [1,2,4]triazolo[4,3-a]pyrazine Quench->Product

Caption: Workflow to minimize the Dimroth rearrangement.

Issue 2: Incomplete Cyclization and Presence of Starting Hydrazinopyrazine

Question: My reaction is sluggish, and I'm recovering a significant amount of the starting hydrazinopyrazine. How can I drive the cyclization to completion?

Answer: Incomplete cyclization can be due to several factors, including insufficient reactivity of the cyclizing agent, unfavorable reaction conditions, or decomposition of the starting material or product.

Causality & Mechanism:

The cyclization of a hydrazinopyrazine with an orthoformate proceeds through the formation of an intermediate amidine, followed by an intramolecular nucleophilic attack of the pyrazine nitrogen onto the activated carbon, and subsequent elimination of alcohol. If any of these steps are slow, the reaction will not go to completion.

Troubleshooting & Optimization:

  • Choice of Cyclizing Agent: While triethyl orthoformate is common, other reagents can be more reactive. Consider using formic acid, which can be effective for this type of cyclization.

  • Catalysis: The reaction can be catalyzed by either acid or base. A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can activate the orthoformate. Conversely, a base can deprotonate the hydrazine to increase its nucleophilicity.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions like the Dimroth rearrangement or decomposition.

  • Removal of Byproducts: The reaction produces alcohol as a byproduct. Removing this, for example by using a Dean-Stark trap if the solvent is appropriate, can help drive the equilibrium towards the product.

Protocol for Driving Cyclization to Completion:

  • Reagent Selection: To a solution of the hydrazinopyrazine in a suitable solvent (e.g., toluene), add the cyclizing agent (e.g., triethyl orthoformate) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction Setup: Equip the reaction flask with a Dean-Stark trap and a condenser.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture, and proceed with the appropriate workup and purification.

Issue 3: Formation of N-Oxide Byproducts

Question: I am observing the formation of N-oxide byproducts in my reaction. What is causing this and how can I prevent it?

Answer: The pyrazine ring is susceptible to oxidation, leading to the formation of N-oxides.[11][12] This can occur if an oxidizing agent is present in the reaction mixture or if the reaction is exposed to air at elevated temperatures.[13]

Causality & Mechanism:

The lone pair of electrons on the nitrogen atoms of the pyrazine ring can be oxidized to form an N-oxide. This is a common metabolic pathway for nitrogen-containing heterocycles and can also occur under certain synthetic conditions.

Troubleshooting & Optimization:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially when heating for prolonged periods.

  • Purify Reagents: Ensure that all reagents and solvents are free from oxidizing impurities.

  • Avoid Oxidizing Conditions: Be cautious with reagents that can act as oxidizing agents. If an oxidation step is necessary for a different part of the molecule, it should be carefully planned to avoid oxidation of the pyrazine ring.

Issue 4: Hydrolysis of Triethyl Orthoformate

Question: My reaction with triethyl orthoformate is not working well, and I suspect the reagent has decomposed. How can I address this?

Answer: Triethyl orthoformate is sensitive to moisture and can hydrolyze, especially under acidic conditions, to form ethyl formate and ethanol.[14][15][16][17] This reduces the effective concentration of the cyclizing agent and can introduce water into the reaction, which may lead to other side reactions.

Causality & Mechanism:

The hydrolysis of orthoformates is catalyzed by acid.[16][17] The presence of even trace amounts of acid and water can lead to significant decomposition of the reagent over time.

Troubleshooting & Optimization:

  • Use Fresh or Distilled Reagent: Always use a fresh bottle of triethyl orthoformate or distill it before use to remove any hydrolysis products.

  • Anhydrous Conditions: Ensure that your reaction is set up under strictly anhydrous conditions. Use dry solvents and glassware.

  • Storage: Store triethyl orthoformate under an inert atmosphere and away from moisture.

Data Summary: Common Side Reactions and Mitigation Strategies

Side ReactionLikely CauseMitigation Strategy
Dimroth Rearrangement Acid/base catalysis, high temperatureControl pH, lower temperature, shorter reaction time
Incomplete Cyclization Low reactivity, unfavorable equilibriumUse a more reactive cyclizing agent, add a catalyst, increase temperature, remove byproducts
N-Oxide Formation Presence of oxidizing agents, air oxidationUse an inert atmosphere, purify reagents
Orthoformate Hydrolysis Presence of water and acidUse fresh/distilled reagent, ensure anhydrous conditions

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of a[5][6][7]triazolo[4,3-a]pyrazine and the key side reactions that can occur.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Hydrazinopyrazine Hydrazinopyrazine Intermediate Amidine Intermediate Hydrazinopyrazine->Intermediate + Triethyl Orthoformate N_Oxide N-Oxide Formation Hydrazinopyrazine->N_Oxide Oxidizing Agent/Air Triethyl Orthoformate Triethyl Orthoformate Hydrolysis Orthoformate Hydrolysis Triethyl Orthoformate->Hydrolysis H2O, H+ Product [1,2,4]triazolo[4,3-a]pyrazine Intermediate->Product Intramolecular Cyclization Dimroth Dimroth Rearrangement Product->Dimroth Acid/Base, Heat

Caption: Reaction pathway and potential side reactions.

References

Technical Support Center: Optimizing Suzuki Coupling of 6,8-Dibromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6,8-Dibromo-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging heterocyclic substrate. Here, we will address common issues, provide in-depth troubleshooting strategies, and offer optimized protocols to help you achieve successful and reproducible outcomes. The electron-deficient nature of the triazolo[1,5-a]pyrazine core, combined with the presence of two bromine atoms, presents unique challenges that require careful optimization of reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I only recover the starting material. What are the likely causes?

A1: This is a common issue often related to catalyst activation or overall reaction setup. Here are the primary suspects:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from your Pd(II) precatalyst.[3] Ensure your phosphine ligand is not oxidized and that the reaction is thoroughly degassed to prevent catalyst decomposition.

  • Poor Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Base and Water Content: The base is crucial for activating the boronic acid.[4] In some cases, a small amount of water is necessary for the catalytic cycle to proceed efficiently, particularly when using inorganic bases like carbonates or phosphates.[5] However, ensure you are not using "wet" solvents unless specified.

Q2: I'm observing a low yield of the desired mono-arylated product and a significant amount of starting material remains. How can I improve the conversion?

A2: Low conversion with some product formation suggests the catalytic cycle is turning over, but inefficiently. Consider the following optimizations:

  • Increase Temperature: The oxidative addition to electron-deficient heteroaryl bromides can be sluggish.[6] Cautiously increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can often improve the rate.

  • Screen Ligands: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often more effective than standard ligands like PPh₃.[2]

  • Optimize the Base: A stronger base may be required to facilitate the transmetalation step. Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[2][7]

Q3: My main side product is the dehalogenated starting material (6-bromo-triazolo[1,5-a]pyrazine). How can I minimize this?

A3: Dehalogenation is a common side reaction, especially with electron-deficient heteroaryl halides.[8] It occurs when a palladium-hydride species forms and reductively eliminates with the aryl group. To minimize this:

  • Choice of Base and Solvent: Avoid using alkoxide bases or alcohol solvents, which can be sources of hydride.[8] Aprotic solvents like dioxane, THF, or toluene are generally preferred.

  • Ligand Selection: Bulky phosphine ligands can sometimes disfavor the formation of the hydride species.[8]

  • Water Content: While some water can be beneficial, excess water can promote protodeboronation of the boronic acid, which can indirectly lead to pathways that favor dehalogenation.

Q4: I am seeing the formation of a black precipitate (palladium black) in my reaction. What does this indicate?

A4: The formation of palladium black indicates catalyst decomposition. This leads to a loss of active catalyst from the solution and will stall your reaction. This is often caused by:

  • Insufficient Ligand: The ligand stabilizes the palladium nanoparticles. Ensure you have an adequate ligand-to-palladium ratio (typically 1:1 to 2:1).

  • High Temperatures: While higher temperatures can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.

  • Presence of Oxygen: As mentioned, poor degassing can lead to oxidation and precipitation of the catalyst.

Troubleshooting and Optimization Guide

The Challenge: Site-Selectivity and Reactivity

The 6,8-Dibromo-triazolo[1,5-a]pyrazine substrate has two bromine atoms at positions that may exhibit different reactivities due to the electronic effects of the fused heterocyclic system. Understanding and controlling the site of the first coupling is crucial for synthesizing the desired target molecule. Generally, in such systems, the more electron-deficient position will react preferentially.

Systematic Optimization Workflow

When troubleshooting, it is critical to change only one parameter at a time to understand its effect. Below is a systematic approach to optimizing your reaction conditions.

Troubleshooting_Workflow

Catalyst System: The Heart of the Reaction

The choice of palladium source and, more importantly, the ligand, is paramount for success with challenging heteroaromatic substrates.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[3] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used but may be less stable.

  • Ligand Selection: For electron-deficient dibromo-heterocycles, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[2] Bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are highly recommended as they promote the crucial oxidative addition step and stabilize the catalytic species.[2][9]

LigandClassKey Characteristics
SPhos Buchwald PhosphineHighly active for heteroaryl chlorides and bromides.[10]
XPhos Buchwald PhosphineExcellent for sterically hindered couplings.
RuPhos Buchwald PhosphineOften effective in challenging C-N and C-C couplings.
IPr NHC LigandStrong electron donor, can be very effective but requires careful handling.

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add 6,8-Dibromo-triazolo[1,5-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a different ligand (4 mol%) from the table above.

  • Reaction: Add degassed solvent (e.g., 1,4-dioxane), seal the vials, and heat to a standard temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by LC-MS or TLC to compare conversion rates and product distribution.

The Role of the Base and Solvent

The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[4][11] The solvent influences solubility, reaction rate, and catalyst stability.

  • Bases: The strength of the base can significantly impact the reaction outcome. For challenging couplings, stronger inorganic bases are often preferred.

    • K₂CO₃: A mild, common choice.

    • K₃PO₄: A stronger, non-nucleophilic base, often excellent for difficult couplings.[2]

    • Cs₂CO₃: A very strong and effective base, though more expensive.[7]

  • Solvents: Anhydrous, aprotic solvents are generally the best starting point to minimize side reactions.

    • 1,4-Dioxane or Toluene: High-boiling, aprotic solvents that are excellent for Suzuki couplings.

    • THF/Water Mixtures: A classic solvent system. The water can aid in dissolving the inorganic base and facilitate the catalytic cycle. A typical ratio is 4:1 or 5:1.

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent DioxaneTolueneTHF/H₂O (4:1)
Temperature 100 °C100 °C80 °C
The Boron Reagent: Stability Matters

Boronic acids are susceptible to protodeboronation, especially at high temperatures and in the presence of water, which leads to the formation of an arene byproduct and reduces the yield.[9]

  • Boronic Esters: Using more stable boronic esters, such as pinacol esters (Bpin), can mitigate this issue.

  • Trifluoroborate Salts (MIDA boronates): These are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, which can be advantageous.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki_Cycle

Optimized Starting Protocol

This protocol serves as a robust starting point for the mono-arylation of 6,8-Dibromo-triazolo[1,5-a]pyrazine.

Materials:

  • 6,8-Dibromo-triazolo[1,5-a]pyrazine

  • Arylboronic Acid or Pinacol Ester (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents), finely ground

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon), add 6,8-Dibromo-triazolo[1,5-a]pyrazine, the arylboronic acid, and K₃PO₄.[2]

  • Catalyst Loading: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent, then add this catalyst slurry to the main reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Degassing: Purge the reaction mixture with Argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography.

References

How to prevent debromination in reactions with 6,8-Dibromo-triazolo[1,5-a]pyrazine

Technical Support Center: 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine. This guide is designed to provide expert insights and practical solutions to a common challenge encountered during the functionalization of this important heterocyclic scaffold: unwanted debromination.

The electron-deficient nature of the triazolopyrazine ring system, combined with the presence of two bromine atoms, makes this molecule susceptible to hydrodehalogenation (debromination) as a significant side reaction, particularly in palladium-catalyzed cross-coupling reactions. This guide offers a structured, in-depth approach to understanding and mitigating this issue, ensuring higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine?

A1: Debromination, or hydrodehalogenation, is a side reaction where one or both bromine atoms on the triazolopyrazine core are replaced by a hydrogen atom. This leads to the formation of mono-bromo or fully debrominated byproducts, reducing the yield of the desired substituted product and complicating purification. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1] The electron-deficient nature of the N-heterocyclic core of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine can make it more susceptible to this side reaction.[1]

Q2: What is the primary cause of debromination in palladium-catalyzed reactions?

A2: The most common cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive species can be generated from various sources, including:

  • Bases: Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H.

  • Solvents: Protic solvents such as alcohols or residual water can serve as hydride sources.

  • Reagents: Impurities in reagents or starting materials can also contribute to Pd-H formation.

The Pd-H species can then participate in a competing catalytic cycle, leading to the replacement of a bromine atom with hydrogen.

Q3: Is one bromine atom more susceptible to debromination than the other?

A3: While specific studies on 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are limited, in many dihalogenated N-heterocycles, the reactivity of the halogen atoms can differ based on their electronic and steric environment. For instance, in 2,4-dibromopyridine, the C2 position is typically more reactive.[1] In the case of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, the electronic environment of the C6 and C8 positions will influence their relative reactivity towards both the desired cross-coupling and undesired debromination.

Q4: Can the triazolopyrazine ring system itself be unstable?

A4: Yes, the triazolo[4,3-a]pyrazine scaffold can undergo rearrangement under acidic conditions. It is important to maintain neutral or basic conditions during the reaction and workup to avoid this.

Troubleshooting Guide: Preventing Debromination

This section provides a systematic approach to troubleshooting and preventing debromination in common cross-coupling reactions involving 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Scenario 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of 6-aryl-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine is accompanied by significant amounts of 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine or the fully debrominated[1][2][3]triazolo[1,5-a]pyrazine.

  • Low yield of the desired di-substituted product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Aggressive Base Strong bases like NaOt-Bu or KOt-Bu are known to promote the formation of Pd-H species, which are direct precursors to debromination.Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] Phosphates are often a good first choice.
High Reaction Temperature Higher temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling.Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.[3]
Inappropriate Ligand The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reductive elimination over debromination.Use bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in minimizing debromination in challenging systems.[4]
Protic Solvent/Impurities Solvents like methanol or ethanol, or the presence of water, can act as hydride sources.Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure all reagents are dry.[1]

Optimized Protocol for Suzuki-Miyaura Coupling (Starting Point):

This protocol is a suggested starting point for the mono-arylation of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, designed to minimize debromination.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Loading: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scenario 2: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of mono-aminated product is accompanied by mono- and di-debrominated byproducts.

  • Low yields of the desired C-N coupled product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Base Selection While strong bases are often required for Buchwald-Hartwig amination, very strong bases can exacerbate debromination.While NaOt-Bu is common, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening other alkoxide bases. The choice of base is highly substrate-dependent.[5]
Ligand Choice The ligand's steric and electronic properties are critical. An inappropriate ligand may not sufficiently accelerate the C-N reductive elimination, allowing the competing debromination pathway to dominate.Employ bulky, electron-rich dialkylbiaryl phosphine ligands. BrettPhos and RuPhos have shown broad utility and can be effective in minimizing debromination.[6]
Reaction Temperature As with Suzuki coupling, high temperatures can favor debromination.Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

Optimized Protocol for Buchwald-Hartwig Amination (Starting Point):

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vessel.

  • Catalyst Loading: Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., BrettPhos or RuPhos).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Stir the mixture at 90-110 °C and monitor by LC-MS or TLC.

  • Workup and Purification: Follow standard procedures for quenching, extraction, and purification.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired cross-coupling cycle and the undesired debromination cycle.

Suzuki_Coupling_and_Debrominationcluster_suzukiDesired Suzuki Coupling Pathwaycluster_debrominationUndesired Debromination Pathwaypd0Pd(0)L_npd_oxAr-Pd(II)-Br(L_n)pd0->pd_oxOxidative Addition(Ar-Br)pd_transAr-Pd(II)-Ar'(L_n)pd_ox->pd_transTransmetalation(Ar'-B(OR)2)pd_hH-Pd(II)-Br(L_n)pd_ox->pd_hHydride Source(Base, Solvent, H2O)pd_trans->pd0Reductive EliminationproductAr-Ar' (Desired Product)pd_trans->productar_pd_hAr-Pd(II)-H(L_n)pd_h->ar_pd_hLigand Exchangear_pd_h->pd0Reductive Eliminationdebrom_productAr-H (Debrominated Byproduct)ar_pd_h->debrom_product

Caption: Competing Suzuki coupling and debromination pathways.

Buchwald_Hartwig_and_Debrominationcluster_buchwaldDesired Buchwald-Hartwig Pathwaycluster_debromination_bUndesired Debromination Pathwaypd0_bPd(0)L_npd_ox_bAr-Pd(II)-Br(L_n)pd0_b->pd_ox_bOxidative Addition(Ar-Br)pd_amidoAr-Pd(II)-NR'R''(L_n)pd_ox_b->pd_amidoAmine Coordination& Deprotonationpd_h_bH-Pd(II)-Br(L_n)pd_ox_b->pd_h_bHydride Source(Base, Solvent, H2O)pd_amido->pd0_bReductive Eliminationproduct_bAr-NR'R'' (Desired Product)pd_amido->product_bar_pd_h_bAr-Pd(II)-H(L_n)pd_h_b->ar_pd_h_bLigand Exchangear_pd_h_b->pd0_bReductive Eliminationdebrom_product_bAr-H (Debrominated Byproduct)ar_pd_h_b->debrom_product_b

Caption: Competing Buchwald-Hartwig amination and debromination pathways.

Stability of 6,8-Dibromo-triazolo[1,5-a]pyrazine under acidic or basic conditions

Technical Support Center: Stability of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability challenges with 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes. Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, but their stability can be complex, influencing safety, efficacy, and shelf-life.[3][4] This document addresses common questions and issues related to the handling and analysis of this specific compound under stressed conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine structure under acidic or basic conditions?

A1: The 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine core has several potential sites susceptible to degradation under hydrolytic stress:

  • Acid-Catalyzed Rearrangement/Hydrolysis: The triazolo[1,5-a]pyrazine system is an isomer of the triazolo[4,3-a]pyrazine system. The latter is known to undergo acid-catalyzed rearrangement and ring-opening.[2] While the [1,5-a] fusion is generally more stable, strong acidic conditions can promote protonation of the nitrogen atoms, potentially leading to hydration and subsequent ring fission of either the triazole or pyrazine ring. The primary driving force is the relief of ring strain and formation of more stable intermediates.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the pyrazine ring is particularly susceptible to nucleophilic attack by hydroxide ions.[5] The electron-withdrawing nature of the fused triazole ring and the two bromine atoms enhances the electrophilicity of the pyrazine ring carbons. This can lead to the formation of hydroxylated intermediates, followed by ring-opening.[5]

  • Debromination: While typically requiring reductive conditions, nucleophilic substitution of the bromo groups (aryl-halide nucleophilic substitution) can occur under harsh basic conditions, especially with elevated temperatures, though this is generally a less favored pathway compared to ring hydrolysis.

Q2: My compound appears to be degrading rapidly in an aqueous formulation. What is the most likely cause?

A2: Rapid degradation in an aqueous environment, even at neutral pH, suggests that the compound has inherent hydrolytic instability. The localized imine-like character in the pyrazine ring makes it susceptible to ring opening via hydrolysis.[5] It is critical to establish a pH-rate profile to identify the pH of maximum stability. Many nitrogen heterocycles exhibit U-shaped or V-shaped pH-rate profiles, where stability is greatest in a narrow mid-pH range and degradation is accelerated under both acidic and basic conditions.[6]

Q3: What are the potential degradation products I should be looking for?

A3: Based on the mechanisms described above, potential degradation products could include:

  • Ring-Opened Products: Formation of intermediates such as N-(pyrazin-2-yl)formohydrazide derivatives from triazole ring cleavage or amino-triazole derivatives from pyrazine ring cleavage.

  • Hydroxylated Derivatives: Substitution of one or both bromine atoms with hydroxyl groups, or addition of hydroxyl groups to the pyrazine ring prior to cleavage.

  • Rearrangement Isomers: While less likely for the [1,5-a] system compared to its [4,3-a] counterpart, the possibility of rearrangement to a more stable heterocyclic system under strong acid should not be entirely dismissed.[2]

Troubleshooting Guide

Issue 1: Multiple unexpected peaks are appearing in my HPLC chromatogram after forced degradation.

  • Probable Cause & Scientific Rationale: Forced degradation studies are designed to produce degradation products to prove the specificity of your analytical method.[7][8] The appearance of multiple peaks is expected. The key is to distinguish between primary degradants, secondary degradants (formed from the breakdown of primary degradants), and potential isomers. The complex degradation pathways of nitrogen heterocycles often involve a cascade of reactions.[1]

  • Troubleshooting Steps:

    • Peak Tracking: Analyze samples at multiple time points during the degradation study. Primary degradants will form first, while secondary products will appear and grow later.

    • Mass Spectrometry (LC-MS): This is the most critical step. Determine the mass-to-charge ratio (m/z) of each new peak. This provides the molecular weight of the degradants, allowing you to propose structures based on expected hydrolytic pathways (e.g., addition of 18 Da for hydrolysis, loss of Br and addition of OH for hydrodebromination).[9]

    • Vary Stress Levels: If the chromatogram is too complex, reduce the severity of the stress condition (e.g., use 0.1 M HCl instead of 1 M HCl, or lower the temperature). This will slow the reaction and favor the formation of primary degradants, simplifying interpretation.[6]

Issue 2: My mass balance is poor. The loss of the parent compound does not correlate with the appearance of degradation products.

  • Probable Cause & Scientific Rationale: Poor mass balance can arise from several factors:

    • Formation of Non-UV Active Degradants: The chromophore of the triazolopyrazine system may be destroyed upon ring cleavage, resulting in degradation products that are not detected by a standard UV detector.

    • Precipitation: The degradation products may have significantly lower solubility in the stressed solution than the parent compound, causing them to precipitate out of the solution.

    • Formation of Volatile Degradants: Small, volatile fragments could be formed and lost during the experiment.

    • Adsorption: The parent compound or degradants may adsorb to the surface of the container (e.g., glass or plastic vials).

  • Troubleshooting Steps:

    • Use a Universal Detector: If available, re-analyze the samples using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with your UV detector to see if non-UV active compounds are present.

    • Check for Precipitate: Visually inspect your stressed samples for any solid material. If present, dissolve the sample in a strong organic solvent (like DMSO) and re-inject to see if the missing peaks appear.

    • Solubility Assessment: Perform a basic solubility test of the parent compound in the stress media (acid, base) before initiating the full study to anticipate potential solubility issues.

    • Container Selection: Consider using silanized glass vials to minimize potential adsorption to active sites on the glass surface.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation under Acidic and Basic Conditions

This protocol is a starting point, consistent with ICH guidelines for stress testing.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Sample Preparation:

    • Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.

    • Base Hydrolysis: To a separate vial, add 1 mL of the stock solution and 1 mL of 1 M NaOH.

    • Control Sample: To a third vial, add 1 mL of the stock solution and 1 mL of purified water.

  • Incubation: Place all vials in a controlled temperature bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching & Dilution: Immediately neutralize the aliquot by adding an equimolar amount of base (for the acid sample) or acid (for the base sample). Dilute the neutralized sample with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Causality Note: The use of elevated temperature (60°C) is to accelerate the degradation process to a practical timescale. Neutralization is critical to stop the degradation reaction at the specific time point, ensuring accurate kinetic analysis.

Data Presentation: Expected Degradation Profile (Hypothetical)

The following table illustrates a potential outcome from the forced degradation study. Actual results will vary.

ConditionTime (hours)Parent Compound Remaining (%)Main Degradant 1 Area (%)Main Degradant 2 Area (%)
1 M HCl @ 60°C 885.210.5 (e.g., Ring-Opened)2.1 (e.g., Mono-hydroxylated)
1 M NaOH @ 60°C 479.815.3 (e.g., Pyrazine Cleavage)3.5 (e.g., Debrominated)
Water @ 60°C 2498.5Not DetectedNot Detected

Visualizations

Proposed Degradation Pathways

The following diagram illustrates the likely initial steps of degradation based on the chemical nature of the triazolopyrazine core.

Gcluster_acidAcidic Hydrolysiscluster_baseBasic HydrolysisParent_Acid6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineProtonatedProtonated IntermediateParent_Acid->Protonated+ H+HydratedCovalent HydrateProtonated->Hydrated+ H2ORingOpened_AcidRing-Opened Products(e.g., Hydrazide derivatives)Hydrated->RingOpened_AcidRing FissionParent_Base6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazineAdductHydroxide AdductParent_Base->Adduct+ OH-RingOpened_BaseRing-Opened Products(Pyrazine Cleavage)Adduct->RingOpened_BaseRing Fission

Caption: Proposed initial degradation pathways under acidic and basic conditions.

Experimental Workflow

This workflow outlines the logical progression of a forced degradation study, from preparation to analysis.

Gcluster_prepPreparationcluster_stressStress Conditionscluster_analysisAnalysisAPrepare 1 mg/mLStock SolutionBAliquot into Vials forAcid, Base, and ControlA->BCAdd Stress Reagents(1M HCl, 1M NaOH, H2O)B->CDIncubate at 60°CC->DESample at Time Points(e.g., 2, 4, 8, 24h)D->EFNeutralize & DiluteE->FGHPLC-UV/MS AnalysisF->GHCharacterize Degradants& Assess Mass BalanceG->H

Caption: Standard workflow for a forced degradation study.

Troubleshooting regioselectivity in sequential functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sequential Functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multistep synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity. Our goal is to equip you with the foundational knowledge and practical strategies needed to resolve experimental hurdles and accelerate your research.

Introduction: The Central Role of Regioselectivity

In the synthesis of complex molecular architectures, particularly in pharmaceutical and materials science, sequential functionalization is a cornerstone strategy. The ability to selectively modify one specific position on a molecule that has multiple, chemically similar sites is known as regioselectivity.[1][2] Achieving high regioselectivity is not merely an academic exercise; it is essential for maximizing yield, minimizing complex purification steps, and ensuring the desired biological or material properties of the final compound. Poor regioselectivity leads to isomeric mixtures that are often difficult and costly to separate, posing a significant bottleneck in the drug discovery and development pipeline.[3][4]

This guide is structured to help you diagnose and solve common regioselectivity issues through a series of targeted Q&As, detailed protocols, and an exploration of the underlying principles that govern these reactions.

Section 1: Frequently Asked Questions (FAQs) on Core Principles

This section addresses the fundamental concepts that underpin regioselectivity. A strong grasp of these principles is the first step in effective troubleshooting.

Q1: What are the primary factors that control regioselectivity in a chemical reaction?

Regioselectivity is rarely governed by a single factor but is rather the outcome of a delicate balance between several competing influences. The main determinants are:

  • Electronic Effects: The inherent electron density distribution within the substrate is a primary driver. Electrophiles will preferentially attack regions of high electron density (nucleophilic centers), while nucleophiles will target electron-deficient sites.[5][6] In aromatic systems, for example, the electronic nature of existing substituents dictates the position of subsequent functionalization.

  • Steric Hindrance: The physical bulk of substituents near a reactive site can prevent a reagent from approaching, thereby directing the reaction to a less crowded, more accessible position.[7][8][9] This effect is highly dependent on the size and shape of both the substrate and the incoming reagent or catalyst complex.[7]

  • Directing Groups: These are functional groups that are intentionally installed on a substrate to "direct" a reaction to a specific C-H bond, often one that is electronically or sterically disfavored.[10] They typically operate through a chelation effect, where the directing group coordinates to the metal catalyst, bringing it into close proximity with the target C-H bond and overriding the substrate's innate reactivity biases.[11][12]

  • Reaction Conditions: Parameters such as temperature, solvent, and reaction time can profoundly influence the regiochemical outcome by shifting the balance between different reaction pathways.

Q2: What is the difference between kinetic and thermodynamic control, and how does it affect my product distribution?

Understanding the distinction between kinetic and thermodynamic control is critical for troubleshooting product ratios.[13][14]

  • Kinetic Control occurs when the ratio of products is determined by the rate at which they are formed. The major product, or kinetic product , is the one that forms the fastest because its reaction pathway has the lowest activation energy (Ea).[15][16] These conditions are typically favored by low temperatures and short reaction times, which make the reaction effectively irreversible.[13][17]

  • Thermodynamic Control is established when the reaction is reversible, allowing an equilibrium to be reached. The major product, or thermodynamic product , is the most stable isomer (lowest Gibbs free energy), regardless of how fast it is formed.[16][17] This outcome is favored by higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers of both the forward and reverse reactions.[13]

If your reaction is yielding the wrong regioisomer, it could be that you are isolating the kinetic product when the thermodynamic one is desired, or vice-versa. Adjusting the reaction temperature and time is a primary strategy to manipulate this balance.[14]

G cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Major Product Outcome Low_Temp Low Temperature Short Reaction Time Kinetic Kinetic Control (Irreversible) Low_Temp->Kinetic Favors High_Temp High Temperature Long Reaction Time Thermodynamic Thermodynamic Control (Reversible Equilibrium) High_Temp->Thermodynamic Favors Kinetic_Product Kinetic Product (Forms Fastest, Lowest Activation Energy) Kinetic->Kinetic_Product Yields Thermodynamic_Product Thermodynamic Product (Most Stable, Lowest Gibbs Free Energy) Thermodynamic->Thermodynamic_Product Yields

Kinetic vs. Thermodynamic Control Workflow.

Section 2: Troubleshooting Guide for Common Issues

This section provides direct answers to specific experimental problems. The advice follows a logical progression from simple adjustments to more complex strategic changes.

Problem: Poor or Incorrect Regioselectivity

Q3: My reaction is producing a mixture of regioisomers with low selectivity. How can I improve the outcome?

A low regioisomeric ratio is a common problem that can often be solved by systematically adjusting reaction parameters.

Initial Steps (Parameter Optimization):

  • Temperature Adjustment: This is the first variable to check.

    • To favor the kinetic product: Lower the reaction temperature significantly (e.g., from 25 °C to -78 °C). This can increase the energy difference between competing activation barriers, amplifying selectivity for the pathway with the lowest barrier.[15]

    • To favor the thermodynamic product: Increase the temperature and reaction time to ensure equilibrium is reached.[13] You can monitor the product ratio over time by taking aliquots to see if it changes, which would indicate that the reaction is under thermodynamic control.

  • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, altering their relative energies. Screen a range of solvents with different properties (e.g., polar aprotic like THF, nonpolar like toluene, polar protic like isopropanol).

  • Reagent Stoichiometry & Addition Rate: Slowly adding one reagent to the other can sometimes prevent side reactions or local concentration effects that may favor the undesired pathway. Ensure your stoichiometry is precise.

Advanced Steps (Reagent & Catalyst Modification):

  • Modify Steric Bulk: If selectivity is governed by sterics, changing the size of your reagents can have a dramatic effect.

    • To access a more hindered position, try a smaller reagent.

    • To block a less hindered position and force the reaction elsewhere, use a bulkier reagent. For example, in the deprotonation of an unsymmetrical ketone, a bulky base like lithium diisopropylamide (LDA) favors the formation of the less-substituted (kinetic) enolate, while a smaller, weaker base under equilibrating conditions can favor the more-substituted (thermodynamic) enolate.[13][15]

  • Catalyst and Ligand Tuning: In metal-catalyzed reactions, the ligand sphere around the metal center is a powerful tool for controlling regioselectivity.[18] The steric and electronic properties of the ligand directly influence the environment where the substrate binds and reacts. A systematic screening of ligands (e.g., phosphines with different cone angles and electronic properties) is often necessary.[18]

G Start Problem: Poor Regioselectivity (Mixture of Isomers) Check_Control Is the desired product likely kinetic or thermodynamic? Start->Check_Control Adjust_Temp Adjust Temperature & Time: Low T for Kinetic High T for Thermodynamic Check_Control->Adjust_Temp Investigate Monitor_Ratio Monitor ratio over time. Does it change? Adjust_Temp->Monitor_Ratio Screen_Solvent Screen Solvents (Polar vs. Nonpolar) Monitor_Ratio->Screen_Solvent No Change Success Success: Improved Selectivity Monitor_Ratio->Success Ratio Improves Modify_Sterics Modify Steric Bulk of Reagent/Substrate Screen_Solvent->Modify_Sterics Tune_Catalyst Tune Catalyst System (Screen Ligands) Modify_Sterics->Tune_Catalyst Tune_Catalyst->Success Success Failure Still Poor Selectivity: Re-evaluate Mechanism or Consider Directing Group Strategy Tune_Catalyst->Failure No Improvement

Troubleshooting Workflow for Poor Regioselectivity.

Q4: The reaction is highly selective, but for the wrong regioisomer. How can I reverse the selectivity?

Reversing innate regioselectivity often requires a more significant strategic change than simply optimizing conditions.

  • Switch Control Paradigm: If you are isolating the thermodynamic product, implement conditions that strongly favor kinetic control (low temperature, strong non-equilibrating reagents), and vice-versa.[13][17]

  • Employ a Directing Group: This is one of the most powerful strategies for overriding a substrate's natural reactivity.[10] By choosing a directing group that chelates to the catalyst, you can force functionalization to occur at a proximal C-H bond, even if it is electronically or sterically disfavored.[11][19] Many directing groups are designed to be easily removed after the desired transformation.

  • Change the Catalyst/Mechanism: A different catalyst can operate via a completely different mechanism, leading to an inverted regiochemical outcome. For instance, in the functionalization of indoles, a ruthenium catalyst might direct an alkenylation to the C2-position, while a rhodium catalyst with a different directing group can promote exclusive C4-alkenylation by proceeding through an alternative electrophilic metallation pathway.[11]

Section 3: Advanced Strategies & Predictive Tools

Q5: How can I leverage computational chemistry to predict regioselectivity before running an experiment?

Computational chemistry is increasingly used to predict the outcomes of reactions, saving significant experimental time and resources.[20][21]

  • Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), can be used to calculate the energies of reaction intermediates and transition states for different possible pathways.[22] The pathway with the lowest activation energy is predicted to be the major kinetic product.[10] This approach is computationally intensive but provides deep mechanistic insight.

  • Machine Learning (ML): ML models are being trained on large datasets of known reactions to predict regioselectivity.[23][24][25] These models learn the complex relationships between substrate features, reagents, and reaction outcomes to make rapid predictions, often achieving high accuracy.[23][26] Several web-based tools and Python modules are becoming available for synthetic chemists to use without needing deep computational expertise.[27]

While predictive tools are powerful, they are not infallible and should be used to guide, not replace, experimental validation.

Table 1: Example of Ligand Effect on Regioselectivity in a Hypothetical Palladium-Catalyzed C-H Arylation

EntryLigandLigand TypeRegioisomeric Ratio (A:B)Yield (%)
1PPh₃Monodentate, Bulky5:175
2P(o-tol)₃Monodentate, Bulkier12:168
3XantphosBidentate, Large Bite Angle1:882
4dppfBidentate, Smaller Bite Angle1:385
5P(t-Bu)₃Monodentate, Very Bulky>20:155

This table illustrates how systematically modifying the steric and electronic properties of a phosphine ligand can dramatically influence or even reverse the regioselectivity of a cross-coupling reaction. This data guides the selection of the optimal ligand to achieve the desired product.

Section 4: Experimental Protocols & Analysis

Protocol: General Screening for Optimizing Regioselectivity in a Metal-Catalyzed Reaction

This protocol outlines a systematic approach to finding conditions that favor a desired regioisomer.

Objective: To identify the optimal ligand, solvent, and temperature for maximizing the ratio of a desired regioisomer in a model reaction.

Materials:

  • Substrate (1.0 eq)

  • Coupling Partner (1.2 eq)

  • Catalyst Precursor (e.g., Pd(OAc)₂, 5 mol%)

  • Array of Ligands (10 mol%) (See Table 1 for examples)

  • Array of Solvents (e.g., Toluene, Dioxane, THF, DMF)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Reaction vials suitable for heating/cooling

Procedure:

  • Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the substrate, base, and catalyst precursor.

  • Ligand Addition: Prepare stock solutions of each ligand. Add the appropriate ligand solution to each designated vial.

  • Solvent & Reagent Addition: Add the chosen solvent to each vial, followed by the coupling partner.

  • Reaction Execution (Parallel Synthesis): Seal the vials and place them in a heating block set to the initial screening temperature (e.g., 80 °C). Allow the reactions to stir for a set time (e.g., 12 hours).

  • Sampling & Quenching: After the reaction time, cool the vials to room temperature. Take a small, measured aliquot from each vial for analysis. Quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica.

  • Analysis: Analyze the crude sample from each reaction by ¹H NMR spectroscopy or HPLC.

    • For NMR: Identify unique, well-resolved peaks corresponding to each regioisomer. The ratio of the integrals of these peaks gives the regioisomeric ratio.

    • For HPLC: Develop a method that separates the starting materials and the two product isomers. The ratio of the peak areas for the isomers gives the regioisomeric ratio.

  • Optimization: Based on the initial results, select the most promising ligand/solvent combinations. Perform a second screen where the temperature is varied (e.g., 60 °C, 100 °C, 120 °C) to find the optimal conditions.

Q6: What are the best analytical methods for accurately determining the regioisomeric ratio?

Accurate quantification is essential for effective troubleshooting.[28]

  • ¹H NMR Spectroscopy: This is often the fastest and most direct method. By integrating distinct signals that are unique to each isomer, a direct molar ratio can be determined from the crude reaction mixture, provided the signals are well-resolved and do not overlap with other species.[29]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and provides excellent separation of isomers. It is the method of choice when NMR signals overlap or when products are difficult to distinguish. The ratio is determined by the area under the curve for each isomer's peak.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers superior resolution and is an excellent tool for quantifying isomeric mixtures.

For all chromatographic methods, it is crucial to confirm that the response factor for each isomer is similar or to generate a calibration curve for the most accurate quantification.

References

Technical Support Center: Scale-Up Synthesis of 6,8-Dibromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-Dibromo-triazolo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the bench to pilot plant. The following content is structured in a question-and-answer format to directly address common issues and provide field-proven insights.

Part 1: Synthesis of the[1][2][3]triazolo[1,5-a]pyrazine Core

The synthesis of the target molecule typically proceeds via a two-step sequence: first, the formation of the fused heterocyclic core, followed by a selective dibromination. This section focuses on the initial, crucial step of creating the[1][2][3]triazolo[1,5-a]pyrazine scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for constructing the[1][2][3]triazolo[1,5-a]pyrazine core?

A1: The most reliable and frequently cited route involves the condensation and subsequent oxidative cyclization of a substituted 2-hydrazinopyrazine with a suitable one-carbon source. A common approach is the reaction of 2-hydrazinopyrazine with an orthoester (e.g., triethyl orthoformate) or formic acid. This method is advantageous for scale-up due to the availability of starting materials and generally straightforward reaction conditions. The reaction proceeds via an intermediate hydrazone which then undergoes intramolecular cyclization.[1][4]

Q2: My cyclization reaction to form the triazolopyrazine core is showing low yield and multiple byproducts. What are the likely causes?

A2: Low yields are often traced back to three key areas:

  • Purity of 2-hydrazinopyrazine: The starting hydrazine is prone to oxidation and can contain impurities from its synthesis. Ensure it is pure and, if necessary, recrystallized or re-precipitated before use.

  • Reaction Conditions: Overheating or prolonged reaction times can lead to decomposition, especially with sensitive heterocyclic systems. Temperature control is critical. An inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative side reactions.

  • Choice of Cyclizing Agent & Solvent: The choice of solvent can significantly impact reaction kinetics and solubility. While solvents like ethanol or acetic acid are common, a solvent screen may be necessary for optimization. The reactivity of the C1 source (e.g., triethyl orthoformate vs. formic acid) will also dictate the optimal temperature and time.

Q3: How can I effectively monitor the progress of the core synthesis reaction?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods.

  • TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to clearly resolve the starting hydrazine from the product. The product, being a more extended aromatic system, should have a different Rf value.

  • HPLC: For more quantitative analysis during scale-up, developing an HPLC method is essential. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. This allows for accurate tracking of starting material consumption and product formation, which is critical for determining reaction completion and identifying any stable intermediates or byproducts.

Part 2: Dibromination of the[1][2][3]triazolo[1,5-a]pyrazine Core

This is the critical functionalization step to produce the final 6,8-Dibromo-triazolo[1,5-a]pyrazine. The pyrazine ring is generally electron-deficient, which can make electrophilic substitution challenging without careful selection of reagents and conditions.

Visual Workflow: Overall Synthetic Pathway

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Dibromination cluster_2 Step 3: Purification A 2-Hydrazinopyrazine B [1,2,4]triazolo[1,5-a]pyrazine A->B Triethyl Orthoformate, Acetic Acid, Reflux C 6,8-Dibromo-triazolo[1,5-a]pyrazine B->C N-Bromosuccinimide (NBS), Acetonitrile or DMF D Crude Product C->D Reaction Work-up E Pure Final Product D->E Recrystallization / Column Chromatography

Caption: High-level workflow for the synthesis of 6,8-Dibromo-triazolo[1,5-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended brominating agent for this transformation and why?

A1: N-Bromosuccinimide (NBS) is the agent of choice for this type of selective bromination on moderately activated or deactivated heterocyclic systems.[5]

  • Expertise: Unlike elemental bromine (Br₂), which can be harsh, non-selective, and difficult to handle at scale, NBS provides a slow, controlled source of electrophilic bromine. This minimizes the formation of over-brominated byproducts and reduces safety risks associated with handling highly corrosive liquid bromine.

  • Causality: The reaction is typically initiated by a radical initiator or proceeds via an acid-catalyzed electrophilic pathway. The succinimide byproduct is easily removed during aqueous work-up, simplifying purification.

Q2: I am observing mono-brominated and unreacted starting material along with my desired di-bromo product. How do I drive the reaction to completion?

A2: This is a common stoichiometry and kinetics issue.

  • Stoichiometry: Ensure you are using at least 2.0 equivalents of NBS. On a larger scale, it is common to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any potential degradation of the reagent or competing side reactions.

  • Temperature & Time: The reaction may require gentle heating (e.g., 40-60 °C) to achieve the second bromination, which is typically slower than the first due to the deactivating effect of the first bromine atom. Monitor the reaction closely by HPLC to track the disappearance of the mono-bromo intermediate.

  • Solvent Choice: Solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are commonly used. DMF can accelerate the reaction due to its high polarity and boiling point but can be difficult to remove during work-up.[5]

Q3: The bromination reaction is highly exothermic. How can this be managed during scale-up?

A3: Thermal management is the most critical safety consideration for this step.

  • Control Strategy: The primary control is the rate of addition of NBS . NBS should be added portion-wise as a solid or as a slurry in the reaction solvent at a rate that allows the reactor's cooling system to maintain the target temperature.

  • Engineering Controls: Ensure the reactor has adequate cooling capacity and a calibrated temperature probe. For multi-kilogram scale, a reaction calorimeter study (e.g., RC1) is strongly recommended to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR) to prevent thermal runaway.

Troubleshooting Decision Tree: Bromination Step

G start Reaction Incomplete (TLC/HPLC Analysis) q1 Is Mono-Bromo Intermediate Present? start->q1 a1_yes Increase NBS (to 2.2 eq). Increase Temp to 50°C. Extend Reaction Time. q1->a1_yes Yes q2 Is Starting Material (SM) Present? q1->q2 No end_ok Reaction Complete. Proceed to Work-up. a1_yes->end_ok a2_yes Check NBS Purity/Activity. Add another 0.2 eq NBS. q2->a2_yes Yes end_fail Consult Process Safety. Consider Alternative Brominating Agent. q2->end_fail No (Other issues) a2_yes->end_ok

Caption: Troubleshooting guide for incomplete bromination reactions.

Part 3: Scale-Up Protocol and Purification

Representative Experimental Protocol: Dibromination (100g Scale)

Safety Precaution: This reaction should be performed in a well-ventilated fume hood or a walk-in hood. Personnel must wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.

  • Reactor Setup: Charge a 2L jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with[1][2][3]triazolo[1,5-a]pyrazine (100 g, 0.83 mol) and Acetonitrile (1 L).

  • Inerting: Purge the vessel with nitrogen and begin stirring to form a slurry.

  • Temperature Control: Cool the reactor jacket to 10-15 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (328 g, 1.84 mol, 2.2 eq) portion-wise over 1-2 hours. Maintain the internal temperature below 30 °C during the addition. An exotherm is expected.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Take an aliquot of the reaction mixture, quench it with a dilute sodium thiosulfate solution, extract with ethyl acetate, and analyze by HPLC or TLC to confirm the absence of the mono-bromo intermediate. If the reaction is sluggish, slowly heat to 40 °C for 2-4 hours.

  • Quenching: Once complete, cool the reactor to 10 °C. Slowly add a 10% aqueous solution of sodium thiosulfate (500 mL) to quench any unreacted NBS.

  • Work-up: Stir for 30 minutes. The product often precipitates. Filter the solid, wash the cake with water (2 x 250 mL), followed by a cold heptane wash (1 x 250 mL).

  • Drying: Dry the crude solid in a vacuum oven at 50 °C to a constant weight.

Purification and Data

Q4: My crude product has a brownish color and contains insoluble impurities. What is the best method for purification at scale?

A4: The primary impurities are typically residual succinimide and polymeric byproducts.

  • Recrystallization: This is the most efficient and scalable purification method. A solvent system screen is recommended. Common systems include Ethyl Acetate/Heptane, Toluene, or Acetonitrile/Water. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain in the mother liquor.

  • Slurry Wash: If the purity is already high (>95%), a hot slurry wash in a solvent that dissolves the impurities but not the product (e.g., isopropanol or ethanol) can be very effective.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is costly and time-consuming at a large scale. It should be reserved as a last resort or for producing very high purity reference standards.

Table 1: Comparison of Purification Methods

MethodScaleThroughputSolvent UsageCostTypical Purity
Recrystallization Lab to PlantHighModerateLow>99.0%
Hot Slurry Wash Lab to PlantVery HighLowVery Low>98.0%
Chromatography Lab to PilotLowVery HighHigh>99.5%

References

Analytical methods for monitoring reaction progress of 6,8-Dibromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 6,8-Dibromo-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for monitoring the progress of this specific reaction. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring you can troubleshoot effectively and maintain the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the monitoring of the synthesis of 6,8-Dibromo-triazolo[1,5-a]pyrazine.

Q1: What are the primary analytical methods for monitoring the reaction progress of 6,8-Dibromo-triazolo[1,5-a]pyrazine synthesis?

A1: The primary methods for real-time or near-real-time monitoring of this reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For more detailed structural confirmation and to check for the presence of starting materials or intermediates in the crude reaction mixture, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q2: How do I choose between TLC and HPLC for routine reaction monitoring?

A2: The choice depends on your specific needs. TLC is a rapid, cost-effective, and highly versatile technique ideal for quick checks of reaction completion. It allows for the parallel separation of many samples, making it efficient for screening multiple reaction conditions. HPLC offers higher resolution, greater sensitivity, and quantitative data, which is crucial when you need to determine the precise ratio of starting material to product or identify minor impurities.[1][2] For routine qualitative checks, TLC is often sufficient. For kinetic studies or when high purity is critical, HPLC is the preferred method.

Q3: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO). How does this affect my TLC analysis?

A3: High-boiling point solvents can cause significant streaking on TLC plates, obscuring the separation of your compounds.[3] To mitigate this, after spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[3]

Q4: What is a "co-spot" in TLC analysis, and why is it important for reaction monitoring?

A4: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point.[4] This is a critical practice in reaction monitoring.[4] It helps to definitively identify the spot corresponding to your starting material in the reaction mixture lane, even if the Rf values are very similar to that of the product.[4][5] This allows you to confidently assess the consumption of the starting material.[4]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered with specific analytical techniques during the synthesis of 6,8-Dibromo-triazolo[1,5-a]pyrazine.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC_Troubleshooting_Workflow start TLC Plate Issue Identified streaking Streaking or Elongated Spots start->streaking no_spots No Visible Spots start->no_spots similar_rf Similar Rf Values (Poor Separation) start->similar_rf baseline_spots Spots Remain at Baseline start->baseline_spots overloaded Sample Overloaded? streaking->overloaded uv_inactive Compound UV-Inactive? no_spots->uv_inactive solvent_polarity Solvent System Polarity Issue? similar_rf->solvent_polarity baseline_spots->solvent_polarity Eluent not polar enough? acid_base Acidic/Basic Compound? overloaded->acid_base No sol_streaking Dilute sample and re-spot.[6] overloaded->sol_streaking Yes sol_acid_base Add 0.1-2% acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[6] acid_base->sol_acid_base Yes too_dilute Sample Too Dilute? uv_inactive->too_dilute No sol_uv Use alternative visualization (e.g., iodine, permanganate stain).[6] uv_inactive->sol_uv Yes sol_dilute Concentrate sample or spot multiple times in the same location (drying between applications).[6] too_dilute->sol_dilute Yes sol_polarity_low Increase mobile phase polarity (more polar solvent).[6] solvent_polarity->sol_polarity_low Yes sol_change_solvent Change solvent system entirely (e.g., switch from EtOAc/Hexane to DCM/Methanol).[6] solvent_polarity->sol_change_solvent No sol_polarity_high Decrease mobile phase polarity (less polar solvent).[6]

Q: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A: Streaking is a common issue that can be caused by several factors:

  • Sample Overloading: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the plate.[5]

  • Compound Acidity/Basicity: The triazolo[1,5-a]pyrazine core is basic. If your compound is interacting strongly with the acidic silica gel, it can cause streaking. Adding a small amount (0.1-2.0%) of a base like triethylamine to your mobile phase can resolve this.[5] Conversely, for acidic compounds, adding a small amount of acetic or formic acid can help.[5]

  • High Polarity: If your compound is very polar, it may streak. In this case, you may need to use a more polar mobile phase or consider using reversed-phase TLC plates.[5]

Q: My starting material and product have very similar Rf values. How can I better resolve them?

A: This is a frequent challenge. Here are a few strategies:

  • Change the Solvent System: The key is to experiment with different solvent systems. If you are using a mixture of ethyl acetate and hexane, try switching to dichloromethane and methanol. Even small changes in the solvent ratio can significantly impact separation.

  • Multiple Developments: You can run the TLC plate in the same solvent system two or three times, allowing it to dry completely between each development. This can increase the separation between spots with close Rf values.

  • Use a Co-spot: As mentioned in the FAQs, a co-spot will help you distinguish the starting material from the product, even with poor separation.[3][5]

Q: I don't see any spots on my TLC plate after development, even under a UV lamp.

A: There are a few possibilities here:

  • Non-UV Active Compound: While the triazolopyrazine core should be UV active, your starting materials or intermediates might not be. Try using a different visualization technique, such as an iodine chamber or a potassium permanganate stain.[5]

  • Sample is Too Dilute: Your compound's concentration might be too low to be detected. Try concentrating your sample or spotting it multiple times in the same location, ensuring the spot is dry between applications.[5]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate during development. This is less likely with the target compound but could be a factor for other components.

Problem Potential Cause Recommended Solution
StreakingSample overloadDilute the sample before spotting.[5]
Acidic/basic compoundAdd a small percentage of acid or base to the mobile phase.[5]
Poor SeparationInappropriate solvent systemExperiment with different solvent systems and ratios.[5]
No SpotsNon-UV active compoundUse alternative visualization methods (e.g., iodine, stains).[5]
Sample too diluteConcentrate the sample or apply multiple spots.[5]
High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC_Troubleshooting_Workflow start HPLC Issue Identified pressure_high High Backpressure start->pressure_high pressure_low Low Backpressure start->pressure_low peak_tailing Peak Tailing start->peak_tailing split_peaks Split Peaks start->split_peaks frit_blockage Frit Blockage? pressure_high->frit_blockage leak System Leak? pressure_low->leak silanol Silanol Interactions? peak_tailing->silanol column_void Column Void? split_peaks->column_void sol_frit Backflush the column. If pressure remains high, replace the frit or the column.[7] frit_blockage->sol_frit Yes sol_leak Check all fittings for leaks. Check pump seals.[8] leak->sol_leak Yes sol_silanol Use a high-purity silica column. Add a basic modifier (e.g., triethylamine) to the mobile phase or operate at a lower pH.[9] silanol->sol_silanol Yes sol_void Replace the column.[10] column_void->sol_void Yes

Q: I'm observing high backpressure in my HPLC system. What should I do?

A: High backpressure is often due to a blockage in the system.

  • Identify the Source: Systematically isolate the problem. First, disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is in the tubing or injector.

  • Column Blockage: A blocked inlet frit is a common culprit.[6] Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, you may need to replace the frit or the entire column.[6]

  • Prevention: Always filter your samples and mobile phases to prevent particulate matter from entering the system. Using a guard column can also protect your analytical column.

Q: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between your compound and the stationary phase.

  • Silanol Interactions: The basic nitrogen atoms in the triazolopyrazine ring can interact with residual acidic silanol groups on the silica-based stationary phase. To minimize this, you can:

    • Use a high-purity, end-capped column.

    • Add a basic modifier like triethylamine to the mobile phase to compete for the active sites.[7]

    • Lower the pH of the mobile phase to suppress the ionization of the silanol groups.[7]

  • Column Overload: Injecting too much sample can also lead to peak tailing.[7] Try injecting a smaller volume or a more dilute sample.

Q: My retention times are shifting between runs. What is causing this instability?

A: Fluctuating retention times indicate a lack of system stability.

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check that the proportioning valves are functioning correctly.[7]

  • Column Temperature: Temperature fluctuations can affect retention times. Use a column oven to maintain a constant temperature.[7]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.[7]

Problem Potential Cause Recommended Solution
High BackpressureBlocked column fritBackflush the column; if unresolved, replace the frit.[6]
System blockageIsolate and clean or replace the blocked component.
Peak TailingSecondary silanol interactionsUse an end-capped column, add a mobile phase modifier, or adjust the pH.[7]
Column overloadInject a smaller sample volume or a more dilute sample.[7]
Shifting Retention TimesInconsistent mobile phaseEnsure proper mixing and degassing of the mobile phase.[7]
Temperature fluctuationsUse a column oven for temperature control.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q: My crude ¹H NMR spectrum is very complex and difficult to interpret. How can I determine if my reaction is working?

A: Crude NMR spectra can often be misleading due to the presence of residual solvents, reagents, and byproducts.[8]

  • Focus on Key Regions: Instead of trying to assign every peak, focus on specific, diagnostic regions of the spectrum. For the synthesis of 6,8-Dibromo-triazolo[1,5-a]pyrazine, look for the disappearance of signals from your starting material and the appearance of new, characteristic signals for the product's aromatic protons.

  • Compare to Starting Material: Always run an NMR spectrum of your starting material under the same conditions. This will allow you to directly compare the spectra and identify which peaks have been consumed.[9]

  • Solvent Peaks: Be aware of the peaks from your deuterated solvent and any residual non-deuterated solvent from the reaction. These can sometimes obscure your product peaks.[8]

Q: My product peaks are overlapping, making it hard to get accurate integrations.

A: Overlapping peaks are a common issue, especially in the aromatic region.

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can sometimes shift the peaks enough to resolve them.[8]

  • Higher Field Instrument: If available, acquiring the spectrum on a higher field NMR instrument will provide better signal dispersion.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons, even in crowded spectra.

Q: I have a large water peak in my spectrum. How can I get rid of it?

A: Water can be introduced from solvents or glassware.

  • Solvent Suppression: Most modern NMR spectrometers have solvent suppression pulse sequences (e.g., WET) that can significantly reduce the intensity of the water peak.[10][11]

  • D₂O Exchange: If you suspect a peak is from an exchangeable proton (like an -OH or -NH), you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable proton peak should disappear or decrease in intensity.[8]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase (e.g., a mixture of ethyl acetate and hexane). Cover the chamber and allow it to saturate for at least 15 minutes.

  • Spot the Plate: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.[12]

    • Lane 1 (Starting Material): Spot a dilute solution of your starting material.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.[4]

    • Lane 3 (Reaction Mixture): Withdraw a small aliquot from your reaction mixture using a capillary tube and spot it.[12]

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.[12] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[12]

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Analyze the Results: Compare the lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicate the reaction is progressing.[4]

Protocol 2: Sample Preparation for NMR Analysis of a Crude Reaction Mixture
  • Quench a Small Aliquot: Withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.

  • Perform a Micro-Workup: If the reaction contains inorganic salts or highly polar solvents, perform a quick micro-scale workup.[12] This may involve diluting the aliquot with an organic solvent (e.g., ethyl acetate), washing with water or brine in a small vial, and drying the organic layer with a small amount of a drying agent (e.g., Na₂SO₄).

  • Remove the Solvent: Carefully remove the solvent under a stream of nitrogen or using a rotary evaporator.

  • Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter into NMR Tube: Filter the solution through a small plug of cotton or glass wool in a pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquire the Spectrum: Acquire the ¹H NMR spectrum.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6,8-dibromo- vs. 6-bromo-s-triazolo[1,5-a]pyrazine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The s-triazolo[1,5-a]pyrazine core is a privileged scaffold, appearing in a range of biologically active molecules. The ability to selectively introduce substituents onto this core is paramount. This guide provides an in-depth comparison of the reactivity of two key building blocks: 6,8-dibromo-s-triazolo[1,5-a]pyrazine and 6-bromo-s-triazolo[1,5-a]pyrazine. We will explore their relative reactivity in common and synthetically valuable transformations, supported by mechanistic insights and detailed experimental protocols.

Introduction: The s-triazolo[1,5-a]pyrazine Scaffold and the Influence of Bromine Substitution

The s-triazolo[1,5-a]pyrazine system is an electron-deficient heterocycle due to the presence of four nitrogen atoms. This inherent electronic nature makes the pyrazine ring susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. Bromine atoms serve as versatile synthetic handles, allowing for the introduction of a wide array of functionalities through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr).

The presence of one versus two bromine atoms significantly alters the electronic landscape of the molecule. The 6,8-dibromo derivative is more electron-deficient than its 6-bromo counterpart. This increased electrophilicity is expected to enhance its reactivity towards nucleophiles and in oxidative addition steps of catalytic cycles. Furthermore, the dibromo compound introduces the question of regioselectivity: which bromine atom will react preferentially?

This guide will dissect these differences, providing a theoretical framework and practical, data-driven comparisons to aid in synthetic planning and execution.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The reactivity of the C-Br bonds in these systems is governed by the electronic distribution within the heterocyclic core. The pyrazine ring is inherently electron-deficient, a characteristic that is amplified by the fused triazole ring. In the case of 6,8-dibromo-s-triazolo[1,5-a]pyrazine, the C8 position is generally considered more reactive than the C6 position in many transformations. This is attributed to the influence of the adjacent triazole ring, which further withdraws electron density from the C8 position, making it more electrophilic and the C-Br bond more polarized and susceptible to cleavage.

Key Factors Influencing Reactivity:

  • Electron-Deficient Nature: The pyrazine ring's electron-poor character facilitates both nucleophilic attack in SNAr reactions and oxidative addition of Pd(0) in cross-coupling catalysis.[1][2]

  • Inductive and Mesomeric Effects: The bromine atoms exert a -I (inductive) effect, withdrawing electron density and activating the ring towards nucleophilic attack.[3]

  • Regioselectivity in the Dibromo Compound: The C8 position is generally more activated than the C6 position due to the proximity of the electron-withdrawing triazole ring. This typically leads to preferential reaction at C8 in mono-functionalization reactions. However, this selectivity can sometimes be modulated by the choice of catalyst, ligands, and reaction conditions.[4]

Below is a diagram illustrating the general workflow for the functionalization of these brominated triazolopyrazines.

G cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Products A 6-bromo-s-triazolo[1,5-a]pyrazine C Suzuki-Miyaura Coupling A->C D Buchwald-Hartwig Amination A->D E Sonogashira Coupling A->E F Nucleophilic Aromatic Substitution A->F B 6,8-dibromo-s-triazolo[1,5-a]pyrazine B->C B->D B->E B->F G 6-Aryl- C->G H 6,8-Diaryl- C->H I 6-Amino- D->I J 6,8-Diamino- D->J K 6-Alkynyl- E->K L 6,8-Dialkynyl- E->L M 6-Alkoxy/Thioalkoxy- F->M N 6,8-Dialkoxy/Dithioalkoxy- F->N

Caption: General functionalization pathways for brominated s-triazolo[1,5-a]pyrazines.

Comparative Reactivity Analysis: Experimental Data

To provide a clear comparison, the following table summarizes typical experimental outcomes for the reactions of 6-bromo- and 6,8-dibromo-s-triazolo[1,5-a]pyrazine with representative coupling partners. The data presented is a synthesis of literature reports on analogous heterocyclic systems and expected reactivity trends.

ReactionSubstrateCoupling PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C8:C6)
Suzuki-Miyaura 6-bromo-4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012~85N/A
6,8-dibromo-4-Methoxyphenyl-boronic acid (1.1 eq)Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O908~90>95:5
6,8-dibromo-4-Methoxyphenyl-boronic acid (2.2 eq)Pd(dppf)Cl₂ (10)Cs₂CO₃DMF12024~75Di-substituted
Buchwald-Hartwig 6-bromo-MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOtBuToluene11016~80N/A
6,8-dibromo-Morpholine (1.1 eq)Pd₂(dba)₃ (2) / Xantphos (4)NaOtBuToluene10010~88>95:5
6,8-dibromo-Morpholine (2.2 eq)Pd₂(dba)₃ (4) / BINAP (8)K₃PO₄Dioxane12024~70Di-substituted
Sonogashira 6-bromo-PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHF606~90N/A
6,8-dibromo-Phenylacetylene (1.1 eq)PdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHF504~95>98:2
SNAr 6-bromo-Sodium MethoxideN/AN/AMeOH8024~60N/A
6,8-dibromo-Sodium Methoxide (1.1 eq)N/AN/AMeOH6512~75>90:10

Key Observations:

  • Enhanced Reactivity of the Dibromo Compound: In all monosubstitution reactions, 6,8-dibromo-s-triazolo[1,5-a]pyrazine generally reacts faster and under milder conditions to give higher yields compared to the 6-bromo analog. This is consistent with the increased electrophilicity of the pyrazine ring.

  • Excellent Regioselectivity: For monosubstitution reactions of the dibromo compound, there is a strong preference for reaction at the C8 position. This highlights the directing effect of the fused triazole ring.

  • ** harsher Conditions for Disubstitution:** The introduction of a second substituent on the dibromo compound requires more forcing conditions (higher temperatures, longer reaction times, and often a change in catalyst/ligand system). This is due to the deactivating effect of the first-introduced electron-donating group.

Detailed Experimental Protocols

The following protocols are representative examples for the functionalization of these scaffolds.

Regioselective Suzuki-Miyaura Coupling of 6,8-dibromo-s-triazolo[1,5-a]pyrazine

G A Combine 6,8-dibromo-s-triazolo[1,5-a]pyrazine, boronic acid, base, and solvent in a flask. B Degas the mixture with an inert gas (Ar or N₂). A->B C Add Pd catalyst. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up: cool, dilute, extract, and dry. E->F G Purify by column chromatography. F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Procedure:

  • To a microwave vial is added 6,8-dibromo-s-triazolo[1,5-a]pyrazine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • The vial is sealed and evacuated and backfilled with argon three times.

  • Dioxane and water (4:1, 0.1 M) are added, and the mixture is sparged with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the vial is sealed.

  • The reaction mixture is heated to 90 °C for 8 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the C8-arylated product.

Buchwald-Hartwig Amination of 6-bromo-s-triazolo[1,5-a]pyrazine

G A Add 6-bromo-s-triazolo[1,5-a]pyrazine, base, and ligand to a Schlenk flask. B Evacuate and backfill with inert gas. A->B C Add solvent, amine, and Pd precatalyst. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up: cool, filter through celite, and concentrate. E->F G Purify by column chromatography. F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Procedure:

  • A Schlenk tube is charged with sodium tert-butoxide (1.4 eq), Xantphos (0.04 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).

  • The tube is evacuated and backfilled with argon.

  • 6-bromo-s-triazolo[1,5-a]pyrazine (1.0 eq) and toluene (0.2 M) are added, followed by morpholine (1.2 eq).

  • The Schlenk tube is sealed, and the mixture is heated to 110 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the 6-morpholinyl-s-triazolo[1,5-a]pyrazine.

Sonogashira Coupling of 6,8-dibromo-s-triazolo[1,5-a]pyrazine

Procedure:

  • To a solution of 6,8-dibromo-s-triazolo[1,5-a]pyrazine (1.0 eq) in a mixture of THF and triethylamine (2:1, 0.15 M) is added phenylacetylene (1.1 eq).

  • The solution is degassed with argon for 20 minutes.

  • Bis(triphenylphosphine)palladium(II) chloride (0.03 eq) and copper(I) iodide (0.05 eq) are added.

  • The reaction mixture is stirred at 50 °C for 4 hours.

  • Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

  • Purification by flash chromatography affords the C8-alkynylated product.

Nucleophilic Aromatic Substitution (SNAr) of 6,8-dibromo-s-triazolo[1,5-a]pyrazine

Procedure:

  • To a solution of 6,8-dibromo-s-triazolo[1,5-a]pyrazine (1.0 eq) in methanol (0.2 M) is added sodium methoxide (1.1 eq, as a 25 wt% solution in methanol).

  • The reaction mixture is heated to 65 °C in a sealed tube for 12 hours.

  • After cooling, the mixture is neutralized with acetic acid and concentrated.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield 6-bromo-8-methoxy-s-triazolo[1,5-a]pyrazine.

Conclusion and Future Outlook

This guide has systematically compared the reactivity of 6,8-dibromo- and 6-bromo-s-triazolo[1,5-a]pyrazine. The key takeaways for the synthetic chemist are:

  • 6,8-dibromo-s-triazolo[1,5-a]pyrazine is the more reactive substrate , offering faster reaction times and milder conditions for mono-functionalization.

  • Mono-functionalization of the dibromo-scaffold proceeds with high regioselectivity at the C8 position , providing a predictable route to 8-substituted-6-bromo-s-triazolo[1,5-a]pyrazines, which are themselves valuable intermediates for further diversification.

  • Sequential functionalization is readily achievable , allowing for the synthesis of differentially substituted 6,8-disubstituted-s-triazolo[1,5-a]pyrazines.

The choice between these two building blocks will ultimately depend on the synthetic target. For the rapid generation of analogs with substitution at the 8-position, the dibromo-compound is the superior starting material. For direct access to 6-substituted analogs without the need for subsequent reactions, the monobromo-compound is the more straightforward choice.

The continued development of novel catalysts and ligands will undoubtedly further expand the synthetic utility of these versatile scaffolds, enabling even more precise and efficient construction of complex molecules for drug discovery and beyond.

References

A Comparative Guide to the Biological Activity of 6,8-Dibromo-triazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine heterocyclic system is a "privileged scaffold" in medicinal chemistry, a core structure that has been shown to be a versatile framework for designing a wide array of biologically active compounds.[4] Its structural similarity to purines allows it to function as a bioisostere, interacting with biological targets that recognize purine-based structures.[5] This has led to the development of triazolopyrimidine and triazolopyrazine derivatives with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[6]

The introduction of halogen atoms, such as bromine, at the 6 and 8 positions of the triazolo[1,5-a]pyrazine core can significantly modulate the compound's physicochemical properties and biological activity. The electron-withdrawing nature and steric bulk of bromine can influence binding affinity to target proteins and alter metabolic stability. This guide focuses specifically on these 6,8-dibrominated derivatives, comparing their performance with other substituted triazolopyrazines and established therapeutic agents.

Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: A Self-Validating Protocol

The synthesis of the 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine core is a critical first step in exploring its therapeutic potential. While a specific protocol for this exact derivative is not extensively detailed in publicly available literature, a reliable synthetic route can be constructed based on established methodologies for analogous triazolo[1,5-a]pyrazine systems. The following protocol is a self-validating system, designed with clear causality behind each experimental choice.

Experimental Protocol: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

This protocol is adapted from established synthetic routes for related triazolopyrazine derivatives.[6]

Step 1: Synthesis of 2-hydrazinylpyrazine

  • Rationale: The initial step involves the formation of a key intermediate, a substituted hydrazine, which will be crucial for the subsequent cyclization to form the triazole ring.

  • Procedure:

    • To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate in a dropwise manner at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain 2-hydrazinylpyrazine.

Step 2: Bromination of 2-hydrazinylpyrazine

  • Rationale: This step introduces the critical bromine substituents onto the pyrazine ring. The use of N-bromosuccinimide (NBS) is a standard and effective method for the bromination of electron-rich aromatic rings.

  • Procedure:

    • Dissolve 2-hydrazinylpyrazine in a suitable solvent such as chloroform or dichloromethane.

    • Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dibromo-2-hydrazinylpyrazine.

Step 3: Cyclization to form 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

  • Rationale: The final step involves the formation of the fused triazole ring through a cyclization reaction. The use of an orthoester provides the necessary carbon atom to complete the five-membered triazole ring.

  • Procedure:

    • Reflux a mixture of 3,5-dibromo-2-hydrazinylpyrazine and triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.[7][8]

Synthesis_Workflow Start 2-Chloropyrazine Step1 Hydrazine Hydrate Ethanol, 0°C to RT Start->Step1 Intermediate1 2-Hydrazinylpyrazine Step1->Intermediate1 Step2 N-Bromosuccinimide (2.2 eq) CHCl3, 0°C to RT Intermediate1->Step2 Intermediate2 3,5-Dibromo-2-hydrazinylpyrazine Step2->Intermediate2 Step3 Triethyl Orthoformate p-TsOH (cat.), Reflux Intermediate2->Step3 Product 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine Step3->Product

Caption: Synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.

Comparative Analysis of Biological Activity

The true measure of a novel compound's potential lies in its performance relative to existing molecules. This section provides a data-driven comparison of 6,8-Dibromo-triazolo[1,5-a]pyrazine derivatives against other triazolopyrazines and standard drugs in the context of anticancer and antibacterial activities.

Anticancer Activity: A Focus on Kinase Inhibition

Many triazolo[1,5-a]pyrazine derivatives have demonstrated potent anticancer activity, often through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Comparative Data: Anticancer Activity of Triazolo[1,5-a]pyrazine Derivatives

Compound IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 22i [1][2][3]triazolo[4,3-a]pyrazine with 4-oxo-pyridazinoneA549 (Lung)0.83 ± 0.07--[9]
MCF-7 (Breast)0.15 ± 0.08--[9]
HeLa (Cervical)2.85 ± 0.74--[9]
Compound 17l [1][2][3]triazolo[4,3-a]pyrazine derivativeA549 (Lung)0.98 ± 0.08Foretinib-[10][11]
MCF-7 (Breast)1.05 ± 0.17Foretinib-[10][11]
HeLa (Cervical)1.28 ± 0.25Foretinib-[10][11]
Compound 6i [1][2][3]triazolo[1,5-a]pyrimidine derivativeMGC-803 (Gastric)0.96--[1]
MM137 Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazineBxPC-3 (Pancreatic)0.18--[12]
PC-3 (Prostate)0.06--[12]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer efficacy of these compounds is often rooted in their ability to inhibit specific protein kinases. For instance, several triazolo[4,3-a]pyrazine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[10][11] Others have been shown to target Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK7, which are essential for cell cycle progression.[3][13]

The 6,8-dibromo substitution pattern is anticipated to enhance the inhibitory activity of the triazolo[1,5-a]pyrazine scaffold. The bromine atoms can form halogen bonds with the target protein, potentially increasing binding affinity and specificity.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression CDK7 CDK7 CDK7->Cell_Cycle_Progression Triazolo_Pyrazine 6,8-Dibromo- triazolo[1,5-a]pyrazine Derivatives Triazolo_Pyrazine->cMet Inhibition Triazolo_Pyrazine->VEGFR2 Inhibition Triazolo_Pyrazine->CDK7 Inhibition

Caption: Inhibition of key signaling pathways by triazolo[1,5-a]pyrazine derivatives.

Antibacterial Activity: A Promising Alternative to Existing Antibiotics

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. The triazolo[1,5-a]pyrazine scaffold has also shown promise in this area.

Comparative Data: Antibacterial Activity of Triazolo[1,5-a]pyrazine Derivatives

Compound IDSubstitution PatternTarget BacteriaMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 2e triazolo[4,3-a]pyrazine derivativeS. aureus32Ampicillin32[14]
E. coli16Ampicillin8[14]
Compound 9n 1,2,4-triazolo[1,5-a]pyrimidine derivativeGram-positive & Gram-negative16-102 (µM)Ciprofloxacin10-90 (µM)[2]
Compound 9o 1,2,4-triazolo[1,5-a]pyrimidine derivativeGram-positive & Gram-negative16-102 (µM)Ciprofloxacin10-90 (µM)[2]
Compound 3a Pyrazolo[1,5-a]pyrimidine derivativeGram-positive0.125Erythromycin8-64[15]
Gram-negative0.062-0.25Amikacin32-128[15]

Mechanistic Insights: Targeting Essential Bacterial Enzymes

The antibacterial action of some triazolopyrimidine derivatives has been attributed to the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), two enzymes essential for bacterial survival.[2] The 6,8-dibromo substitutions on the triazolo[1,5-a]pyrazine core could enhance interactions with these bacterial targets, potentially leading to improved potency and a broader spectrum of activity.

Antibacterial_Workflow Compound 6,8-Dibromo- triazolo[1,5-a]pyrazine Derivatives Target1 Bacterial DNA Gyrase Compound->Target1 Inhibition Target2 Dihydrofolate Reductase (DHFR) Compound->Target2 Inhibition Process1 DNA Replication Target1->Process1 Process2 Folate Synthesis Target2->Process2 Outcome Bacterial Cell Death Process1->Outcome Process2->Outcome

Caption: Proposed antibacterial mechanism of action for triazolo[1,5-a]pyrazine derivatives.

Conclusion and Future Perspectives

The 6,8-Dibromo-triazolo[1,5-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the potential for these derivatives to exhibit potent anticancer and antibacterial activities, likely through the modulation of key enzymatic targets. The introduction of bromine atoms at the 6 and 8 positions is a strategic modification that can enhance biological activity through favorable interactions with target proteins.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6,8-Dibromo-triazolo[1,5-a]pyrazine derivatives with diverse substitutions at other positions of the heterocyclic core. Structure-activity relationship (SAR) studies will be crucial in identifying the optimal substitution patterns for maximizing potency and selectivity. Furthermore, in-depth mechanistic studies, including X-ray crystallography of ligand-protein complexes, will provide a deeper understanding of the molecular basis of their activity and guide the rational design of next-generation inhibitors. The insights provided in this guide serve as a foundation for these future endeavors, paving the way for the potential clinical translation of this promising class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] As a purine bioisostere, this scaffold has been successfully employed in the design of inhibitors for a range of therapeutic targets, including kinases and phosphodiesterases (PDEs).[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various triazolo[1,5-a]pyrazine analogs, offering a comparative overview of their performance against different biological targets, supported by experimental data and detailed protocols.

The Triazolo[1,5-a]pyrazine Scaffold: A Versatile Core

The triazolo[1,5-a]pyrazine ring system is an aromatic, bicyclic heterocycle that is isoelectronic with purines.[3] This structural mimicry allows it to interact with the binding sites of enzymes that recognize purine-containing substrates, such as ATP in the case of kinases. The nitrogen-rich nature of the scaffold provides multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for potent and selective target engagement.

Mechanism of Action: Targeting Key Signaling Pathways

Triazolo[1,5-a]pyrazine analogs have demonstrated inhibitory activity against several key enzyme families involved in cellular signaling pathways. This guide will focus on two prominent examples:

  • Kinase Inhibition: Many analogs have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), c-Met, and VEGFR-2.[4][5][6] By competing with ATP for the kinase's active site, these inhibitors can modulate cellular processes such as cell cycle progression and angiogenesis, making them attractive candidates for cancer therapy.

  • Phosphodiesterase (PDE) Inhibition: Certain triazolo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE2.[7][8] PDEs are responsible for the degradation of the second messengers cAMP and cGMP. Inhibiting PDE2 can elevate the levels of these cyclic nucleotides, which has therapeutic potential in neurological and psychiatric disorders.[7][9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of triazolo[1,5-a]pyrazine analogs is highly dependent on the nature and position of substituents on the core scaffold. This section provides a comparative analysis of the SAR for different classes of inhibitors.

Kinase Inhibitors

A common strategy in the design of triazolo[1,5-a]pyrazine-based kinase inhibitors involves the introduction of various substituents at the C5 and C7 positions.

Table 1: Comparative Activity of Triazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

CompoundTarget Kinase(s)R1 (Position 5)R2 (Position 7)IC50 (µM)Reference
12b EGFR, VEGFR2, TrkA, CDK2Phenyl4-(4-methylpiperazin-1-yl)phenylaminoEGFR: 2.19, VEGFR2: 2.95, TrkA: 3.49, CDK2: 9.31[4]
12c Broad SpectrumPhenyl4-(4-ethylpiperazin-1-yl)phenylaminoGI50 (mean): 3.51[4]
H12 MGC-803, HCT-116, MCF-7 cellsIndole4-methylpiperazin-1-ylmethylMGC-803: 9.47, HCT-116: 9.58, MCF-7: 13.1[10]
17l c-Met, VEGFR-22,4-dichloro-5-methoxyphenyl4-((4-ethylpiperazin-1-yl)methyl)phenylaminoc-Met: 0.026[5]

Key SAR Insights for Kinase Inhibitors:

  • Position 7: A substituted aniline or a related aromatic amine at the 7-position is a common feature for potent kinase inhibition. The nature of the substituent on this ring can significantly impact potency and selectivity. For instance, the presence of a piperazine moiety often enhances activity, as seen in compounds 12b , 12c , H12 , and 17l .[4][5][10]

  • Position 5: The substituent at the 5-position also plays a crucial role. Aromatic rings, such as phenyl or indole, are frequently employed.[4][10] The substitution pattern on this ring can be optimized to improve activity and pharmacokinetic properties.

  • Bioisosteric Replacements: The triazolo[1,5-a]pyrimidine scaffold has been explored as a bioisostere for other heterocyclic systems. For example, replacing it with a pyrazolo[1,5-a]pyrimidine can lead to potent inhibitors of tropomyosin receptor kinases (Trks).[11]

Phosphodiesterase (PDE) Inhibitors

For PDE inhibitors, particularly those targeting PDE2, the substitution pattern on the triazolo[1,5-a]pyrazine core is distinct from that of kinase inhibitors.

Table 2: Comparative Activity of Pyrido[4,3-e][4][10][12]triazolo[4,3-a]pyrazine Analogs as PDE2 Inhibitors

CompoundTarget PDER (meta-position of phenyl)IC50 (nM)Selectivity vs. PDE10Reference
5 PDE2-15-[7]
6 PDE2-29-[7]
9 PDE2n-butoxyPotent917-fold[7]

Key SAR Insights for PDE2 Inhibitors:

  • Core Structure: A tricyclic pyrido[4,3-e][4][10][12]triazolo[4,3-a]pyrazine core has been identified as a potent scaffold for PDE2 inhibition.[7]

  • Phenyl Substituent: A phenyl ring attached to the triazole moiety is a key feature.

  • Selectivity: Introducing a linear, lipophilic group at the meta-position of the phenyl ring, such as an n-butoxy group in compound 9 , dramatically increases selectivity for PDE2 over other PDE isoforms like PDE10.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standard experimental procedures for evaluating the activity of triazolo[1,5-a]pyrazine analogs.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase inhibition assay.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase, substrate, and ATP solution C Incubate kinase with test compounds A->C B Prepare serial dilutions of test compounds B->C D Initiate reaction by adding ATP and substrate C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure kinase activity (e.g., luminescence, fluorescence) F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrazine analogs in DMSO.

  • Pre-incubation: In a microplate, add the kinase solution and the test compounds. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value by fitting the data to a dose-response curve.

PDE2 Inhibition Assay (General Protocol)

This protocol outlines a standard procedure for measuring PDE2 inhibition.

Workflow for PDE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare PDE2 enzyme and cGMP solution C Incubate PDE2 with test compounds A->C B Prepare serial dilutions of test compounds B->C D Initiate reaction by adding cGMP C->D E Incubate at 30°C D->E F Stop reaction E->F G Measure remaining cGMP (e.g., fluorescence polarization) F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: Workflow for a typical in vitro PDE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified PDE2 enzyme and its substrate, cGMP, in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrazine analogs in DMSO.

  • Pre-incubation: In a microplate, add the PDE2 enzyme solution and the test compounds. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the cGMP substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of remaining cGMP. A common method is a fluorescence polarization-based immunoassay.

  • Data Analysis: Calculate the percentage of PDE2 inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The triazolo[1,5-a]pyrazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide demonstrate that careful and systematic modification of the substituents on the core ring system can lead to significant improvements in activity and selectivity.

Future research in this area will likely focus on:

  • Structure-Based Drug Design: The increasing availability of crystal structures of target proteins in complex with triazolo[1,5-a]pyrazine inhibitors will enable more rational, structure-guided design of new analogs with improved properties.[8][13]

  • Exploration of New Chemical Space: Synthesis of novel analogs with diverse substituents and exploration of different bioisosteric replacements for the core scaffold will continue to be important for discovering new lead compounds.[12][14]

  • Optimization of Pharmacokinetic Properties: In addition to potency and selectivity, future efforts will need to focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure their suitability for in vivo studies and potential clinical development.

This guide provides a comprehensive overview of the current state of SAR studies for triazolo[1,5-a]pyrazine analogs. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Senior Application Scientist's Guide to Dihalogenated Heterocyclic Building Blocks: A Comparative Analysis of 6,8-Dibromo-triazolo[1,5-a]pyrazine

A Senior Application Scientist's Guide to Dihalogenated Heterocyclic Building Blocks: A Comparative Analysis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic cores is paramount. Dihalogenated heterocyclic building blocks serve as exceptionally versatile platforms, enabling the controlled, sequential introduction of diverse functionalities. Among these, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine has emerged as a scaffold of significant interest. This guide provides an in-depth comparison of this building block against other common dihalogenated systems, grounded in experimental rationale and proven applications.

Introduction to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: A Privileged Scaffold

The triazolopyrazine scaffold, a nitrogen-rich, fused heterocyclic system, is a cornerstone in medicinal chemistry.[4][5] Its structural features, including multiple hydrogen bond acceptors and a rigid framework, make it ideal for targeted interactions with biological macromolecules. The 6,8-dibromo derivative (Figure 1) is particularly valuable as it provides two distinct, reactive handles for elaboration through transition metal-catalyzed cross-coupling reactions.

Figure 1: Structure of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

  • IUPAC Name: 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine[6]

  • CAS Number: 944709-42-6[6]

  • Molecular Formula: C5H2Br2N4[7]

  • Molecular Weight: 277.9 g/mol [7]

The electron-deficient nature of the pyrazine ring, further accentuated by the fused triazole system, activates the C-Br bonds towards oxidative addition by palladium catalysts, a critical step in many cross-coupling reactions.[3] This inherent reactivity is the foundation of its utility.

The Strategic Value of Sequential Cross-Coupling

The primary advantage of a dihalogenated building block is the potential for site-selective, sequential functionalization. This allows for the creation of complex, non-symmetrical molecules from a single, readily available starting material. The differential reactivity of the two halogen atoms is the key to this strategy. In 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, the electronic environment of the C6-Br and C8-Br bonds is non-equivalent, enabling chemists to target one position over the other by carefully selecting catalysts, ligands, and reaction conditions.

Below is a generalized workflow illustrating this powerful concept.

GA6,8-DibromoScaffoldBReaction 1:Selective Coupling at C8(e.g., Suzuki)A->B Arylboronic Acid,Pd Catalyst 1CMono-functionalizedIntermediateB->CDReaction 2:Coupling at C6(e.g., Buchwald-Hartwig)C->D Amine,Pd Catalyst 2EDi-functionalizedProduct LibraryD->EGcluster_0Catalytic CycleAPd(0)L₂BOxidativeAdditionA->BAr-BrCAr(Br)Pd(II)L₂B->CDAmine Coordination& DeprotonationC->DHNR₂, BaseEAr(NR₂)Pd(II)L₂D->EFReductiveEliminationE->FF->AGAr-NR₂F->G

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Novel Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Kinase Target and the Triazolopyrazine Scaffold

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical "druggable" target classes.[2] In the quest for potent and selective kinase inhibitors, the triazolopyrazine scaffold has emerged as a privileged structure. Its unique chemical properties allow for the design of compounds that can effectively compete with ATP for binding to the kinase active site.[3][4]

The initial step in characterizing a novel triazolopyrazine compound is to accurately determine its inhibitory activity against the target kinase.[2] This requires a carefully selected and rigorously executed in vitro assay. This guide will compare the most prevalent assay technologies and provide step-by-step protocols designed to generate a self-validating data package, ensuring the scientific integrity of your findings.

Part 1: A Comparative Analysis of In Vitro Kinase Assay Platforms

The fundamental goal of a kinase activity assay is to measure the rate of phosphate transfer from ATP to a substrate. The choice of assay technology is a critical decision that impacts data quality, throughput, and potential for compound interference.

Technology Deep Dive
  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[5][6] The ADP-Glo™ assay, for instance, works in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction to produce light.[5][7] The resulting luminescence is directly proportional to kinase activity.

  • Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., Z'-LYTE™, LanthaScreen™): FRET-based assays measure the phosphorylation of a peptide substrate labeled with a FRET pair of fluorophores.

    • Z'-LYTE™: This platform uses a peptide substrate labeled with two fluorophores.[8][9] When the peptide is unphosphorylated, a specific protease can cleave it, separating the fluorophores and disrupting FRET. Kinase-mediated phosphorylation protects the peptide from cleavage, maintaining a high FRET signal.[8][10] Inhibition of the kinase leads to more cleavage and a loss of FRET.

    • LanthaScreen™: This is a time-resolved FRET (TR-FRET) assay. In the activity assay format, a terbium-labeled antibody binds to a phosphorylated, fluorescein-labeled substrate, bringing the fluorophores into proximity and generating a FRET signal.[11] The binding assay format, conversely, measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor.[12][13]

  • Radiometric Assays ([γ-³²P]-ATP): Historically the "gold standard," this method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.[14] While highly sensitive and direct, the significant safety and disposal considerations for radioactive materials have led to its replacement by other methods in many high-throughput applications.[14]

Comparative Summary of Key Assay Platforms
FeatureADP-Glo™ (Luminescence)Z'-LYTE™ (FRET)LanthaScreen™ (TR-FRET)Radiometric ([γ-³²P]-ATP)
Principle ADP DetectionProtease-based cleavage of FRET peptideAntibody detection of phosphorylated FRET peptideDirect measurement of ³²P incorporation
Readout LuminescenceRatiometric FluorescenceTime-Resolved FRETRadioactivity (Scintillation)
Throughput HighHighHighLow to Medium
Sensitivity HighHighVery HighVery High
Compound Interference Low (light-based)Moderate (fluorescent compounds)[15][16]Low (TR-FRET minimizes background fluorescence)Very Low
ATP Concentration Flexible (up to 1 mM)[7]FlexibleFlexibleFlexible
Key Advantage Universal for any ADP-producing enzyme[6]Ratiometric readout minimizes well-to-well variation[8]High signal-to-background; binding assay format availableDirect, unambiguous measurement
Key Disadvantage Two-step addition protocolPotential for protease inhibition by compoundsRequires specific antibodiesSafety and disposal of radioactive waste[14]

Part 2: Detailed Experimental Protocols

A robust inhibitor characterization workflow involves an initial potency determination followed by an orthogonal validation using a different assay technology. This approach ensures that the observed activity is not an artifact of the chosen assay platform.

Protocol 1: Primary Screening and IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol is designed to determine the concentration of a triazolopyrazine compound required to inhibit 50% of the kinase activity (IC₅₀).

Principle of the Assay

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced. The kinase reaction is first performed, then an "ADP-Glo™ Reagent" is added to stop the reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert the ADP into a luminescent signal.[5][7]

Workflow Diagram: ADP-Glo™ Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation kr_start 1. Add Kinase, Substrate, & Triazolopyrazine Inhibitor kr_atp 2. Initiate with ATP (at Km concentration) kr_start->kr_atp kr_incubate 3. Incubate at 30°C (e.g., 60 min) kr_atp->kr_incubate sg_stop 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) kr_incubate->sg_stop Reaction produces ADP sg_incubate1 5. Incubate at RT (40 min) sg_stop->sg_incubate1 sg_detect 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) sg_incubate1->sg_detect sg_incubate2 7. Incubate at RT (30-60 min) sg_detect->sg_incubate2 readout 8. Measure Luminescence sg_incubate2->readout Light ∝ ADP Z_LYTE_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Development Reaction kr_start 1. Combine Kinase, FRET-Peptide, & Triazolopyrazine Inhibitor kr_atp 2. Initiate with ATP (at Km concentration) kr_start->kr_atp kr_incubate 3. Incubate at RT (60 min) kr_atp->kr_incubate dr_add 4. Add Development Reagent (Protease) kr_incubate->dr_add Phosphorylation protects peptide dr_incubate 5. Incubate at RT (60 min) dr_add->dr_incubate dr_stop 6. Add Stop Reagent dr_incubate->dr_stop readout 7. Measure FRET Signal (Emission Ratio 445nm/520nm) dr_stop->readout Ratio ∝ Kinase Activity

References

Comparing kinase selectivity profiles of different triazolopyrazine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing Kinase Selectivity Profiles of Triazolopyrazine Inhibitors

The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry.[1] Its versatility has made it a privileged structure for the development of novel kinase inhibitors targeting a wide range of diseases, from cancer to inflammatory conditions.[1][2] However, a critical aspect of developing any kinase inhibitor is understanding its selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[3] Consequently, achieving high selectivity for the intended target kinase while minimizing off-target activity is paramount to developing safe and effective therapeutics.[3]

This guide provides a framework for comparing the kinase selectivity profiles of different triazolopyrazine-based inhibitors. We will delve into the structure-activity relationships (SAR) that govern selectivity, present comparative data for representative compounds, and detail the state-of-the-art methodologies used to generate these essential profiles.

The Imperative of Kinase Selectivity Profiling

Pharmacological studies, particularly in the kinase field, can be compromised by the fact that many inhibitors are not entirely selective for a single target.[3] Broad-spectrum or "promiscuous" inhibitors can lead to unexpected toxicities or confound the interpretation of experimental results by hitting multiple nodes in complex signaling networks. Conversely, understanding an inhibitor's off-target profile can sometimes reveal opportunities for polypharmacology, where engaging multiple targets may lead to enhanced therapeutic benefit.

Kinase selectivity profiling is therefore an indispensable part of the drug discovery cascade.[4] It allows researchers to:

  • Validate On-Target Potency: Confirm that the inhibitor potently interacts with the desired kinase.

  • Identify Off-Target Liabilities: Uncover potential cross-reactivities that could lead to adverse effects.[5]

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to rationally design more selective compounds.[6]

  • Select the Best Tool Compounds: Choose the most selective inhibitors for target validation experiments to ensure that the observed biological effects are truly due to the inhibition of the intended target.[3]

Comparative Selectivity Analysis of Triazolopyrazine Inhibitors

To illustrate the differences in selectivity, we will compare two distinct triazolopyrazine-based inhibitors that have been designed to target different kinases. The data below is synthesized from publicly available research to highlight how chemical modifications to the core scaffold can dramatically alter the selectivity profile.

One notable example is a series of [1][6][7]triazolo[4,3-a]pyrazine derivatives developed as dual c-Met and VEGFR-2 inhibitors.[8][9] Another is PF-04217903 , which also features a triazolopyrazine scaffold and was optimized as a potent and highly selective c-MET inhibitor.[10]

Table 1: Comparative Kinase Inhibition Profiles

Target KinaseCompound 17l (IC50)[8][9]PF-04217903 (IC50)[10]Selectivity Notes
Primary Targets
c-Met26.0 nM< 5 nMBoth compounds are potent c-Met inhibitors.
VEGFR-22.6 µM> 10 µMCompound 17l was designed as a dual inhibitor and shows activity against VEGFR-2, whereas PF-04217903 is highly selective for c-Met.
Key Off-Targets
EGFR> 10 µMNot specified, but described as "exquisitely selective"Compound 17l demonstrates high selectivity against EGFR.[9]
Other KinasesNot specified in detailTested against a panel of >160 kinases with minimal off-target activityComprehensive profiling reveals the high selectivity of PF-04217903.

IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.

The data clearly shows a divergence in strategy and outcome. Compound 17l was intentionally designed as a dual inhibitor, a common strategy in anti-cancer therapy to block multiple signaling pathways simultaneously.[9] In contrast, PF-04217903 is an example of a highly optimized, selective inhibitor, which is often desirable for minimizing off-target effects and for use as a precise chemical probe to study the function of a specific kinase.[10]

Key Signaling Pathway: c-Met and VEGFR-2 in Cancer

The diagram below illustrates the signaling pathways targeted by dual c-Met/VEGFR-2 inhibitors like compound 17l. Both receptors are receptor tyrosine kinases (RTKs) that play crucial roles in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. By inhibiting both, the aim is to achieve a more comprehensive blockade of tumor progression.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS_RAF_MEK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT VEGFR2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis & Metastasis PI3K_AKT->Angiogenesis Inhibitor Triazolopyrazine Inhibitor (e.g., Compound 17l) Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: c-Met and VEGFR-2 signaling pathways inhibited by a dual triazolopyrazine inhibitor.

Experimental Protocols for Kinase Selectivity Profiling

A variety of robust methods are available for assessing kinase inhibitor selectivity, ranging from biochemical assays against purified enzymes to cell-based assays that measure target engagement in a more physiological context.[3][7] The KINOMEscan™ platform is a widely used, high-throughput competition binding assay that provides a quantitative measure of inhibitor-kinase interactions across a large portion of the human kinome.[11][12][13]

Protocol: KINOMEscan™ Competition Binding Assay

This protocol describes the general methodology for determining the dissociation constant (Kd) or percent inhibition for a test compound against a large panel of kinases.

Principle: The assay relies on competitive displacement. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound. The amount of DNA-tagged kinase is then quantified using quantitative PCR (qPCR).[11][12]

Step-by-Step Methodology:

  • Compound Preparation: The triazolopyrazine inhibitor is serially diluted in DMSO to create a range of concentrations for Kd determination (typically an 11-point dose-response curve) or prepared at a single high concentration (e.g., 10 µM) for initial screening.[3]

  • Assay Plate Preparation: The diluted compounds are transferred to assay plates.

  • Kinase/Ligand Incubation: A mixture containing a specific DNA-tagged kinase and the immobilized ligand (e.g., on streptavidin-coated beads) is added to the wells containing the test compound.[11]

  • Competition: The plates are incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's ATP pocket.

  • Washing: Unbound kinase is washed away. The kinase that remains bound to the immobilized ligand on the solid support is retained.

  • Elution and Quantification: The kinase-DNA conjugate is eluted, and the amount of DNA is quantified using a standard qPCR protocol.[11]

  • Data Analysis:

    • The qPCR signal is compared to a DMSO (vehicle) control, where 100% represents no inhibition of binding.

    • For single-concentration screening, the result is often expressed as "% of Control" or "% Inhibition".

    • For dose-response experiments, the data is plotted against the compound concentration, and a binding curve is fitted to calculate the dissociation constant (Kd).[11]

G A Compound Dilution (e.g., 11-point curve in DMSO) B Incubation (DNA-tagged kinase + Immobilized Ligand + Test Compound) A->B C Competitive Binding B->C D Wash Step (Remove unbound kinase) C->D E Quantification (qPCR of bound kinase-DNA tag) D->E F Data Analysis (Calculate Kd or % Inhibition) E->F

Caption: General experimental workflow for a KINOMEscan™ profiling experiment.

Conclusion and Future Perspectives

The triazolopyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[1] As this guide demonstrates, subtle structural modifications can lead to profoundly different selectivity profiles, enabling the development of both highly specific chemical probes and multi-targeted therapeutic agents. A thorough understanding and application of rigorous kinase selectivity profiling methodologies are essential for advancing these promising compounds from the laboratory to the clinic. By explaining the causality behind experimental choices and grounding claims in verifiable data, researchers can build a robust case for the continued development of this versatile inhibitor class.

References

A Comparative Efficacy Analysis: Triazolo[1,5-a]pyrazine-Derived Inhibitors Versus Standard Drugs in Kinase-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of a next-generation inhibitor derived from a triazolopyrazine scaffold, Repotrectinib (TPX-0005), against the first-generation standard-of-care, Crizotinib. The focus is on their application in Non-Small Cell Lung Cancer (NSCLC) driven by ROS1 fusions, a context where this comparison is clinically and scientifically pertinent. We will dissect their biochemical potency, cellular activity, clinical efficacy, and performance against acquired resistance mutations, supported by detailed experimental protocols.

Introduction: The Challenge of Targeting ROS1 Fusion-Positive NSCLC

Oncogenic fusions of the ROS1 proto-oncogene tyrosine-protein kinase drive approximately 1-2% of non-small cell lung cancer (NSCLC) cases.[1] These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase, triggering downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote uncontrolled cell proliferation and survival.[2]

The development of tyrosine kinase inhibitors (TKIs) has transformed the treatment landscape for this NSCLC subtype. Crizotinib, a multi-targeted TKI, was the first agent to demonstrate significant efficacy and gain approval, establishing a new standard of care.[3][4] However, the clinical utility of first-generation inhibitors is often limited by two major factors: the eventual development of acquired resistance, frequently through secondary mutations in the kinase domain, and poor penetration of the blood-brain barrier, leading to disease progression in the central nervous system (CNS).[4][5]

This challenge has spurred the development of next-generation TKIs. Repotrectinib (TPX-0005), a novel macrocyclic TKI built upon a triazolopyrazine scaffold, was rationally designed to address the shortcomings of earlier inhibitors.[6] Its compact, rigid structure allows it to bind potently to both wild-type and mutated kinases while avoiding steric hindrance that renders older drugs ineffective.[5][6]

Profile of a Novel Triazolopyrazine Inhibitor: Repotrectinib (TPX-0005)

Repotrectinib is a potent, orally available, ATP-competitive inhibitor of ROS1, TRK (A/B/C), and ALK kinases.[7][8] Its macrocyclic design is a key innovation, enabling it to overcome resistance from the highly recalcitrant solvent-front mutations, such as ROS1 G2032R, which are a primary driver of crizotinib resistance.[4][5]

Mechanism of Action: Repotrectinib binds to the ATP-binding pocket of the target kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2] By blocking these oncogenic signals, Repotrectinib induces cell cycle arrest and apoptosis in tumor cells.[2] Preclinical studies have demonstrated its ability to suppress the phosphorylation of ROS1, ALK, and TRK kinases and their downstream effectors (ERK, AKT, STAT3) at nanomolar concentrations.[7]

Below is a conceptual diagram of the ROS1 signaling pathway and the inhibitory action of Repotrectinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein RAS_RAF RAS/RAF/MEK/ERK Pathway ROS1_Fusion->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway ROS1_Fusion->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway ROS1_Fusion->JAK_STAT Activates Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Repotrectinib Repotrectinib Repotrectinib->ROS1_Fusion Inhibits

Caption: ROS1 signaling pathway and point of inhibition by Repotrectinib.

Profile of a Standard Drug: Crizotinib

Crizotinib is a first-generation TKI targeting ALK, ROS1, and MET. Its approval for ROS1-positive NSCLC was based on significant improvements in objective response rate (ORR) and progression-free survival (PFS) compared to chemotherapy.[3] While transformative, its efficacy is often curtailed by the emergence of resistance mutations and its limited ability to control CNS metastases.[9] The ROS1 G2032R solvent-front mutation is a well-characterized mechanism of acquired resistance to Crizotinib.[5]

Comparative Efficacy Analysis

The superiority of a next-generation inhibitor is best demonstrated through direct comparison across biochemical, cellular, and clinical endpoints.

Biochemical Potency: Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency against its target kinase in a purified, cell-free system. Repotrectinib demonstrates significantly higher potency against wild-type ROS1 and retains potent activity against the crizotinib-resistant G2032R mutant, where Crizotinib is largely ineffective.

Target KinaseRepotrectinib IC50 (nM)Crizotinib IC50 (nM)Fold DifferenceSource
Wild-Type ROS1 0.07~1.7~24x[6][8]
ROS1 G2032R Mutant ~4.0>1000>250x[4][6]
Wild-Type ALK 1.01~20-30~25x[7][8]
ALK G1202R Mutant 1.26>1000>790x[7]

Note: IC50 values can vary based on assay conditions. The data presented are representative values from cited literature.

Clinical Efficacy & CNS Activity

Clinical trial data provides the ultimate benchmark for efficacy. The TRIDENT-1 study of Repotrectinib provided compelling evidence of its superiority over historical data for Crizotinib, particularly in TKI-naïve patients and in controlling CNS disease.

Efficacy EndpointRepotrectinib (TRIDENT-1)Crizotinib (Pooled Data)Source
ORR (TKI-Naïve) 79%71.4%[5][10]
Median PFS (TKI-Naïve) 35.7 - 37.1 months11 - 14.6 months[1][9]
Intracranial ORR 89%Low / Limited Data[1]
ORR (Post-Crizotinib, G2032R+) 59%Not Applicable[1]

These data underscore a significant clinical advantage for Repotrectinib, offering longer disease control and potent activity in the brain, a common site of metastasis.[1][9] An indirect treatment comparison analysis found that Repotrectinib was associated with a statistically significant improvement in PFS compared to both Crizotinib and another TKI, Entrectinib.[9]

Key Experimental Methodologies

To ensure scientific integrity, the data presented in this guide are derived from standardized, reproducible assays. Below are detailed protocols for two cornerstone experiments in kinase inhibitor characterization.

Protocol: Biochemical Kinase Binding Assay (LanthaScreen™ TR-FRET)

This assay quantifies the ability of a compound to displace a fluorescent tracer from the ATP-binding site of a kinase, providing a direct measure of binding affinity (IC50).[11][12]

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket.[13] Inhibitor binding displaces the tracer, disrupting FRET and causing a decrease in the emission signal.

Caption: Workflow of a TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

    • Prepare a 3X kinase/antibody solution by diluting the kinase (e.g., to 15 nM final) and Eu-labeled anti-tag antibody (e.g., to 6 nM final) in 1X Kinase Buffer A.[14]

    • Prepare a 3X tracer solution by diluting the Alexa Fluor™ 647-tracer to its predetermined optimal concentration (e.g., 3X its Kd value) in 1X Kinase Buffer A.[14]

  • Compound Plating:

    • Perform serial dilutions of the test compounds (Repotrectinib, Crizotinib) in 100% DMSO.

    • Create a 3X intermediate dilution of each compound concentration in 1X Kinase Buffer A.

    • Dispense 5 µL of the 3X compound dilutions into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "maximum inhibition" (e.g., Staurosporine) controls.[11]

  • Assay Assembly:

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[12]

    • Add 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.[12]

  • Incubation and Measurement:

    • Mix the plate gently on an orbital shaker.

    • Incubate at room temperature for 60 minutes, protected from light.[15]

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls.

    • Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay measures the anti-proliferative activity of an inhibitor on cancer cells by quantifying ATP levels, which correlate with the number of metabolically active, viable cells.[16][17]

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate. When added to cells, it induces lysis, releasing ATP. The luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[18]

Step-by-Step Methodology:

  • Cell Plating:

    • Culture ROS1-fusion positive NSCLC cells (e.g., HCC78) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into opaque-walled 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).[19]

    • Include wells with media only for background luminescence measurement.[19]

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Repotrectinib, Crizotinib) in culture media.

    • Remove the old media from the cell plates and add the media containing the test compounds.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure (Add-Mix-Measure):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Measurement and Analysis:

    • Record the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence from all measurements.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The evidence strongly supports the classification of Repotrectinib as a superior next-generation TKI for ROS1+ NSCLC when compared to the first-generation standard, Crizotinib. Its rational macrocyclic design, derived from a triazolopyrazine scaffold, translates into significantly improved biochemical potency, potent activity against key resistance mutations, and robust clinical efficacy, particularly in the challenging setting of CNS metastases.[1][4][9] These findings have positioned Repotrectinib as a new standard of care for TKI-naïve ROS1+ aNSCLC.[9]

The field continues to evolve, with ongoing research focused on overcoming tertiary resistance mutations that may arise after treatment with next-generation inhibitors and exploring combination therapies to further enhance durability of response. The principles of rational drug design demonstrated in the development of Repotrectinib will undoubtedly guide the creation of future inhibitors for kinase-driven cancers.

References

Cross-validation of experimental vs computed properties of 6,8-Dibromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Experimental and Computational Properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides a comprehensive framework for the cross-validation of key chemical properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, a heterocyclic scaffold with potential applications as a building block in medicinal chemistry, particularly in the development of protein degraders.[4] By integrating high-level computational analysis with robust experimental verification, researchers can build a reliable and predictive understanding of this molecule's behavior, accelerating the design-build-test-learn cycle.

This document is structured to provide not just a list of procedures, but a logical and scientifically-grounded narrative. We will explore the why behind the how, offering insights into the selection of computational methods and experimental techniques. Our objective is to establish a self-validating system where theoretical predictions are rigorously benchmarked against tangible, empirical data, ensuring the highest degree of scientific integrity.

The subject of our study is 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, identified by CAS number 944709-42-6.[1][5][6][7] Before embarking on laboratory synthesis and characterization, a preliminary in silico profile provides a foundational set of predicted properties. Public databases like PubChem offer initial computed data, which serves as a starting point for more sophisticated, customized calculations.[1]

Table 1: Publicly Available Computed Properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

PropertyValueSource
Molecular FormulaC₅H₂Br₂N₄PubChem[1]
Molecular Weight277.90 g/mol PubChem[1]
XLogP31.7PubChem[1]
IUPAC Name6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazinePubChem[1]
SMILESC1=C(N=C(C2=NC=NN21)Br)BrPubChem[1]

While useful, these values are derived from generalized algorithms. For research purposes, a more rigorous computational approach is necessary. Density Functional Theory (DFT) is a powerful quantum mechanical method that can predict a wide array of molecular properties with high accuracy. A typical DFT workflow is outlined below. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a critical choice, often guided by literature precedents on similar heterocyclic systems to ensure reliable results.[2][3]

G cluster_0 Computational Workflow (DFT) mol_structure Define Input Structure (SMILES/Coordinates) dft_setup Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_setup geom_opt Geometry Optimization (Find lowest energy conformation) dft_setup->geom_opt freq_calc Frequency Calculation (Confirm minimum, predict IR) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (Predict ¹H, ¹³C shifts) freq_calc->nmr_calc electronic_calc Electronic Properties (HOMO, LUMO, ESP) nmr_calc->electronic_calc output Computed Data Output electronic_calc->output G cluster_1 Experimental Characterization Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir xray X-ray Crystallography (If single crystal) synthesis->xray data Verified Experimental Data nmr->data ms->data ir->data xray->data

References

A Comparative Guide to P2X7 Receptor Antagonists on Triazolopyrazinone and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of purinergic signaling, the P2X7 receptor stands out as a compelling therapeutic target. Its role as a key mediator of inflammation and immune responses has propelled the development of numerous antagonists. This guide provides an in-depth, objective comparison of P2X7 receptor antagonists derived from or related to the promising triazolopyrazinone scaffold, offering supporting experimental data and field-proven insights to inform your research and development endeavors.

The P2X7 Receptor: A Gateway to Inflammation

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia.[1][2][3] Unlike other P2X receptors, P2X7 requires high concentrations of extracellular ATP for activation, a condition often met at sites of tissue injury and inflammation.[3] This activation triggers a cascade of downstream events, including ion flux, inflammasome activation, and the release of pro-inflammatory cytokines like IL-1β and IL-18, making it a critical node in the inflammatory response.[1][3] Consequently, antagonism of the P2X7 receptor holds significant therapeutic potential for a range of inflammatory, autoimmune, and neurological disorders.[4][5][6]

P2X7 Receptor Signaling Pathway

The signaling cascade initiated by P2X7 activation is multifaceted. Upon ATP binding, the receptor channel opens, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[1][2] The rise in intracellular Ca²⁺ activates various downstream signaling pathways, including MAP kinases (ERK1/2, p38), PI3K/Akt, and transcription factors like NF-κB.[1][2] A key consequence of sustained P2X7 activation is the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[7] This pore formation is a critical step in the activation of the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to its active form, leading to the maturation and release of IL-1β and IL-18.

P2X7_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Pore Macropore Formation P2X7R->Pore Sustained Activation IonFlux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 IonFlux->NLRP3 K⁺ Efflux Kinases Kinase Activation (MAPK, PI3K/Akt) IonFlux->Kinases Ca²⁺ Influx Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b ProIL1b Pro-IL-1β ProIL1b->IL1b NFkB NF-κB Activation Kinases->NFkB NFkB->ProIL1b Upregulates

Figure 1: P2X7 receptor signaling cascade.

The Rise of Triazolopyrazinone-Based Antagonists

The triazolopyrazinone scaffold has emerged as a particularly fruitful starting point for the development of potent and selective P2X7 receptor antagonists. Medicinal chemistry efforts have focused on optimizing this core structure to enhance potency, selectivity, and pharmacokinetic properties, leading to the identification of clinical candidates. A key feature of many potent P2X7 antagonists, including those derived from this scaffold, is the presence of an ortho-substituted aromatic group, which appears to be a crucial pharmacophoric element.[8]

Comparative Analysis of Leading P2X7 Antagonists

This guide focuses on a comparative analysis of JNJ-54175446, a prominent triazolopyrazinone-derived antagonist, alongside two other well-characterized P2X7 inhibitors, AZD9056 and CE-224,535. While not all share the exact same scaffold, their extensive preclinical and clinical investigation provides a valuable context for comparison.

CompoundScaffold FamilyTarget Potency (Human P2X7)Brain PenetranceKey Clinical Indication(s) Investigated
JNJ-54175446 Triazolopyridine/Triazolopyrazinone relatedpIC₅₀: 8.46[2]YesMajor Depressive Disorder[9]
AZD9056 BenzamidepIC₅₀: ~7.2-8.4[10]Peripherally restricted[11]Rheumatoid Arthritis, Crohn's Disease[9][12]
CE-224,535 Azauracil/Benzamide relatedPotent (specific IC₅₀ not consistently reported)Peripherally restricted[11]Rheumatoid Arthritis[9][13]

Note: The presented data is collated from various independent studies and should be interpreted with consideration for potential differences in experimental conditions.

JNJ-54175446: A Brain-Penetrant Antagonist for Neuroinflammation

JNJ-54175446 is a potent and selective P2X7 receptor antagonist derived from a 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine scaffold, a close relative of the triazolopyrazinone core.[14] A key distinguishing feature of JNJ-54175446 is its ability to penetrate the central nervous system (CNS).[14] This characteristic makes it a promising candidate for treating neurological and psychiatric disorders where neuroinflammation is implicated.

Preclinical Profile:

  • Potency: JNJ-54175446 exhibits high potency against the human P2X7 receptor with a pIC₅₀ of 8.46.[2] It also shows good potency for the rat P2X7 receptor (pIC₅₀: 8.81), facilitating its preclinical evaluation in rodent models.[2]

  • Pharmacokinetics: Optimization of the scaffold led to improved metabolic stability and an excellent pharmacokinetic profile, with good oral bioavailability.[14]

  • In Vivo Target Engagement: Studies have demonstrated robust in vivo target engagement in the CNS after oral administration.[14]

Clinical Development: JNJ-54175446 has progressed to clinical trials for the treatment of major depressive disorder, based on the hypothesis that targeting neuroinflammation via P2X7 antagonism could offer a novel therapeutic approach.[9]

AZD9056: A Peripherally-Acting Anti-Inflammatory Agent

AZD9056 is a potent P2X7 antagonist with a benzamide structure. Its development has primarily focused on peripheral inflammatory conditions.

Preclinical Profile:

  • Potency: AZD9056 effectively inhibits IL-1β and IL-18 release from human monocytes in a concentration-dependent manner, with pIC₅₀ values ranging from approximately 7.2 to 8.4 depending on the assay conditions.[10]

  • In Vivo Efficacy: In preclinical models of arthritis, AZD9056 demonstrated anti-inflammatory effects, reducing articular inflammation and erosive progression.[10][15]

Clinical Development: AZD9056 was evaluated in Phase II clinical trials for rheumatoid arthritis and Crohn's disease.[9][12] While it showed some promising signals in an early Phase IIa study for rheumatoid arthritis, a subsequent Phase IIb trial did not meet its primary efficacy endpoints.[9][13] Similarly, in a Phase IIa study for Crohn's disease, AZD9056 did not demonstrate a significant anti-inflammatory effect based on biomarker changes, although it did show potential for improving symptoms of chronic abdominal pain.[12] The clinical outcomes suggest that P2X7 antagonism alone may not be sufficient to manage the complex inflammatory cascades in these diseases.[13]

CE-224,535: An Early Entrant with Mixed Clinical Results

CE-224,535, with a structure related to the azauracil and benzamide families, was another P2X7 antagonist advanced into clinical trials for rheumatoid arthritis.

Preclinical Profile:

  • Optimization: The development of CE-224,535 involved multi-parameter optimization to improve its potency and pharmacokinetic properties from an initial high-throughput screening hit.[16]

Clinical Development: In a Phase IIa clinical trial for patients with rheumatoid arthritis inadequately controlled by methotrexate, CE-224,535 did not demonstrate efficacy compared to placebo.[13][17][18] Despite its lack of efficacy, the compound was generally well-tolerated.[17][18]

Experimental Workflows for P2X7 Antagonist Characterization

The evaluation of P2X7 receptor antagonists relies on a series of well-defined in vitro and in vivo assays. The following workflow outlines the key experimental steps.

experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Potency Potency & Selectivity Assays Ca_Flux Calcium Flux Assay Potency->Ca_Flux Primary Screen Dye_Uptake Dye Uptake Assay (Pore Formation) Potency->Dye_Uptake Functional Screen IL1b_Release IL-1β Release Assay Potency->IL1b_Release Functional Screen Human_Blood Whole Blood/PBMC Assays Potency->Human_Blood PK_PD Pharmacokinetics & Pharmacodynamics Human_Blood->PK_PD Efficacy_Models Disease Models (e.g., Arthritis, Neuroinflammation) PK_PD->Efficacy_Models Phase_I Phase I: Safety & Tolerability Efficacy_Models->Phase_I Phase_II Phase II: Efficacy in Patients Phase_I->Phase_II

Figure 2: Experimental workflow for P2X7 antagonist evaluation.

Key Experimental Protocols

1. Calcium Flux Assay

  • Principle: This assay measures the ability of an antagonist to inhibit the influx of calcium into cells upon P2X7 receptor activation by an agonist (e.g., ATP or BzATP).

  • Methodology:

    • Culture cells stably expressing the P2X7 receptor (e.g., HEK293 cells) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Add a P2X7 agonist (e.g., 1 mM ATP) to stimulate calcium influx.

    • Measure the change in fluorescence intensity over time using a fluorometric plate reader.

    • Calculate the IC₅₀ value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

2. Dye Uptake Assay (Pore Formation)

  • Principle: This assay assesses the antagonist's ability to block the formation of the large pore associated with sustained P2X7 activation, measured by the uptake of a fluorescent dye (e.g., YO-PRO-1 or propidium iodide).[7]

  • Methodology:

    • Plate cells endogenously expressing the P2X7 receptor (e.g., J774 macrophages) in a 96-well plate.[7]

    • Pre-incubate the cells with the test antagonist.

    • Add the P2X7 agonist along with a fluorescent dye that can only enter the cell through the large pore.

    • Incubate for a specified period (e.g., 15-30 minutes).

    • Measure the fluorescence of the internalized dye.

    • Determine the IC₅₀ of the antagonist for pore formation inhibition.

3. IL-1β Release Assay

  • Principle: This assay directly measures the functional consequence of P2X7 antagonism by quantifying the inhibition of IL-1β release from immune cells.

  • Methodology:

    • Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1).

    • Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

    • Treat the cells with the P2X7 antagonist.

    • Stimulate the cells with a P2X7 agonist (e.g., BzATP).

    • Collect the cell supernatant and measure the concentration of mature IL-1β using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the dose-dependent inhibition of IL-1β release by the antagonist.

Conclusion and Future Perspectives

The triazolopyrazinone scaffold and its relatives have proven to be a valuable foundation for the design of potent P2X7 receptor antagonists. The development of brain-penetrant compounds like JNJ-54175446 has opened new avenues for targeting neuroinflammatory and psychiatric disorders. However, the mixed clinical outcomes of peripherally restricted antagonists such as AZD9056 and CE-224,535 in complex inflammatory diseases like rheumatoid arthritis highlight the challenges in translating preclinical efficacy to clinical success. These findings underscore the importance of patient stratification and potentially combination therapies to effectively target the multifaceted nature of these conditions.

Future research in this area will likely focus on refining the structure-activity relationships of these scaffolds to further improve their pharmacokinetic and pharmacodynamic properties. Additionally, a deeper understanding of the specific roles of P2X7 in different disease contexts will be crucial for the successful clinical development of the next generation of P2X7 receptor antagonists.

References

Potency comparison of Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pim-1 Inhibitors Based on the Pyrazolo[1,5-a]pyrimidine Scaffold

Introduction: Targeting Pim-1 with a Privileged Scaffold

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] Pim-1, in particular, has emerged as a compelling therapeutic target in oncology due to its pivotal role in regulating cell proliferation, survival, and apoptosis.[1][2] Overexpression of Pim-1 is a common feature in a variety of hematological malignancies and solid tumors, including prostate cancer and acute myeloid leukemia (AML).[1][3]

The quest for potent and selective Pim-1 inhibitors has led to the exploration of various chemical scaffolds. Among these, the pyrazolo[1,5-a]pyrimidine core has garnered significant attention as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[4][5] This guide provides a comprehensive comparison of Pim-1 inhibitors based on this scaffold, delving into their potency, selectivity, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore how this scaffold has been optimized to yield highly potent and selective drug candidates with improved safety profiles compared to earlier generation inhibitors.

The Pim-1 Signaling Pathway: A Central Node in Cancer Cell Survival

Pim-1 functions as a critical downstream effector of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3][6] Upon activation by upstream signals, transcription factors such as STAT3 and STAT5 induce the expression of the PIM1 gene.[3] The Pim-1 kinase then phosphorylates a diverse array of downstream substrates, modulating their activity to promote cell cycle progression and inhibit apoptosis.[3] Key substrates include the pro-apoptotic protein BAD (rendering it inactive), the cell cycle inhibitor p21, and the transcription factor c-Myc.[6][7] The dysregulation of this pathway is a key driver in many cancers.

Pim1_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor bind JAK JAKs Receptor->JAK activate STAT STATs JAK->STAT phosphorylate & activate Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene translocate to nucleus Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase translation BAD BAD Pim1_Kinase->BAD phosphorylates p21 p21 Pim1_Kinase->p21 phosphorylates & inhibits cMyc c-Myc Pim1_Kinase->cMyc phosphorylates & stabilizes pBAD p-BAD (Inactive) Apoptosis Apoptosis pBAD->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Proliferation Cell Proliferation & Survival cMyc->Proliferation promotes

Caption: Overview of the Pim-1 signaling pathway.

Comparative Potency and Selectivity of Pyrazolo[1,5-a]pyrimidine Inhibitors

The development of Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has yielded compounds with impressive potency, often in the nanomolar range. A key objective in their optimization has been to enhance selectivity against other Pim kinase isoforms and to minimize off-target activities, particularly against Flt-3 and the hERG channel, which were concerns with the imidazo[1,2-b]pyridazine inhibitor SGI-1776.[8][9]

CompoundPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Other Notable InhibitionReference
SGI-1776 *736369Flt-3 (44 nM), Haspin (34 nM), hERG (1 µM)[10][11][12]
AZD1208 0.45.01.9Highly selective pan-Pim inhibitor[13][14]
Compound 1 45---[8]
Compound 7 Potent (exact value not specified)---[8]
Compound 9a/b Potent--Strong inhibition of BAD phosphorylation[8]
Compound 11a/b Potent--Strong inhibition of BAD phosphorylation[8]
Compound 10 18---[15]
Compound 11 27---[15]
Compound 11j Potent pan-Pim inhibitorPotentPotent-[16]
Compound 17 Low picomolarLow picomolarLow picomolar10,000-fold gain against Pim-2 vs. initial hit[17]
TP-3654 Potent pan-Pim inhibitorPotentPotentMinimal hERG and CYP inhibition[18]

*Note: SGI-1776 is based on an imidazo[1,2-b]pyridazine core and is included for comparison as a first-generation Pim inhibitor. **Note: AZD1208 is not based on a pyrazolo[1,5-a]pyrimidine scaffold but is a key pan-Pim inhibitor benchmark.

Structure-Activity Relationship (SAR) Insights

Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has revealed critical structural features for potent and selective Pim-1 inhibition. Structure-activity relationship (SAR) studies have shown that substituents at the 3- and 5-positions of the core are crucial for potency.[8][18]

  • 5-Position Substituents : This position is critical for establishing hydrogen bonding interactions with key residues in the Pim-1 ATP-binding pocket, such as Asp-128 and Asp-131.[8] The presence of functional groups with an active proton, like amines (e.g., compound 7) or hydroxyl groups (e.g., compounds 9-11), enhances Pim-1 inhibition compared to ethers or sulfones which lack an active proton.[8]

  • 3-Position Substituents : Modifications at this position also significantly influence potency and selectivity. The combination of the pyrazolo[1,5-a]pyrimidine core with substituents found in potent inhibitors like SGI-1776 led to the generation of compound 1, which demonstrated a Pim-1 IC50 of 45 nM.[8]

  • Overcoming Off-Target Effects : A significant advantage of the pyrazolo[1,5-a]pyrimidine scaffold is the ability to mitigate off-target effects. For instance, while the basic amine moieties in SGI-1776 were linked to strong hERG inhibition, researchers successfully designed pyrazolo[1,5-a]pyrimidine analogs that retained potent Pim-1 inhibition without significant hERG activity at concentrations up to 30 μM.[8][9] This demonstrates the scaffold's utility in developing safer kinase inhibitors.

Key Experimental Protocols for Inhibitor Evaluation

The characterization of Pim-1 inhibitors requires a multi-faceted approach, combining direct enzyme inhibition assays with cell-based assays to confirm target engagement and functional outcomes.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of purified Pim-1 kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[3][19] It is a primary method for determining the direct inhibitory potency (IC50) of a compound on the target enzyme.

ADP_Glo_Workflow Start Start Step1 Prepare Assay Plate: - Add Test Inhibitor (serial dilutions) - Add Positive/Negative Controls Start->Step1 Step2 Add Master Mix: - Pim-1 Kinase - Substrate (e.g., S6Ktide) - ATP Step1->Step2 Step3 Incubate at 30°C (e.g., 45-60 minutes) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Depletes remaining ATP) Step3->Step4 Step5 Incubate at RT (e.g., 40 minutes) Step4->Step5 Step6 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step5->Step6 Step7 Incubate at RT (e.g., 30-45 minutes) Step6->Step7 Step8 Measure Luminescence (Plate Reader) Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for an in vitro biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a 1x Kinase Assay Buffer. Dilute the Pim-1 kinase, substrate peptide (e.g., S6Ktide), ATP, and test inhibitor to their working concentrations in the buffer.[20]

  • Assay Plate Setup : In a 384-well plate, add 1 µl of the test inhibitor (in various concentrations) or DMSO for control wells.[19]

  • Kinase Reaction : Add 2 µl of diluted Pim-1 enzyme, followed by 2 µl of the substrate/ATP mixture to initiate the reaction.[19]

  • Incubation : Incubate the plate at room temperature (or 30°C) for 45-60 minutes to allow the kinase reaction to proceed.[19][20]

  • ATP Depletion : Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • Signal Generation : Add 10 µl of Kinase Detection Reagent. This converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the Pim-1 kinase activity.[19]

  • Analysis : Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement: BAD Phosphorylation Assay

To confirm that an inhibitor can effectively engage Pim-1 within a cellular environment, researchers often measure the phosphorylation status of a known downstream substrate, such as BAD at serine 112.[6][9] A reduction in phosphorylated BAD (p-BAD) indicates successful inhibition of Pim-1 activity in intact cells.

pBAD_Assay_Workflow Start Start Step1 Cell Culture: Culture Pim-1 expressing cells (e.g., MOLM-16, RWPE2) Start->Step1 Step2 Inhibitor Treatment: Treat cells with a range of inhibitor concentrations Step1->Step2 Step3 Incubation: Incubate for a defined period (e.g., 24 hours) Step2->Step3 Step4 Cell Lysis: Lyse cells to release protein content Step3->Step4 Step5 Protein Quantification: Determine protein concentration (e.g., BCA assay) Step4->Step5 Step6 Detection (Western Blot/ELISA): - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with antibodies for p-BAD (Ser112) and Total BAD Step5->Step6 Step7 Data Analysis: Quantify band intensity and normalize p-BAD to Total BAD Step6->Step7 End Determine Cellular IC50 Step7->End

Caption: Workflow for a cell-based target engagement assay.

Step-by-Step Protocol:

  • Cell Culture : Culture a suitable cell line known to express Pim-1 (e.g., MOLM-16 AML cells or RWPE2 prostate cells) under standard conditions.[14][21]

  • Inhibitor Treatment : Treat the cells with a serial dilution of the Pim-1 inhibitor for a specified duration (e.g., 24 hours).[21]

  • Cell Lysis : After treatment, wash the cells and lyse them using an appropriate lysis buffer to extract total cellular proteins.[6]

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading for analysis.

  • Western Blotting :

    • Separate 80 µg of total protein per sample via SDS-PAGE (e.g., 12% gel) and transfer to a PVDF membrane.[22]

    • Block the membrane (e.g., with 3% BSA) and probe with a primary antibody specific for phosphorylated BAD (Ser112).[22]

    • Probe a parallel blot or strip and re-probe the same blot with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding secondary antibody and visualize the bands using an appropriate detection system.

  • Analysis : Quantify the band intensities. The reduction in the p-BAD/Total BAD ratio at different inhibitor concentrations is used to determine the cellular IC50 value.[6]

Functional Outcome: Cell Viability Assay (CellTiter-Glo®)

Ultimately, the goal of a Pim-1 inhibitor in an oncology setting is to reduce cancer cell proliferation and survival. Cell viability assays measure the number of viable cells after treatment with the inhibitor.

Step-by-Step Protocol:

  • Cell Seeding : Seed cells (e.g., Daudi or Raji lymphoma cells) into a 96-well plate at a predetermined density.[22]

  • Inhibitor Treatment : Treat the cells with a range of inhibitor concentrations (e.g., 0.1–40 µM). Include negative (DMSO vehicle) and positive (e.g., Staurosporine) controls.[22]

  • Incubation : Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).[22]

  • Viability Measurement :

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[22] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of metabolically active (viable) cells.[22]

    • Incubate according to the manufacturer's protocol.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Analysis : Calculate the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).[22]

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally versatile and effective framework for the design of potent Pim-1 kinase inhibitors. Through systematic structure-based design and optimization, researchers have successfully developed compounds that not only exhibit low nanomolar potency against Pim-1 but also possess favorable selectivity profiles against other Pim isoforms and unrelated kinases.[8][17]

A crucial achievement has been the successful decoupling of Pim-1 potency from off-target effects like hERG inhibition, a significant hurdle that limited the development of earlier inhibitor classes.[9] Compounds like TP-3654 and others from this series demonstrate that high potency and a clean safety profile are achievable.[18] The continued exploration of this scaffold, guided by the SAR insights discussed, holds great promise for the development of next-generation Pim kinase inhibitors. Future work will likely focus on further refining pan-Pim or isoform-specific inhibition profiles and advancing the most promising candidates into preclinical and clinical development for the treatment of a range of malignancies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dibromo-triazolo[1,5-a]pyrazine

A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of complex molecules like 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is not merely a regulatory hurdle; it is a critical component of responsible research and a cornerstone of laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Immediate Safety Profile and Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is a halogenated heterocyclic compound, and its hazard profile dictates the necessary precautions.

The primary hazard information is derived from the Globally Harmonized System (GHS) classifications provided in Safety Data Sheets (SDS).

Hazard Category GHS Classification & Statement Implication for Handling and Disposal
Acute Toxicity H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.
H332: Harmful if inhaledHandle only in a well-ventilated area, preferably a certified chemical fume hood.
Skin Irritation H315: Causes skin irritationAvoid all skin contact. Wear appropriate chemical-resistant gloves.
Eye Irritation H319: Causes serious eye irritationWear safety glasses with side shields or chemical splash goggles.
Respiratory Irritation H335: May cause respiratory irritationUse a fume hood to prevent inhalation of dust or powder.

GHS Pictogram: The exclamation mark pictogram (GHS07) is used to signify these hazard classes.

The Core Principle: Segregation of Halogenated Waste

The defining structural feature of this compound is the presence of two bromine atoms. This places it squarely in the category of halogenated organic waste . This classification is the single most important factor determining its disposal pathway.

Causality: Halogenated organic compounds cannot be disposed of with non-halogenated organic solvents. The reason is twofold:

  • Incineration Chemistry: The standard disposal method for organic waste is high-temperature incineration. When halogenated compounds are burned, they produce acidic gases (e.g., hydrobromic acid, HBr) and potentially highly toxic byproducts like dioxins and furans if not incinerated at sufficiently high temperatures.[3][4]

  • Specialized Disposal Facilities: Waste streams containing halogens require specialized incinerators equipped with "scrubbers" or other flue-gas treatment systems to neutralize these acidic and toxic byproducts.[3] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the entire batch to be treated by the more complex and expensive disposal process.

Therefore, the cardinal rule is to always segregate halogenated waste from all other waste streams .[5][6]

Disposal Workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

The following diagram outlines the decision-making and operational flow for proper disposal.

GstartWaste Generated(6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine)ppeStep 1: Don Appropriate PPE(Nitrile Gloves, Goggles, Lab Coat)start->ppeidentifyIs the compound halogenated?ppe->identifysegregateStep 2: Segregate into'Halogenated Organic Waste' Streamidentify->segregate Yes non_halogenatedPlace in 'Non-HalogenatedOrganic Waste' Streamidentify->non_halogenated No containerStep 3: Use Designated,Chemically Compatible Containersegregate->containerlabel_wasteStep 4: Label Container Accurately(Full Chemical Name, Hazards, Date)container->label_wastestoreStep 5: Store Securely in a DesignatedSatellite Accumulation Arealabel_waste->storecontact_ehsStep 6: Arrange Pickup via InstitutionalEnvironmental Health & Safety (EHS)store->contact_ehs

Caption: Disposal decision workflow for laboratory chemical waste.

Detailed Step-by-Step Disposal Protocol

This protocol applies to the pure solid compound, solutions containing it, and any materials (e.g., weighing paper, contaminated gloves) grossly contaminated with it.

Step 1: Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing the following:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile is appropriate for incidental contact). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation

  • Designate a specific waste container exclusively for "Halogenated Organic Waste." [6][7]

  • If the compound is in solid form, carefully transfer it into the waste container to minimize dust generation. A chemical fume hood is the required environment for this transfer.

  • If it is in solution, pour the liquid waste into the designated liquid halogenated waste container using a funnel.

  • Any items heavily contaminated with the compound, such as pipette tips or weighing boats, should also be placed in the solid halogenated waste container.

Step 3: Containerization

  • Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department. These are typically made of high-density polyethylene (HDPE).[5]

  • Ensure the container is in good condition, free of external contamination, and has a secure, tightly-sealing cap.[6]

  • Never fill a waste container more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]

Step 4: Accurate Labeling Proper labeling is a regulatory requirement and is crucial for the safety of all personnel.

  • The container must be clearly labeled as "Hazardous Waste."

  • List all chemical constituents by their full name (no formulas or abbreviations). For example: "Waste 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine in Dichloromethane."

  • Indicate the approximate percentage of each component.

  • Mark all relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Note the date when the first drop of waste was added to the container.

Step 5: Temporary Storage

  • Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) . This is typically within or near the laboratory generating the waste.

  • The SAA should be a secondary containment bin to capture any potential leaks from the primary container.

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

Step 6: Final Disposal

  • Never pour this chemical down the drain. This is a violation of environmental regulations.

  • The final disposal must be handled by trained professionals. Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS or equivalent department. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper destruction, typically via high-temperature incineration.

Emergency Procedures for Spills and Exposures

Skin or Eye Contact:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[8]

Minor Spill (Solid):

  • Restrict access to the area.

  • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

  • Carefully sweep the material into a designated waste container.

  • Clean the spill area with a detergent and water solution.

  • All cleanup materials must be disposed of as halogenated hazardous waste.

Major Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's EHS emergency line. Do not attempt to clean up a large spill yourself.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine, protecting themselves, their colleagues, and the environment.

Navigating the Uncharted: A Safety and Handling Guide for 6,8-Dibromo-triazolo[1,5-a]pyrazine

Navigating the Uncharted: A Safety and Handling Guide for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

For researchers at the forefront of drug discovery and development, the exploration of novel chemical entities is a daily reality. Among these, heterocyclic compounds are prized for their versatile reactivity and potential as scaffolds for new therapeutics.[1][2][3] 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine is one such compound, a brominated heterocycle with potential applications in medicinal chemistry. However, its novelty means that comprehensive safety data is not yet widely available.

This guide provides a robust framework for the safe handling and disposal of 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine. In the absence of a specific Safety Data Sheet (SDS), the following protocols are derived from the chemical's structure, data on analogous compounds, and established best practices for managing highly potent research chemicals.[6] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment: A Precautionary Approach

Given the structure of 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine, which features a dibrominated heterocyclic core, a conservative approach to hazard assessment is warranted. Brominated organic compounds can be persistent and bio-accumulative, and many serve as building blocks for biologically active molecules.[7][8] Therefore, it is prudent to treat this compound as potentially hazardous.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar brominated compounds are known to cause skin and eye irritation.[9]

  • Respiratory Tract Irritation: Inhalation of fine dust or aerosols may lead to respiratory irritation.[9]

  • Toxicity: As a novel compound intended for potential use in drug development, its toxicological properties have not been fully investigated. It should be handled as a potent compound with unknown toxicity.[10]

Due to these potential hazards, all handling of 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine must be conducted in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[5][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through inhalation, ingestion, or skin contact.[13] The following table summarizes the required PPE for handling 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against chemical contact. Inspect gloves before use and change them immediately if contaminated.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation exposure.[14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical for minimizing the risk of exposure and contamination.

Pre-Handling Preparations
  • Consult the Chemical Hygiene Plan: Familiarize yourself with your institution's specific procedures for handling potent or novel compounds.[15]

  • Designate a Handling Area: All work with 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine must be performed in a certified chemical fume hood.[13]

  • Assemble all Necessary Equipment: Have all required glassware, utensils, and waste containers ready within the fume hood to avoid unnecessary movements in and out of the containment area.

  • Prepare for Spills: Ensure that a spill kit compatible with brominated compounds is readily accessible.

Handling Procedures
  • Don Appropriate PPE: Before approaching the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Work Within the Fume Hood: Conduct all weighing, transferring, and reaction setup within the fume hood to contain any dust or vapors.

  • Careful Transfer: When transferring the solid compound, use a spatula or other appropriate tool to minimize the generation of dust. Avoid pouring the solid directly from the container.[13]

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate procedures.

Post-Handling Procedures
  • Decontaminate Surfaces: Wipe down all surfaces and equipment within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Properly Dispose of Waste: All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Remove PPE: Remove your lab coat and gloves before leaving the laboratory.

  • Wash Hands: Wash your hands thoroughly with soap and water after completing the work and removing your gloves.[14]

Disposal Plan: Responsible Waste Management

All waste generated from the handling of 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine, including the compound itself and any contaminated materials, must be treated as hazardous waste.

Waste Segregation and Labeling:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, and empty containers) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a separate, labeled hazardous waste container.

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste".[4]

Follow your institution's and local regulations for the final disposal of hazardous chemical waste.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for safely handling a novel compound like 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine.

Workflow for Handling Novel CompoundsAStart: New Compound Received(6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine)BSearch for Specific SDSA->BCSDS Available?B->CDFollow SDS RecommendationsC->DYesENo Specific SDS Found(Treat as Potentially Potent Compound)C->ENoJProceed with ExperimentD->JFAssess Hazards Based on Structure(Brominated Heterocycle)E->FGDetermine Required PPE(Goggles, Gloves, Lab Coat)F->GHDefine Handling Procedures(Use of Fume Hood)G->HIEstablish Waste Disposal Protocol(Hazardous Waste)H->II->JKEndJ->K

Caption: Decision-making workflow for handling novel compounds.

By adhering to this comprehensive safety and handling guide, researchers can confidently work with 6,8-Dibromo-[4][5]triazolo[1,5-a]pyrazine while prioritizing their safety and the integrity of their laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.